Product packaging for Geissospermine [MI](Cat. No.:CAS No. 427-01-0)

Geissospermine [MI]

Cat. No.: B15495401
CAS No.: 427-01-0
M. Wt: 632.8 g/mol
InChI Key: ISDWYSGTYITCHG-FDOUXRQQSA-N
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Description

Geissospermine [MI] is a useful research compound. Its molecular formula is C40H48N4O3 and its molecular weight is 632.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Geissospermine [MI] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Geissospermine [MI] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N4O3 B15495401 Geissospermine [MI] CAS No. 427-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

427-01-0

Molecular Formula

C40H48N4O3

Molecular Weight

632.8 g/mol

IUPAC Name

methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate

InChI

InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28-,29+,33+,34+,35-,37+,38+,40-/m1/s1

InChI Key

ISDWYSGTYITCHG-FDOUXRQQSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Canonical SMILES

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Origin of Product

United States

Foundational & Exploratory

Geissospermine: A Technical Guide to its Discovery, Natural Source, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geissospermine is a complex bisindole alkaloid that has garnered significant interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery of Geissospermine, its primary natural source, and detailed methodologies for its extraction and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Source

Geissospermine was first isolated in 1877 by O. Hesse. The primary natural source of this alkaloid is the stem bark of Geissospermum vellosii, a tree belonging to the Apocynaceae family, which is native to the Amazon rainforest.[1] This plant has a rich history in traditional medicine among indigenous communities in South America. The bark of Geissospermum vellosii is known to contain a variety of indole (B1671886) alkaloids, with Geissospermine being one of the prominent constituents.[2]

Physicochemical Properties

A summary of the known quantitative data for Geissospermine is presented in Table 1. While the molecular formula and mass are well-established, detailed spectroscopic data such as specific ¹H and ¹³C NMR chemical shifts, UV absorption maxima, and specific IR absorption bands are not consistently reported across the literature.

Table 1: Physicochemical Properties of Geissospermine

PropertyValueReference
Molecular Formula C₄₀H₄₈N₄O₃[3]
Molecular Weight 632.84 g/mol [3][4]
Melting Point 213-214 °C[4]
Optical Activity Unspecified[5]
UV λmax Mixed absorption spectra due to indole and indoline (B122111) chromophores[2]
Key MS Fragments (m/z) 490.306, 325.191, 309.197, 144.081[2]

Experimental Protocols

The isolation and purification of Geissospermine from the bark of Geissospermum vellosii involve a multi-step process, beginning with extraction followed by chromatographic separation.

Extraction of Alkaloids from Geissospermum vellosii Bark

A common method for the initial extraction of alkaloids from the plant material is Soxhlet extraction.[2]

  • Plant Material Preparation: The stem bark of Geissospermum vellosii is first frozen and then finely ground into a powder using a blender.[2]

  • Soxhlet Extraction:

    • 6.5 g of the powdered bark is placed in the thimble of a Soxhlet apparatus.[2]

    • The extraction is performed with 200.0 mL of a 70:30 (v/v) mixture of ethanol (B145695) and 0.1% formic acid in ultrapure water. The acidification of the water helps in the protonation of the basic alkaloid molecules, enhancing their solubility and stability.[2]

    • The oil-bath temperature is maintained at approximately 93 °C.[2]

    • The extraction is carried out for 24 cycles to ensure exhaustive extraction of the alkaloids.[2]

  • Post-Extraction Processing:

    • The resulting extraction solution is centrifuged at 5000 rpm for 10 minutes to remove any solid plant debris.[2]

    • The supernatant, containing the crude alkaloid extract, is then carefully collected for further purification.[2]

Chromatographic Purification of Geissospermine

The crude alkaloid extract is a complex mixture that requires further purification to isolate Geissospermine. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[2]

  • Sample Preparation: The supernatant from the extraction step is diluted 1:3 with a 15:85 mixture of acetonitrile (B52724) and water before injection into the HPLC system.[2]

  • HPLC Conditions:

    • Column: A Pinnacle® DB Biphenyl column (150 × 2.1 mm, 3.0 μm particle size) is effective for the separation of these alkaloids.[2]

    • Mobile Phase:

      • Eluent A: 0.01% aqueous formic acid.[2]

      • Eluent B: Acetonitrile with 0.01% formic acid.[2]

    • Gradient Elution: A gradient elution is employed to achieve optimal separation:

      • An isocratic step at 15% B for 12 minutes.[2]

      • A linear gradient from 15% to 21% B over 3 minutes (from 12 to 15 minutes).[2]

      • An isocratic step at 21% B for 15 minutes (from 15 to 30 minutes).[2]

      • A linear gradient from 21% to 100% B over 79 minutes (from 30 to 109 minutes).[2]

    • Flow Rate: 0.200 mL/min.[2]

    • Injection Volume: 10 μL.[2]

    • Detection: UV detection in the wavelength range of 220–500 nm using a Diode Array Detector (DAD).[2]

Visualizations

Discovery and Characterization Workflow

The following diagram illustrates the key milestones in the discovery of Geissospermine and the general workflow for its isolation and characterization.

Geissospermine_Discovery_Workflow cluster_Discovery Discovery cluster_Source Natural Source cluster_Isolation Isolation & Purification cluster_Characterization Structural Characterization Discovery 1877: First isolation of Geissospermine by O. Hesse Source Geissospermum vellosii (Apocynaceae family) Amazon Rainforest Extraction Soxhlet Extraction (Ethanol/Acidified Water) Source->Extraction Bark Processing Purification High-Performance Liquid Chromatography (HPLC) Extraction->Purification Crude Extract Spectroscopy Spectroscopic Analysis (MS, NMR, UV, IR) Purification->Spectroscopy Pure Geissospermine Structure Elucidation of Chemical Structure Spectroscopy->Structure

Figure 1: Discovery, Isolation, and Characterization Workflow for Geissospermine.
Generalized Biosynthetic Pathway of Indole Alkaloids

Geissospermine, being an indole alkaloid, is biosynthesized from the amino acid tryptophan. The following diagram illustrates a generalized pathway for the biosynthesis of complex indole alkaloids. The specific enzymatic steps leading to Geissospermine within Geissospermum vellosii are not yet fully elucidated.

Indole_Alkaloid_Biosynthesis cluster_Precursors Primary Precursors cluster_Condensation Key Condensation Step cluster_Intermediate Central Intermediate cluster_Final_Products Diverse Alkaloid Scaffolds Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin (from Terpenoid Pathway) Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Series of Enzymatic Steps Geissospermine Geissospermine Geissoschizine->Geissospermine Dimerization & Further Modifications (Proposed) Other_Alkaloids Other Complex Indole Alkaloids Geissoschizine->Other_Alkaloids Branching Pathways

Figure 2: Generalized Biosynthetic Pathway of Indole Alkaloids.

Conclusion

Geissospermine remains a molecule of significant scientific interest, originating from the rich biodiversity of the Amazon rainforest. This guide has provided a detailed overview of its discovery, natural source, and the methodologies for its isolation and characterization. The provided experimental protocols and workflows offer a valuable resource for researchers in natural product chemistry and drug discovery. Further research is warranted to fully elucidate the complete spectroscopic profile and the specific biosynthetic pathway of Geissospermine, which could open new avenues for its synthesis and the exploration of its therapeutic potential.

References

Caption: Workflow for Soxhlet extraction of alkaloids from G. vellosii.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Isolation of Geissospermine (B1235785) from Geissospermum vellosii

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermum vellosii Allemão, a tree native to the Amazonian rainforest, is a well-documented source of numerous indole (B1671886) alkaloids.[1] For decades, its bark, commonly known as "Pao Pereira," has been investigated for its diverse pharmacological properties.[2][3] Among the complex mixture of alkaloids present, geissospermine has been identified as a major constituent and a compound of significant interest.[3][4]

This technical guide provides an in-depth overview of the methodologies for the isolation and characterization of geissospermine from the stembark of G. vellosii. It details both classical and modern extraction and purification protocols, summarizes key quantitative data, and provides a biological context for its application in drug development, particularly as a cholinesterase inhibitor.[2] The complex nature of the plant's alkaloid profile necessitates advanced analytical techniques for successful isolation and characterization.[1][5]

Experimental Protocols: Extraction of Alkaloids

Two primary methodologies are presented for the initial extraction of total alkaloids from G. vellosii bark: a modern Soxhlet extraction for exhaustive recovery and a classic acid-base liquid-liquid extraction for selective partitioning.

Protocol 1: Soxhlet Extraction

This method utilizes a continuous extraction process to achieve a high yield of alkaloids from the plant material.[1]

Methodology:

  • Preparation: Dry the stembarks of G. vellosii at room temperature (30–35 °C).[2] Freeze the dried bark and finely grind it into a powder using a high-speed blender.[1]

  • Extraction: Place 6.5 g of the powdered bark into a cellulose (B213188) thimble and load it into a Soxhlet apparatus.[1]

  • Solvent System: Add 200.0 mL of a 70:30 (v/v) mixture of Ethanol and 0.1% formic acid (HCOOH) in ultra-pure water to the boiling flask.[1] The acidification of the solvent aids in protonating the basic alkaloid molecules, enhancing their solubility and stability.[1]

  • Operation: Set the oil-bath temperature to 93 °C (± 3 °C) to maintain a consistent boil. Continue the extraction process, with an average cycle time of approximately 45 minutes, until the solvent in the siphon runs clear.[1]

  • Post-Extraction: After extraction, concentrate the resulting solution under reduced pressure to yield the crude alkaloid extract.

dot

G_Soxhlet_Extraction start G. vellosii Bark grind Freeze & Grind start->grind Preparation soxhlet Soxhlet Extraction (70:30 EtOH/0.1% HCOOH aq.) 93°C Oil Bath grind->soxhlet Extraction concentrate Concentration (Reduced Pressure) soxhlet->concentrate Recovery end Crude Alkaloid Extract concentrate->end Final Product

Protocol 2: Acid-Base Liquid-Liquid Extraction

This classic method leverages the differential solubility of alkaloids in acidic and basic conditions to separate them from neutral compounds.[2]

Methodology:

  • Initial Extraction: Macerate the dried, powdered stembark in ethanol. Concentrate the ethanolic solution to yield a crude extract. The typical yield of this initial extract is approximately 3.6% of the dried starting material.[2]

  • Defatting: Add water to the dried crude extract and perform a liquid-liquid partition with hexane (B92381) (1:5 ratio) to remove non-polar constituents like fats and waxes.[2]

  • pH-Based Partitioning: Extract the remaining aqueous layer with chloroform (B151607) at sequential pH values (e.g., pH 3.0, 5.0, 7.0, 9.0, and 12.0).[2] The alkaloid-rich fractions are typically found in the chloroform layers at neutral to basic pH (7.0, 9.0, and 12.0), which can be confirmed by a positive test with Dragendorff's reagent.[2]

dot

G_Acid_Base_Extraction start G. vellosii Bark Powder ethanolic_extract Ethanolic Maceration & Concentration start->ethanolic_extract defatting Aqueous Resuspension & Hexane Partition ethanolic_extract->defatting hexane_fraction Hexane Fraction (Lipids, Waxes) defatting->hexane_fraction Non-Polar aqueous_layer Defatted Aqueous Extract defatting->aqueous_layer Polar chloroform_extraction Chloroform Extraction (Adjust pH 7.0, 9.0, 12.0) aqueous_layer->chloroform_extraction alkaloid_fractions Alkaloid-Rich Chloroform Fractions chloroform_extraction->alkaloid_fractions Alkaloids aqueous_remains Remaining Aqueous Layer chloroform_extraction->aqueous_remains G_AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Inhibition by Geissospermine ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes Geissospermine Geissospermine AChE_Inhibited Inhibited AChE Geissospermine->AChE_Inhibited Blocks Active Site No_Hydrolysis Signal Prolonged AChE_Inhibited->No_Hydrolysis Hydrolysis Blocked ACh_Blocked Acetylcholine (ACh) ACh_Blocked->AChE_Inhibited Binding Prevented

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine (B1235785) is a complex indole (B1671886) alkaloid first isolated from the bark of the South American tree Geissospermum vellosii. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Geissospermine is a dimeric indole alkaloid with a highly intricate and rigid polycyclic structure. Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.1¹,⁸.0²,⁷.0¹⁶,¹⁹.0¹²,²¹]henicosa-2,4,6-trien-9-yl]acetate
CAS Number 427-01-0
Chemical Formula C₄₀H₄₈N₄O₃
Molecular Weight 632.84 g/mol
SMILES String CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(--INVALID-LINK----INVALID-LINK--C(=O)OC)C1=CC=CC=C41

Physicochemical Properties

A summary of the known physicochemical properties of Geissospermine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.

PropertyValueSource
Melting Point 213-214 °C[1]
Solubility Soluble in methanol (B129727) (30 mg/ml), 0.1N HCl (18.4 mg/ml), and water (11.2 mg/ml).[1][1]
logP (calculated) 5.8[2]
pKa (experimental) Data not available

Spectral Data

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of Geissospermine. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data, including chemical shifts, coupling constants, and 2D correlation spectra (e.g., COSY, HSQC, HMBC), are required for the complete assignment of the complex structure of Geissospermine. Researchers are encouraged to acquire and report this data to contribute to the collective understanding of this molecule.

Biological Activity and Signaling Pathways

Geissospermine has been reported to exhibit several biological activities, with its role as a cholinesterase inhibitor being the most studied.

Acetylcholinesterase Inhibition

Geissospermine is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[3] This activity suggests its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. Molecular docking studies have suggested that Geissospermine can form hydrogen bonds with key residues in the active site of AChE, including those of the catalytic triad (B1167595) (Ser200, His440).[3]

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Acetylcholinesterase_Inhibition cluster_pathway Cholinergic Neurotransmission Geissospermine Geissospermine AChE Acetylcholinesterase (AChE) Geissospermine->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Cholinergic_Synapse Increased Acetylcholine in Synapse Acetylcholine Acetylcholine Acetylcholine->AChE Substrate

Caption: Geissospermine inhibits acetylcholinesterase, leading to increased acetylcholine levels.

Anticancer and Pro-apoptotic Activity

While direct studies on the anticancer mechanism of Geissospermine are limited, research on related alkaloids from the Geissospermum genus suggests a potential for inducing apoptosis in cancer cells. For instance, other alkaloids from Geissospermum sericeum have been shown to induce apoptosis through the caspase pathway in human gastric cancer cells.[4][5][6] Flavopereirine, another alkaloid from G. vellosii, has been reported to suppress the growth of colorectal cancer cells through a p53-dependent signaling pathway.[5] These findings suggest that Geissospermine may also possess anticancer properties worthy of further investigation.

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Apoptosis_Pathway Geissospermum_Alkaloids Geissospermum Alkaloids (e.g., Geissospermine) Cellular_Stress Cellular Stress Geissospermum_Alkaloids->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Caspase_Cascade Caspase Cascade Activation p53->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Potential pro-apoptotic mechanism of Geissospermum alkaloids.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on Geissospermine.

Isolation of Geissospermine from Geissospermum vellosii Bark

The following is a general protocol for the extraction and isolation of alkaloids from the bark of G. vellosii. Optimization may be required based on the specific plant material and available equipment.

Workflow:

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Isolation_Workflow Start Start: Dried Bark of Geissospermum vellosii Grinding Grind to a fine powder Start->Grinding Extraction Soxhlet extraction with 70:30 Ethanol (B145695)/Acidified Water Grinding->Extraction Centrifugation Centrifuge the extract Extraction->Centrifugation Supernatant Collect the supernatant Centrifugation->Supernatant Chromatography Purify by Column Chromatography (e.g., Sephadex LH-20) Supernatant->Chromatography Fractions Collect and analyze fractions (TLC, HPLC) Chromatography->Fractions Pure_Compound Isolate Pure Geissospermine Fractions->Pure_Compound End Characterization (MS, NMR, etc.) Pure_Compound->End

Caption: General workflow for the isolation of Geissospermine.

Methodology:

  • Grinding: Dry the bark of Geissospermum vellosii and grind it into a fine powder.[7]

  • Extraction: Perform a Soxhlet extraction of the powdered bark with a 70:30 mixture of ethanol and water acidified with 0.1% formic acid. The acidification aids in the extraction of the basic alkaloids.[7]

  • Centrifugation: After extraction, centrifuge the resulting solution to remove solid plant material.[7]

  • Purification: The crude extract can be subjected to further purification using column chromatography. A Sephadex LH-20 column is often used for the separation of alkaloids.

  • Fraction Analysis: Monitor the fractions obtained from column chromatography using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing Geissospermine.

  • Isolation and Characterization: Combine the pure fractions and evaporate the solvent to obtain isolated Geissospermine. Confirm the identity and purity of the compound using mass spectrometry and NMR spectroscopy.

Total Synthesis of Geissospermine

The total synthesis of Geissospermine is a complex and challenging endeavor due to its intricate stereochemistry and multiple ring systems. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often involve multi-step sequences with key reactions such as the Pictet-Spengler reaction and various cyclization methods to construct the polycyclic core. Researchers interested in the total synthesis are encouraged to consult specialized literature on indole alkaloid synthesis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of Geissospermine using the colorimetric method developed by Ellman.

Workflow:

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Ellman_Assay_Workflow Start Prepare Reagents: AChE, ATCI, DTNB, Buffer, Geissospermine Incubation Incubate AChE with Geissospermine (or buffer) Start->Incubation Reaction_Start Add ATCI and DTNB Incubation->Reaction_Start Measurement Measure absorbance at 412 nm over time (kinetic) Reaction_Start->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation End End Calculation->End

References

Geissospermine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Geissospermine (B1235785)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole (B1671886) alkaloid naturally occurring in the bark of the South American tree Geissospermum vellosii.[1] This technical guide provides a comprehensive overview of Geissospermine, including its chemical identifiers, physicochemical properties, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

Chemical Identification and Properties

Geissospermine is a structurally intricate molecule with the chemical formula C40H48N4O3.[1] Its identity is well-established through its unique CAS Registry Number and systematic IUPAC name.

  • IUPAC Name: methyl (2R)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.1¹,⁸.0²,⁷.0¹⁶,¹⁹.0¹²,²¹]henicosa-2,4,6-trien-9-yl]acetate[2]

  • CAS Number: 427-01-0[1][2][3][4]

Physicochemical Data

A summary of the key quantitative data for Geissospermine is presented in the table below, facilitating easy comparison of its properties.

PropertyValueReference(s)
Molecular Formula C40H48N4O3[1][2][4]
Molecular Weight 632.83 g/mol [1][2]
Melting Point 213-214 °C (decomposes)[1][3]
Optical Rotation [α]D²⁰ -101° (in ethanol)[1]
UV Absorption Maxima (in Methanol) 251 nm (log ε 4.10), 285 nm (log ε 3.91), 293 nm (log ε 3.90)[1]

Biological Activity: Acetylcholinesterase Inhibition

The primary pharmacological activity of Geissospermine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][6][7] By inhibiting AChE, Geissospermine increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism of significant interest in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease.[5][8]

Molecular docking studies have suggested a plausible binding mode for Geissospermine within the active site of acetylcholinesterase. These in silico analyses indicate that Geissospermine may form hydrogen bonds with key amino acid residues, including Ser200 and His440, which are part of the catalytic triad (B1167595) of the enzyme.[5] Additionally, hydrophobic and π-π stacking interactions with residues like Phe330 and Trp84 may further stabilize the binding of Geissospermine in the active site.[5]

Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates the inhibitory effect of Geissospermine on the acetylcholinesterase signaling pathway.

Geissospermine_AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal ACh_receptor->Signal Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Geissospermine Geissospermine Geissospermine->Inhibition Inhibition->AChE

Inhibition of Acetylcholinesterase by Geissospermine.

Experimental Protocols

Isolation of Geissospermine

Geissospermine is naturally sourced from the bark of Geissospermum vellosii.[1] A general procedure for its isolation involves the following conceptual steps:

  • Extraction: The dried and powdered bark is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of alkaloids.

  • Acid-Base Partitioning: The crude extract is then submitted to an acid-base fractionation process to separate the alkaloidal components from other plant metabolites. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using chromatographic techniques. This may involve column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure Geissospermine.

  • Characterization: The structure and purity of the isolated Geissospermine are confirmed by spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with reference data.[9]

Acetylcholinesterase Inhibition Assay

The inhibitory activity of Geissospermine on acetylcholinesterase can be determined using a colorimetric method based on the Ellman's reagent.[10][11]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate (B84403) buffer (pH 8.0)

  • Geissospermine test solution (at various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.

  • Add 10 µL of the Geissospermine test solution to the sample wells. For the control wells, add 10 µL of the solvent used to dissolve the Geissospermine.

  • Add 10 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Following incubation, add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at time 0 and after 10 minutes of incubation at room temperature.

  • The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

Geissospermine is a promising natural product with well-defined chemical properties and a demonstrated ability to inhibit acetylcholinesterase. Its complex structure and biological activity make it a compelling candidate for further investigation in the context of drug discovery, particularly for neurodegenerative diseases. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in this area.

References

The Biosynthesis of Geissospermine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Geissospermine, a complex dimeric indole (B1671886) alkaloid found in plants of the Geissospermum genus, most notably Geissospermum vellosii. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant-derived compounds.

Introduction

Geissospermine is a bisindole alkaloid that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. The proposed pathway is rooted in the well-established biosynthesis of monoterpenoid indole alkaloids (MIAs), originating from the precursors tryptophan and secologanin (B1681713).

Proposed Biosynthetic Pathway of Geissospermine

The biosynthesis of Geissospermine is a multi-step enzymatic process. The initial stages leading to the formation of the key intermediate, strictosidine (B192452), are well-characterized. The later stages, particularly the dimerization process, are putative and based on the known chemistry of similar dimeric alkaloids.

Early Stages: Formation of Monomeric Precursors

The pathway commences with the production of the indole precursor, tryptamine, from the amino acid tryptophan via the enzyme tryptophan decarboxylase (TDC). Concurrently, the terpenoid precursor, secologanin, is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway.

Tryptamine and secologanin are then condensed by strictosidine synthase (STR) to form strictosidine, the universal precursor for all MIAs.[1] Subsequent enzymatic reactions involving a β-glucosidase (SGD) lead to the formation of an unstable aglycone, which rearranges to form a reactive dialdehyde. This intermediate is then converted through a series of steps, including reductions and cyclizations, to the central monomeric intermediate, geissoschizine. Geissoschizine has been identified as a constituent of Geissospermum vellosii.[2]

Late Stage: Dimerization to Geissospermine

Geissospermine is a dimeric alkaloid, suggesting a final key step involving the coupling of two monomeric indole alkaloid units. It is hypothesized that one of these units is geissoschizine. The exact identity of the second monomeric precursor is currently unknown but is likely a structurally similar MIA.

The dimerization is proposed to be an oxidative coupling reaction, a common mechanism in the biosynthesis of bisindole alkaloids. This reaction is likely catalyzed by an oxidative enzyme, such as a cytochrome P450 monooxygenase or a laccase.[3] These enzymes can generate radical species on the monomeric precursors, which then undergo a non-enzymatic or enzyme-mediated coupling to form the dimeric structure of Geissospermine.

The following diagram illustrates the proposed biosynthetic pathway:

Geissospermine_Biosynthesis Tryptophan Tryptophan TDC TDC Tryptophan->TDC Secologanin Secologanin STR STR Secologanin->STR Tryptamine Tryptamine Tryptamine->STR Strictosidine Strictosidine Multiple Steps Multiple Steps Strictosidine->Multiple Steps Geissoschizine Geissoschizine Oxidative Enzyme (putative) Oxidative Enzyme (putative) Geissoschizine->Oxidative Enzyme (putative) Monomer 2 (putative) Monomer 2 (putative) Monomer 2 (putative)->Oxidative Enzyme (putative) Geissospermine Geissospermine TDC->Tryptamine STR->Strictosidine Multiple Steps->Geissoschizine Multiple Steps->Monomer 2 (putative) Oxidative Enzyme (putative)->Geissospermine

Proposed Biosynthesis of Geissospermine

Quantitative Data

Currently, there is a lack of specific quantitative data on the enzymatic kinetics and yields of the Geissospermine biosynthetic pathway. However, analytical studies on the alkaloid content of Geissospermum vellosii provide an indication of the relative abundance of key compounds.

Table 1: Relative Abundance of Key Alkaloids in Geissospermum vellosii

AlkaloidRelative AbundanceReference
GeissospermineMajor[4]
GeissoschizolineMajor[2]
FlavopereirinePresent[2]
GeissoschizinePresent[2]
VellosiminePresent[2]

Note: This table represents a qualitative summary from cited literature. Actual concentrations can vary based on plant material, age, and environmental conditions.

Experimental Protocols

The elucidation of the Geissospermine biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify genes encoding the enzymes involved in Geissospermine biosynthesis.

Methodology: Transcriptome Analysis and Homology-Based Cloning

  • RNA Extraction: Extract total RNA from the bark and leaves of Geissospermum vellosii, where alkaloids are known to accumulate.

  • Transcriptome Sequencing: Perform deep sequencing of the transcriptome using a platform such as Illumina HiSeq.

  • De Novo Assembly: Assemble the transcriptome reads to generate a set of unigenes.

  • Gene Annotation: Annotate the unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein sequence database) to identify putative functions.

  • Homology-Based Cloning: Search the annotated transcriptome for sequences with high homology to known enzymes in monoterpenoid indole alkaloid biosynthesis from other plant species (e.g., Catharanthus roseus, Rauvolfia serpentina). Key enzyme families to target include:

    • Tryptophan decarboxylase (TDC)

    • Strictosidine synthase (STR)

    • Cytochrome P450 monooxygenases (CYP450s)

    • Laccases

    • Dehydrogenases

    • Reductases

  • Gene Expression Analysis: Validate the involvement of candidate genes by analyzing their expression levels in different plant tissues and under various conditions (e.g., elicitor treatment) using quantitative real-time PCR (qRT-PCR).

Gene_Identification_Workflow RNA_Extraction RNA Extraction (G. vellosii tissues) Transcriptome_Sequencing Transcriptome Sequencing RNA_Extraction->Transcriptome_Sequencing De_Novo_Assembly De Novo Assembly Transcriptome_Sequencing->De_Novo_Assembly Gene_Annotation Gene Annotation De_Novo_Assembly->Gene_Annotation Homology_Search Homology-Based Search (Known MIA enzymes) Gene_Annotation->Homology_Search Candidate_Genes Candidate Genes Homology_Search->Candidate_Genes qRT_PCR Expression Analysis (qRT-PCR) Candidate_Genes->qRT_PCR Validated_Genes Validated Biosynthetic Genes qRT_PCR->Validated_Genes

Gene Identification Workflow
In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes.

Methodology: Heterologous Expression and Activity Assays

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Express the recombinant proteins in a suitable heterologous host.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Substrate Incubation: Incubate the purified enzyme with its putative substrate(s) in an appropriate buffer system. For example, for a putative dimerization enzyme, incubate with geissoschizine and other potential monomeric precursors.

    • Cofactor Requirements: Include necessary cofactors in the reaction mixture. For cytochrome P450 enzymes, this typically includes NADPH and a cytochrome P450 reductase.

    • Reaction Termination: Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

    • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and compare the retention times and mass spectra with authentic standards of the expected products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of novel products.

Table 2: Example of a Standard Enzyme Assay Protocol

ComponentConcentration
Purified Enzyme1-10 µg
Substrate(s)10-100 µM
Buffer50 mM Phosphate buffer, pH 7.5
Cofactor(s)1 mM NADPH (for CYP450s)
Total Volume100 µL
Incubation Temperature30°C
Incubation Time30-60 minutes
In Vivo Functional Characterization

Objective: To confirm the function of the identified enzymes in a plant system.

Methodology: Virus-Induced Gene Silencing (VIGS)

  • VIGS Construct Preparation: Clone a fragment of the target gene into a VIGS vector (e.g., TRV-based vectors).

  • Agroinfiltration: Infiltrate young Geissospermum plants (or a related model species) with Agrobacterium tumefaciens carrying the VIGS construct.

  • Metabolite Profiling: After a period of incubation to allow for gene silencing, extract alkaloids from the silenced and control plants.

  • Analysis: Analyze the alkaloid profiles using HPLC-MS. A significant reduction in the level of Geissospermine in the silenced plants compared to the controls would confirm the role of the silenced gene in its biosynthesis.

Conclusion

The biosynthesis of Geissospermine is a complex process that likely involves the dimerization of monoterpenoid indole alkaloid precursors derived from geissoschizine. While the early stages of the pathway are well-understood, the later steps, particularly the dimerization, require further investigation to identify the specific enzymes and intermediates involved. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the complete biosynthetic pathway of this intriguing natural product. Further research in this area will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Biological Activity of Geissospermine (B1235785)

This document provides a comprehensive overview of the initial biological activities reported for Geissospermine, an indole (B1671886) alkaloid primarily isolated from plants of the Geissospermum genus. The information presented herein is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Anticholinesterase Activity

Geissospermine has been investigated for its potential role in modulating cholinergic neurotransmission, a key target in the symptomatic treatment of Alzheimer's disease. Studies have revealed its inhibitory effects on cholinesterase enzymes, which are responsible for the degradation of the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibition

Pharmacological studies have demonstrated that Geissospermine is a selective inhibitor of butyrylcholinesterase (BChE), with no significant activity against acetylcholinesterase (AChE).[1][2] In contrast, the related alkaloid geissoschizoline (B1216679), isolated from the same source, inhibits both enzymes.[2]

CompoundEnzymeIC50 (µM)Source Organism for EnzymeReference
Geissospermine Butyrylcholinesterase (BChE)Not specified, but noted as inhibitoryHuman[2]
Geissospermine Acetylcholinesterase (AChE)Not inhibitoryHuman[2]
Geissoschizolinehuman Acetylcholinesterase (hAChE)20.40 ± 0.93Human[2]
Geissoschizolinehuman Butyrylcholinesterase (hBChE)10.21 ± 0.01Human[2]

Note: While the inhibitory activity of Geissospermine on BChE is confirmed, specific IC50 values were not detailed in the available search results. The data for Geissoschizoline is provided for comparative context.

Experimental Protocol: Cholinesterase Inhibition Assay

The assessment of AChE and BChE inhibition is typically conducted using a modified Ellman's method in a 96-well microplate format.[3]

Materials:

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (Geissospermine) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum or human origin)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of Geissospermine in the phosphate buffer.

  • Reaction Mixture: To each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Compound Addition: Add the Geissospermine solution at various concentrations to the respective wells. A control group with only the solvent is included.

  • Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of DTNB with thiocholine, a product of substrate hydrolysis by the cholinesterase.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence of Geissospermine to the rate of the control. IC50 values are then determined from the dose-response curves.

Visualization: Cholinergic Synapse and Inhibitor Action

The following diagram illustrates the mechanism of cholinergic neurotransmission and the intervention point for a cholinesterase inhibitor like Geissospermine.

G Mechanism of Cholinesterase Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release BChE Butyrylcholinesterase (BChE) ACh_synapse->BChE Degradation ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding Signal Signal Propagation ACh_receptor->Signal Geissospermine Geissospermine Geissospermine->BChE Inhibition

Caption: Action of Geissospermine on a cholinergic synapse.

Antiplasmodial Activity

Geissospermine is derived from Geissospermum vellosii, a plant traditionally used in the Amazon region to treat malaria.[4] Scientific studies have validated this ethnopharmacological use by demonstrating the in vitro activity of Geissospermine against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data: Antiplasmodial Activity

Geissospermine and its related alkaloids have shown inhibitory activity against chloroquine-sensitive strains of P. falciparum.[4]

CompoundParasite StrainIC50 (µg/mL)IC50 (µM)Reference
Geissospermine P. falciparum (D10, Chloroquine-sensitive)3.175.01*[4]
GeissolosimineP. falciparum (D10, Chloroquine-sensitive)-0.96[4][5]
GeissoschizolineP. falciparum (D10, Chloroquine-sensitive)4.16-[4]
GeissoschizoneP. falciparum (D10, Chloroquine-sensitive)3.19-[4]

*Calculated based on a molecular weight of 632.8 g/mol for Geissospermine.[6]

Experimental Protocol: In Vitro Antiplasmodial Assay

The in vitro antiplasmodial activity is commonly assessed using a SYBR Green I-based fluorescence assay, which measures parasite proliferation.

Materials:

  • P. falciparum culture (e.g., D10 strain) maintained in human erythrocytes (O+) at a defined parasitemia.

  • Complete RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Test compound (Geissospermine) and standard antimalarial drugs (e.g., Chloroquine).

  • 96-well microplates.

  • SYBR Green I fluorescent dye.

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

Procedure:

  • Drug Preparation: Prepare serial dilutions of Geissospermine in the culture medium.

  • Plate Seeding: Add the parasite culture (erythrocytes infected with P. falciparum) to the wells of a 96-well plate.

  • Drug Addition: Add the prepared drug dilutions to the wells. Include positive (parasite with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: Incubate the plates in the dark for approximately 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence intensity correlates with the number of viable parasites. The results are expressed as a percentage of inhibition compared to the control, and IC50 values are calculated.

Visualization: General Drug Discovery Workflow

The following diagram outlines a typical workflow for identifying and evaluating bioactive compounds from natural sources.

G Natural Product Drug Discovery Workflow A Plant Material (Geissospermum vellosii bark) B Soxhlet Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Fractionation (e.g., Acid-Base Partition) C->D E Alkaloid Fraction D->E F Chromatographic Isolation (e.g., HPCCC, HPLC) E->F G Pure Compound (Geissospermine) F->G H In Vitro Bioassays (Antiplasmodial, Anticholinesterase) G->H I Data Analysis (IC50 Determination) H->I J Lead Compound Identification I->J

Caption: Workflow for isolation and bioactivity screening.

Antitumor and Other Activities

While Geissospermine is a major alkaloid in Geissospermum extracts, much of the recent research on antitumor and leishmanicidal activities has focused on other compounds from the same source, such as flavopereirine (B1672761) and geissoschizoline N4-methylchlorine.[7][8][9]

  • Antitumor Activity: Extracts from Geissospermum sericeum and the isolated alkaloid geissoschizoline N4-methylchlorine have demonstrated the ability to induce apoptosis in human gastric cancer cells via the caspase pathway.[8] Other studies on G. vellosii extracts have shown induction of apoptosis and cell cycle arrest in ovarian and prostate cancer cells.[8] However, specific quantitative data on the direct antitumor activity of Geissospermine is not prominently available in the reviewed literature.

  • Leishmanicidal Activity: Studies on Geissospermum vellosii have identified the alkaloid flavopereirine as a potent leishmanicidal agent against Leishmania amazonensis.[7][9]

  • Molecular Docking: To elucidate its mechanism at a molecular level, Geissospermine has been the subject of in silico molecular docking studies. These simulations aimed to understand its binding mode within the active site of acetylcholinesterase, identifying potential hydrogen bonds and hydrophobic interactions with key residues like Tyr121, Ser122, Ser200, His440, Phe330, and Trp84.[1][10] This provides a theoretical basis for its inhibitory action and serves as a starting point for designing new, more potent inhibitors.[1]

Conclusion

The preliminary biological data on Geissospermine highlight its potential as a lead compound, particularly in the fields of antiparasitic and neurodegenerative disease research. Its demonstrated in vitro activity against Plasmodium falciparum supports the traditional use of its plant source for treating malaria. Furthermore, its selective inhibition of butyrylcholinesterase suggests a potential, albeit likely modest, role in modulating cholinergic pathways relevant to Alzheimer's disease. Future research should focus on obtaining more precise quantitative data (IC50/EC50 values) across a wider range of targets, conducting in vivo efficacy and toxicity studies, and further elucidating its mechanisms of action to fully assess its therapeutic potential.

References

The Ethnobotanical Landscape of Geissospermine: A Technical Guide to its Traditional Uses and Scientific Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the traditional and ethnobotanical applications of geissospermine (B1235785), a primary alkaloid derived from the Amazonian tree Geissospermum vellosii, commonly known as Pao Pereira. This document, intended for researchers, scientists, and drug development professionals, synthesizes ethnobotanical knowledge with modern scientific validation, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Ethnobotanical and Traditional Uses: A Legacy of Healing

The bark of Geissospermum vellosii has a long and rich history of use in the traditional medicine systems of indigenous communities in the Amazon rainforest.[1] Decoctions and infusions of the bark have been traditionally employed for a wide range of ailments, reflecting its perceived broad therapeutic potential.

Primary Traditional Applications:

  • Antimalarial: Perhaps its most well-documented traditional use, Pao Pereira has been a cornerstone in the management of malaria and associated fevers.[1][2][3][4]

  • Febrifuge: The bark is widely used to reduce fevers from various illnesses.[1][4]

  • Digestive Aid: Traditional healers have utilized G. vellosii to alleviate digestive complaints, including stomach discomfort and diarrhea.[1][2][3]

  • Analgesic: The plant has been employed as a natural pain reliever, particularly for headaches and other bodily pains.[1][2][3]

  • Sexual Stimulant: Traditional practices also include the use of Pao Pereira to support sexual health.[1][2][3]

  • Anti-inflammatory: Its use in treating various inflammatory conditions is a recurring theme in its ethnobotanical profile.

While traditional knowledge provides a valuable foundation, modern scientific inquiry has sought to validate these uses and elucidate the mechanisms of action of its constituent compounds, most notably geissospermine.

Quantitative Data: Correlating Tradition with Scientific Evidence

Scientific investigations into the pharmacological properties of Geissospermum vellosii extracts and its isolated alkaloids have generated a growing body of quantitative data that supports many of its traditional applications.

Antiplasmodial Activity

The traditional use of Pao Pereira as an antimalarial has been substantiated by in vitro studies demonstrating its activity against Plasmodium falciparum, the parasite responsible for malaria.

Compound/Extract IC50 (μM) Reference
Geissospermine13.96[1][2]
Geissolosimine0.96[1][2]
GeissoschizolineNot specified[1][2]
Vellosiminol157[1][2]
Methanolic Crude Extract2.22 (µg/mL)[1][2]
Anticholinesterase Activity

The plant's traditional use for cognitive enhancement and neurological complaints may be linked to its anticholinesterase activity, which is relevant to conditions like Alzheimer's disease.

Enzyme Inhibitor IC50 (µg/mL) Reference
Acetylcholinesterase (rat brain)Alkaloid-rich fraction39.3[5]
Acetylcholinesterase (electric eel)Alkaloid-rich fraction2.9[5]
Butyrylcholinesterase (horse serum)Alkaloid-rich fraction1.6[5]
Antinociceptive and Anti-inflammatory Activity

The traditional use as a pain reliever and anti-inflammatory agent has been validated in preclinical models.

Experimental Model Treatment Dose Inhibition (%) Reference
Acetic acid-induced abdominal constrictionEthanolic Extract30 mg/kg34.8[4]
Acetic acid-induced abdominal constrictionPPAC Fraction30 mg/kg47.5[4]
Formalin test (second phase)Ethanolic Extract30 mg/kg82.8[4]
Formalin test (second phase)PPAC Fraction30 mg/kg84.9[4]
Formalin test (second phase)PPAC Fraction60 mg/kg100[4]
Carrageenan-induced paw edema (2 hours)PPAC FractionNot specified50.6[4]
Carrageenan-induced paw edema (3 hours)PPAC FractionNot specified57.8[4]

Experimental Protocols

To facilitate reproducibility and further research, this section details the methodologies employed in key studies investigating the bioactivities of Geissospermum vellosii and its constituents.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted from studies evaluating the antiplasmodial activity of G. vellosii extracts and isolated alkaloids.

  • Parasite Culture: The chloroquine-sensitive strain of Plasmodium falciparum (e.g., D10) is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds (extracts or isolated alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are incubated with the test compounds in a 96-well plate for a full life cycle (typically 48-72 hours).

    • After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasitic DNA, is added.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated by non-linear regression analysis of the dose-response curve.

Anticholinesterase Activity Assay (Ellman's Colorimetric Method)

This protocol is based on the method used to determine the anticholinesterase activity of G. vellosii fractions.

  • Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel or rat brain) and butyrylcholinesterase (from horse serum) are used as the enzymes. Acetylthiocholine iodide and butyrylthiocholine (B1199683) iodide serve as the respective substrates.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • The enzyme is pre-incubated with various concentrations of the test fraction.

    • The substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to initiate the reaction.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the test fraction, and the IC50 value is determined from the dose-response curve.

Acetic Acid-Induced Abdominal Constriction Test (Antinociceptive Activity)

This in vivo model is used to assess peripheral analgesic activity.[3]

  • Animal Model: Mice are used for this assay.

  • Treatment: Animals are orally administered the G. vellosii ethanolic extract or the PPAC fraction one hour before the induction of writhing.[3] A control group receives the vehicle, and a positive control group receives a standard analgesic like indomethacin.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).[3]

  • Observation: The number of writhes for each animal is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[3]

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a classic in vivo model to evaluate acute anti-inflammatory activity.

  • Animal Model: Rats are typically used for this experiment.

  • Treatment: The PPAC fraction of G. vellosii is administered to the animals prior to the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution into the rat's hind paw induces a localized inflammatory response and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group at each time point.

Signaling Pathways

The diverse biological activities of Geissospermum vellosii extracts and geissospermine can be attributed to their modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory and anticancer properties of Pao Pereira are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Pao Pereira extract has been shown to suppress the phosphorylation of AKT and the NF-κB subunit p65.[1] It also inhibits the TNFα-induced translocation of NF-κB/p65 into the nucleus, thereby preventing the transcription of downstream target genes involved in inflammation, cell proliferation, and survival.[1]

NF_kB_Inhibition cluster_NFkB_IkB TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degrades, releasing Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes Pao_Pereira Pao Pereira Extract Pao_Pereira->IKK_complex Pao_Pereira->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by Pao Pereira extract.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer. While direct studies on geissospermine's effect on this pathway are limited, natural compounds are known to modulate it at various points. This pathway represents a potential target for the anticancer effects of Pao Pereira.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_nucleus β-catenin Beta_Catenin->Beta_Catenin_nucleus Accumulates and translocates to nucleus TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Natural_Compounds Natural Compounds (Potential site of Pao Pereira action) Natural_Compounds->Destruction_Complex May stabilize Natural_Compounds->Beta_Catenin_nucleus May inhibit translocation

References

Early in vitro studies on Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Early In Vitro Studies of Geissospermine

This technical guide provides a comprehensive overview of the foundational in vitro research on Geissospermine, an indole (B1671886) alkaloid isolated from plants of the Geissospermum genus. The content is tailored for researchers, scientists, and drug development professionals, focusing on the antiplasmodial, anticholinesterase, and potential anticancer activities of this natural compound.

Antiplasmodial Activity

Geissospermine has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. Early studies have quantified its inhibitory effects, establishing a basis for its traditional use as an antimalarial agent.[1][2]

Quantitative Data: Antiplasmodial Activity
CompoundParasite StrainIC50 (µg/mL)IC50 (µM)Reference
GeissosperminePlasmodium falciparum (D10, chloroquine-sensitive)3.17-[2]
GeissosperminePlasmodium falciparum (chloroquine-sensitive)0.65-
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green Method)

A common method to assess the antiplasmodial activity of compounds like Geissospermine is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: The chloroquine-sensitive D10 strain of Plasmodium falciparum is cultured in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Geissospermine is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with RPMI 1640 medium to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • Asynchronous parasite cultures with a parasitemia of 2% and a hematocrit of 2% are added to a 96-well microplate.

    • The serially diluted Geissospermine solutions are added to the wells. Chloroquine is used as a positive control, and wells with infected red blood cells without any compound serve as a negative control.

    • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement:

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL of SYBR Green I) is added to each well.

    • The plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated by non-linear regression analysis of the dose-response curve.

Experimental Workflow: Antiplasmodial Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_Culture Parasite Culture (P. falciparum D10) Plate_Setup 96-well Plate Setup (Parasites + Compound) P_Culture->Plate_Setup Drug_Prep Geissospermine Serial Dilution Drug_Prep->Plate_Setup Incubation 72h Incubation Plate_Setup->Incubation Lysis Cell Lysis (Freeze-Thaw) Incubation->Lysis Staining SYBR Green I Staining Lysis->Staining Fluorescence Fluorescence Reading Staining->Fluorescence IC50_Calc IC50 Calculation Fluorescence->IC50_Calc

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Anticholinesterase Activity

Geissospermine has been identified as a potent inhibitor of cholinesterase enzymes, suggesting its potential therapeutic application in neurological disorders such as Alzheimer's disease.[3][4]

Quantitative Data: Anticholinesterase Activity
Compound/FractionEnzymeIC50 (µg/mL)Reference
Geissospermine-rich fractionCholinesterase39.3[3]

Note: The study indicated that the fraction was more selective for butyrylcholinesterase (BChE) than acetylcholinesterase (AChE).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Geissospermine on acetylcholinesterase (AChE) is commonly determined using a spectrophotometric method developed by Ellman.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) from electric eel.

    • Phosphate (B84403) buffer (pH 8.0).

  • Assay Procedure:

    • The reaction is performed in a 96-well microplate.

    • To each well, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of phosphate buffer (50 mM, pH 8.0), and 25 µL of Geissospermine solution (at varying concentrations) are added.

    • The reaction is initiated by adding 25 µL of 0.2 U/mL AChE solution.

    • The absorbance is measured kinetically at 412 nm for 5 minutes at 30-second intervals using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: Acetylcholinesterase Inhibition

G Geissospermine Geissospermine AChE Acetylcholinesterase (AChE) Geissospermine->AChE Inhibits Acetylcholine (B1216132) Acetylcholine AChE->Acetylcholine Hydrolyzes Choline Choline Acetylcholine->Choline Forms AceticAcid Acetic Acid Acetylcholine->AceticAcid Forms

Caption: Inhibition of acetylcholine hydrolysis by Geissospermine.

Potential Anticancer Activity

While direct in vitro studies on the anticancer activity of pure Geissospermine are limited in early literature, significant evidence from studies on closely related alkaloids from the Geissospermum genus and crude extracts of G. vellosii strongly suggests its potential in this area. These related compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6]

Quantitative Data: Anticancer Activity of Related Geissospermum Alkaloids
CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Geissoschizoline N4-methylchlorineACP02Human Gastric Adenocarcinoma12.06-[6]
FlavopereirineHCT116Colorectal Carcinoma-19.66 (24h), 8.15 (48h)
FlavopereirineHT29Colorectal Adenocarcinoma-21.06 (24h), 9.58 (48h)
FlavopereirineSW620Colorectal Adenocarcinoma-30.99 (24h), 10.52 (48h)
FlavopereirineDLD1Colorectal Adenocarcinoma-32.37 (24h), 10.76 (48h)
FlavopereirineSW480Colorectal Adenocarcinoma-58.61 (24h), 15.33 (48h)
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if a compound induces apoptosis, a common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment: Cancer cells (e.g., human prostate cancer LNCaP cells) are cultured in appropriate media. Cells are seeded in 6-well plates and treated with various concentrations of the test compound (e.g., Geissospermine) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Both floating and adherent cells are collected and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • FITC and PI fluorescence are detected.

    • The cell population is gated to exclude debris.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

To assess the effect of a compound on the cell cycle, DNA content is quantified using Propidium Iodide (PI) staining and flow cytometry.

  • Cell Culture and Treatment: Similar to the apoptosis assay, cancer cells are treated with the test compound for a specified duration.

  • Cell Fixation:

    • Cells are harvested and washed with PBS.

    • Cells are fixed by dropwise addition of cold 70% ethanol (B145695) while vortexing, and then incubated at -20°C for at least 2 hours.

  • Staining:

    • Fixed cells are washed with PBS to remove the ethanol.

    • Cells are resuspended in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • The suspension is incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • The DNA content of the cells is analyzed by a flow cytometer.

    • The fluorescence intensity of PI is measured.

  • Data Analysis: A histogram of cell count versus fluorescence intensity is generated. The different phases of the cell cycle (G0/G1, S, and G2/M) are identified based on their DNA content. The percentage of cells in each phase is quantified.

Proposed Signaling Pathway: Caspase-Mediated Apoptosis

Based on studies of related alkaloids, Geissospermine may induce apoptosis through the activation of the caspase cascade.

G Geissospermine Geissospermine (Putative) Caspase8 Caspase-8 Geissospermine->Caspase8 Activates Caspase9 Caspase-9 Geissospermine->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative caspase-mediated apoptosis pathway for Geissospermine.

Proposed Signaling Pathway: PI3K/Akt and MAPK/ERK Inhibition

Other related alkaloids from Geissospermum have been shown to affect the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation.

G Geissospermine Geissospermine (Putative) PI3K PI3K Geissospermine->PI3K Inhibits MAPK MAPK/ERK Geissospermine->MAPK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes MAPK->Proliferation Promotes MAPK->Survival Promotes

Caption: Putative inhibition of PI3K/Akt and MAPK/ERK pathways.

Conclusion

Early in vitro studies have established Geissospermine as a molecule with significant biological activities. Its antiplasmodial and anticholinesterase properties are well-documented with quantitative data. While direct evidence for its anticancer activity is still emerging, the strong cytotoxic and pro-apoptotic effects of other alkaloids from the same genus provide a compelling rationale for further investigation into Geissospermine as a potential anticancer agent. The experimental protocols and putative signaling pathways detailed in this guide offer a foundational framework for future research and development efforts in this promising area of natural product science.

References

Geissospermine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Geissospermine (B1235785)

This guide provides a comprehensive overview of the alkaloid Geissospermine, focusing on its molecular characteristics, biological activities, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

Geissospermine is a complex indole (B1671886) alkaloid derived from the bark of the Brazilian tree Geissospermum vellosii.[1][2] Its intricate structure and biological activity have made it a subject of interest in phytochemical and pharmacological research.

Quantitative Data Summary

The fundamental molecular and physical properties of Geissospermine are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C40H48N4O3[2][3][4][5][6]
Molecular Weight 632.84 g/mol [3][4]
Monoisotopic Mass 632.372641 Da[2][6]
Melting Point 213-214 °C (decomposes)[3][5]
Optical Rotation [α]D20 -101° (in ethanol)[5]
CAS Registry Number 427-01-0[2][3][5]

Biological Activity and Therapeutic Potential

Research into Geissospermine has primarily highlighted its role as a cholinesterase inhibitor, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1][7] Additionally, some studies have indicated its involvement in apoptotic pathways in cancer cells.[8]

Acetylcholinesterase Inhibition

Geissospermine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] The inhibition of AChE increases the levels of acetylcholine in the brain, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[7] Molecular docking studies have suggested that Geissospermine binds to the active site of AChE, interacting with key residues of the catalytic triad.[1]

Antitumor Activity

Some alkaloids from the Geissospermum genus have been shown to induce apoptosis in cancer cells.[8] While research on Geissospermine's specific role is ongoing, related compounds have been observed to activate caspase-dependent apoptotic pathways.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of Geissospermine.

Extraction and Isolation of Geissospermine

A general workflow for the extraction and isolation of Geissospermine from its natural source, the bark of Geissospermum vellosii, is depicted below. The process typically involves solvent extraction followed by chromatographic separation.

G General Workflow for Geissospermine Extraction and Isolation raw_material Geissospermum vellosii Bark extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration fractionation Chromatographic Separation (e.g., Column Chromatography) concentration->fractionation purification Purification (e.g., HPLC) fractionation->purification geissospermine Pure Geissospermine purification->geissospermine

Caption: General workflow for Geissospermine extraction.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of Geissospermine on acetylcholinesterase activity is commonly evaluated using a colorimetric method, such as the one developed by Ellman.[10]

Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 405-412 nm.[10][11] The presence of an inhibitor, such as Geissospermine, will reduce the rate of this color change.

General Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine iodide), DTNB, and the test compound (Geissospermine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[10]

  • Reaction Mixture: In a microplate well or cuvette, combine the buffer, DTNB solution, and the Geissospermine solution at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction.

  • Substrate Addition: Add the acetylthiocholine iodide solution to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 405 nm over a specific period using a microplate reader or spectrophotometer.[10][11]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of Geissospermine to the rate of the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways influenced by Geissospermine and related alkaloids based on current research.

Proposed Mechanism of Acetylcholinesterase Inhibition

The following diagram illustrates the logical relationship of Geissospermine's interaction with acetylcholinesterase.

G Proposed Mechanism of Acetylcholinesterase Inhibition geissospermine Geissospermine binding Binding geissospermine->binding ache_active_site AChE Active Site ache_active_site->binding hydrolysis Hydrolysis ache_active_site->hydrolysis inhibition Inhibition of AChE Activity binding->inhibition inhibition->hydrolysis Blocks increased_ach Increased Acetylcholine Levels inhibition->increased_ach acetylcholine Acetylcholine acetylcholine->hydrolysis choline_acetate Choline + Acetate hydrolysis->choline_acetate

Caption: Geissospermine's inhibition of acetylcholinesterase.

Potential Apoptotic Signaling Pathway

Based on studies of related alkaloids from the Geissospermum genus, a potential pathway for inducing apoptosis in cancer cells is outlined below. This is a generalized pathway and Geissospermine's specific interactions require further investigation.

G Potential Apoptotic Signaling Pathway geissospermine Geissospermine cell_stress Cellular Stress geissospermine->cell_stress caspase8 Caspase-8 Activation cell_stress->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential caspase-mediated apoptosis pathway.

References

Spectroscopic Profile of Geissospermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole (B1671886) alkaloid Geissospermine. The information presented herein is intended to serve as a core reference for researchers and scientists engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this complex natural product.

Introduction

Geissospermine is a bisindole alkaloid isolated from the bark of the Amazonian plant Geissospermum vellosii. It has garnered significant interest within the scientific community due to its potential biological activities. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, characterization, and subsequent development of such natural products. This guide aims to consolidate the key NMR and MS data for Geissospermine to facilitate ongoing and future research endeavors.

Spectroscopic Data

The structural elucidation of Geissospermine has been accomplished through a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry. While a complete, publicly available, and assigned NMR dataset in a single source is challenging to locate, this guide compiles the most relevant and established data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For a complex molecule like Geissospermine, 2D NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the elemental composition of a molecule, while tandem mass spectrometry (MS/MS) offers valuable information about its structure through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for Geissospermine

ParameterValueReference
Molecular FormulaC₄₀H₄₈N₄O₃[1]
Exact Mass632.3726 g/mol [1]
[M+H]⁺ (m/z)633.3805

Table 2: Key MS/MS Fragmentation Data for Geissospermine [2]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/Fragment
633.3805 ([M+H]⁺)490.306C₉H₁₁N₂O
633.3805 ([M+H]⁺)144.081C₃₁H₃₇N₂O₂

The fragmentation pattern of Geissospermine is complex due to its bisindole structure. The major fragmentation pathway involves the cleavage of the bond connecting the two indole moieties.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR and MS data for alkaloids like Geissospermine. Specific parameters may vary depending on the instrumentation and the purity of the sample.

NMR Spectroscopy Protocol (General for Alkaloids)

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified Geissospermine.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and can influence chemical shifts.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum.
  • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
  • 2D NMR:
  • Acquire a suite of 2D NMR spectra for structural elucidation, including:
  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

3. Data Processing:

  • Apply Fourier transformation to the raw data.
  • Phase and baseline correct the spectra.
  • Reference the spectra to the internal standard (TMS).
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the 1D and 2D spectra to assign all proton and carbon chemical shifts and determine the structure.

Mass Spectrometry Protocol (General for Alkaloids)

1. Sample Preparation:

  • Prepare a dilute solution of purified Geissospermine (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
  • The solvent may be acidified with a small amount of formic acid or acetic acid to promote protonation for positive ion mode analysis.

2. Mass Spectrometry Analysis:

  • Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for sample introduction.
  • Ionization: Electrospray ionization (ESI) is a common and suitable technique for analyzing alkaloids.
  • Full Scan MS:
  • Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule ([M+H]⁺).
  • This allows for the determination of the elemental formula.
  • Tandem MS (MS/MS or MSⁿ):
  • Select the [M+H]⁺ ion as the precursor ion for fragmentation.
  • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.
  • Acquire the product ion spectrum (MS²) to observe the characteristic fragment ions.
  • For more detailed structural information, subsequent fragmentation of a specific fragment ion can be performed (MS³).

3. Data Analysis:

  • Process the raw data using the instrument's software.
  • Determine the accurate mass and elemental composition from the full scan data.
  • Analyze the MS/MS spectra to identify characteristic neutral losses and fragment ions.
  • Propose a fragmentation pathway consistent with the observed data and the known structure of Geissospermine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of Geissospermine.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Geissospermine cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Geissospermum vellosii bark Purification Purification by Chromatography Extraction->Purification HRMS High-Resolution MS (e.g., Q-TOF, Orbitrap) Purification->HRMS Sample for MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR Sample for NMR Formula Elemental Formula Determination HRMS->Formula Fragmentation Fragmentation Pathway Analysis HRMS->Fragmentation Assignment NMR Signal Assignment NMR->Assignment Structure Final Structure Confirmation Formula->Structure Fragmentation->Structure Assignment->Structure

Caption: A logical workflow for the isolation and spectroscopic characterization of Geissospermine.

This guide provides a foundational understanding of the spectroscopic data associated with Geissospermine. For researchers embarking on studies involving this compound, it is recommended to consult the primary literature for the most detailed and specific experimental data and conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Geissospermine (B1235785) is a prominent indole (B1671886) alkaloid found in the bark of trees from the Geissospermum genus, particularly Geissospermum vellosii, commonly known as Pao Pereira. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential applications in the treatment of neurodegenerative diseases and cancer.[1][2][3][4][5] This document provides detailed application notes and protocols for the extraction of Geissospermine from its natural source and its subsequent purification, intended to aid researchers in obtaining this valuable compound for further investigation. The methodologies described are based on established scientific literature and are presented to ensure reproducibility and efficiency.

Data Presentation: Extraction and Fractionation Yields

The following table summarizes quantitative data from various studies on the extraction and fractionation of alkaloids from Geissospermum vellosii bark. These values can serve as a benchmark for researchers to evaluate the efficiency of their own extraction and purification processes.

Extraction/Fractionation StepPlant MaterialExtraction MethodSolvent SystemYield (%)Reference
Initial Ethanolic Extract Geissospermum vellosii stembarkMaceration95% Ethanol (B145695)3.6[6]
Geissospermum vellosii barkRefluxEthanol2.0[7][8]
Fractionation of Ethanolic Extract Ethanolic ExtractAcid-Base PartitionChloroform (B151607) (at various pH)-[6]
Ethanolic ExtractRefluxMethanol85.2[7][8]
Ethanolic ExtractAcid-Base Partition-Neutral Fraction: 42.8[7][8]
Ethanolic ExtractAcid-Base Partition-Alkaloid Fraction: 27.5 [7][8]

Note: The yield of pure Geissospermine is not explicitly stated in the reviewed literature; however, it is the major alkaloid in the alkaloid-rich fraction.[4][5] The final yield will be dependent on the efficiency of the subsequent chromatographic purification steps.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Geissospermum vellosii Bark

This protocol details two common methods for the initial extraction of alkaloids from the dried bark of Geissospermum vellosii.

A. Soxhlet Extraction (Method 1)

This method is suitable for exhaustive extraction of alkaloids.

Materials:

  • Dried and finely ground Geissospermum vellosii bark

  • Ethanol (70%)

  • Formic acid (0.1%)

  • Soxhlet apparatus

  • Heating mantle

  • Centrifuge

Procedure:

  • Weigh 6.5 g of finely ground Geissospermum vellosii bark powder and place it into a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Prepare the extraction solvent by mixing 70% ethanol with 0.1% formic acid in water. The acidification helps in the protonation of basic alkaloids, enhancing their solubility.

  • Add 200 mL of the extraction solvent to the round-bottom flask of the Soxhlet apparatus.

  • Assemble the Soxhlet apparatus and set the heating mantle to maintain a gentle boil. The oil-bath temperature should be set at approximately 93 ± 3 °C.

  • Allow the extraction to proceed for a minimum of 24 cycles. A single cycle takes about 45 minutes. Monitor the extraction progress to ensure additional cycles are not yielding significant amounts of extract.

  • After extraction, allow the solution to cool to room temperature.

  • Centrifuge the extraction solution for 10 minutes at 5000 rpm to pellet any suspended plant material.

  • Carefully decant the supernatant, which contains the crude alkaloid extract. This extract is now ready for further purification.

B. Acid-Base Partitioning for Alkaloid Enrichment (Method 2)

This liquid-liquid extraction method separates alkaloids from neutral and acidic compounds.

Materials:

  • Dried ethanolic extract of Geissospermum vellosii bark

  • Hexane (B92381)

  • Chloroform

  • Hydrochloric acid (HCl), 5%

  • Sodium hydroxide (B78521) (NaOH), 5%

  • Distilled water

  • Separatory funnel

  • pH meter or pH strips

Procedure:

  • Dissolve the dried ethanolic extract in distilled water.

  • Perform a defatting step by partitioning the aqueous solution with hexane in a separatory funnel (1:5 ratio of extract solution to hexane). Shake vigorously and allow the layers to separate. Discard the upper hexane layer. Repeat this step 2-3 times.

  • Acidify the aqueous layer to pH 3.0 with 5% HCl.

  • Extract the acidified aqueous solution with chloroform. The neutral and weakly basic compounds will partition into the chloroform layer. Collect the aqueous layer.

  • Adjust the pH of the aqueous layer containing the protonated alkaloids to pH 7.0, 9.0, and 12.0 sequentially using 5% NaOH.

  • At each pH adjustment (7.0, 9.0, and 12.0), extract the aqueous solution with chloroform. The alkaloids will deprotonate and move into the organic chloroform layer.

  • Combine the chloroform fractions obtained at pH 7.0, 9.0, and 12.0. This combined fraction is the enriched alkaloid extract.

  • Evaporate the chloroform under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Purification of Geissospermine using High-Performance Liquid Chromatography (HPLC)

This protocol describes an analytical and semi-preparative HPLC method for the isolation of Geissospermine from the enriched alkaloid extract.

Materials and Equipment:

  • Enriched alkaloid extract

  • Acetonitrile (HPLC grade)

  • Formic acid (0.01%)

  • Ultrapure water

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Gemini® NX-C18, 150 x 2.0 mm, 3.0 µm) or a Biphenyl column (e.g., Pinnacle® DB Biphenyl, 150 x 2.1 mm, 3.0 µm)

  • Syringe filters (0.22 µm)

Chromatographic Conditions (Adapted from Aigotti et al., 2022): [9]

Method A: C18 Column [9]

  • Mobile Phase A: 0.01% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.01% Formic acid

  • Gradient:

    • 0–5 min: 10% to 15% B

    • 5–25 min: Isocratic at 15% B

    • 25–60 min: 15% to 50% B

    • 60–75 min: 50% to 100% B

  • Flow Rate: 0.200 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector scanning from 220–500 nm. Geissospermine can be monitored at its UV maxima.

Method B: Biphenyl Column [9]

  • Mobile Phase A: 0.01% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.01% Formic acid

  • Gradient:

    • 0–12 min: Isocratic at 15% B

    • 12–15 min: 15% to 21% B

    • 15–30 min: Isocratic at 21% B

    • 30–109 min: 21% to 100% B

  • Flow Rate: 0.200 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector scanning from 220–500 nm.

Procedure:

  • Dissolve the enriched alkaloid extract in the initial mobile phase composition (e.g., 10% Acetonitrile in water with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the sample and run the HPLC method.

  • Monitor the chromatogram and identify the peak corresponding to Geissospermine based on its retention time and UV spectrum, if a standard is available. Mass spectrometry can be used for definitive identification.

  • For preparative scale, the method can be scaled up using a larger diameter column and higher flow rates. Collect the fractions corresponding to the Geissospermine peak.

  • Pool the collected fractions and evaporate the solvent under reduced pressure to obtain purified Geissospermine.

  • Assess the purity of the isolated Geissospermine using analytical HPLC.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Geissospermum vellosii Bark Grinding Grinding Start->Grinding Extraction Extraction (Soxhlet or Maceration) Grinding->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Alkaloid_Fraction Enriched Alkaloid Fraction Partitioning->Alkaloid_Fraction Purification Chromatographic Purification (HPLC, HPCCC, etc.) Alkaloid_Fraction->Purification Pure_Geissospermine Pure Geissospermine Purification->Pure_Geissospermine

Caption: Workflow for Geissospermine Extraction and Purification.

Signaling Pathway: Acetylcholinesterase Inhibition

Geissospermine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][4][5] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Molecular docking studies have shown that Geissospermine binds to the active site of AChE, interacting with key residues.[1][2]

AChE_Inhibition Geissospermine Geissospermine Binding Binding to Active Site Geissospermine->Binding AChE Acetylcholinesterase (AChE) AChE->Binding Hydrolysis Hydrolysis AChE->Hydrolysis catalyzes Inhibition Inhibition of AChE Activity Binding->Inhibition Inhibition->Hydrolysis blocks Increased_ACh Increased Acetylcholine in Synapse Inhibition->Increased_ACh Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Caption: Mechanism of Acetylcholinesterase Inhibition by Geissospermine.

Signaling Pathway: Induction of Apoptosis

Extracts from Geissospermum species have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][10] This process is often mediated by the activation of a cascade of enzymes called caspases. While the direct molecular targets of Geissospermine in this pathway are still under investigation, the general mechanism involves the activation of initiator caspases (like caspase-8 or -9) which in turn activate executioner caspases (like caspase-3), leading to cell death.[3][10][11][12]

Apoptosis_Pathway Geissospermum_Alkaloids Geissospermum Alkaloids (including Geissospermine) Cell_Stress Cellular Stress Signal Geissospermum_Alkaloids->Cell_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Cell_Stress->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases activates Apoptosis Apoptosis (Programmed Cell Death) Executioner_Caspases->Apoptosis executes

Caption: General Apoptosis Pathway Induced by Geissospermum Alkaloids.

References

Application Notes and Protocols for the Total Synthesis of Geissospermine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies toward the complex indole (B1671886) alkaloid Geissospermine and its analogs. While a complete de novo total synthesis of Geissospermine has not been extensively reported, this document outlines the enantioselective total synthesis of a key precursor, Geissoschizoline, and the biomimetic coupling to form Geissolosimine, a closely related analog. This information provides a strong foundation for synthetic efforts targeting Geissospermine itself. Furthermore, the significant biological activities of Geissospermine and related alkaloids are discussed, with a focus on their potential as therapeutic agents.

Introduction to Geissospermine

Geissospermine is a complex bisindole alkaloid isolated from the bark of the South American tree Geissospermum vellosii. It is composed of two distinct monomeric indole alkaloid units: a Geissoschizoline moiety and a vellosimine-related moiety. The intricate architecture and significant biological activities of Geissospermine and its analogs have made them compelling targets for synthetic chemists and pharmacologists.

Retrosynthetic Analysis of Geissospermine

A plausible retrosynthetic analysis of Geissospermine suggests a convergent approach involving the synthesis of two key monomeric indole alkaloid fragments followed by a biomimetic coupling reaction.

G geissospermine Geissospermine coupling Biomimetic Coupling geissospermine->coupling geissoschizoline Geissoschizoline Moiety coupling->geissoschizoline vellosimine Vellosimine Moiety coupling->vellosimine indole_synthesis Indole Synthesis (e.g., Allenyl Ester Method) geissoschizoline->indole_synthesis vellosimine->indole_synthesis chiral_building_blocks Chiral Building Blocks indole_synthesis->chiral_building_blocks G start Aniline Derivative (from malonic ester) step1 Reaction with Propargyl Bromide start->step1 intermediate1 Propargylated Aniline step1->intermediate1 step2 Allene Formation intermediate1->step2 intermediate2 Allenyl Ester Intermediate step2->intermediate2 step3 NaCN-mediated Indole Formation intermediate2->step3 product Methyl Indole-2-acetate Derivative step3->product G geissoschizoline Geissoschizoline coupling Acid-catalyzed Coupling (e.g., (±)-CSA) geissoschizoline->coupling vellosimine Vellosimine vellosimine->coupling product Geissolosimine coupling->product G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Geissospermine Geissospermine Geissospermine->AChE Inhibition G Geissospermum_Alkaloid Geissospermum Alkaloid Cell_Stress Cellular Stress Geissospermum_Alkaloid->Cell_Stress Caspase8 Caspase-8 Cell_Stress->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G cluster_0 Normal Cell cluster_1 Cancer Cell with Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation p53 Degradation MDM2->Degradation Geissolosimine Geissolosimine (Analog) Geissolosimine->MDM2 Inhibition p53_active Active p53 Apoptosis_active Apoptosis / Cell Cycle Arrest p53_active->Apoptosis_active

Application Note: Quantification of Geissospermine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geissospermine (B1235785) is a complex indole (B1671886) alkaloid found in plants of the Geissospermum genus, which have been traditionally used in South America for their medicinal properties. The pharmacological interest in geissospermine and related alkaloids necessitates robust and reliable analytical methods for their quantification in plant extracts and pharmaceutical formulations. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of geissospermine.

Experimental

Materials and Reagents

  • Geissospermine reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (for alternative mobile phase)

  • Water (ultrapure)

  • Methanol (B129727) (HPLC grade)

  • Ethanol

  • Geissospermum vellosii bark powder (or other sample matrix)

Sample Preparation: Soxhlet Extraction

A Soxhlet extraction method is employed to efficiently extract geissospermine from the plant matrix.[1]

  • Finely grind the dried Geissospermum bark.[1]

  • Accurately weigh approximately 6.5 g of the powdered bark and place it into a Soxhlet thimble.[1]

  • Extract the powder with 200 mL of a 70:30 mixture of Ethanol/0.1% formic acid in water using a Soxhlet apparatus.[1]

  • Set the oil-bath temperature to 93 °C ± 3 °C and continue the extraction for 24 cycles.[1]

  • After extraction, centrifuge the resulting solution for 10 minutes at 5000 rpm.[1]

  • Dilute the supernatant 1:3 with a mixture of acetonitrile and water (15:85) before HPLC analysis.[1]

Chromatographic Conditions

Two different sets of chromatographic conditions are presented below, offering flexibility depending on the available stationary phases and desired selectivity.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition 1Condition 2
Column Gemini® NX-C18 (150 x 2.0 mm, 3.0 µm)[1]Pinnacle® DB Biphenyl (150 x 2.1 mm, 3.0 µm)[1]
Mobile Phase A 0.01% Formic acid in water[1] or 5.0 mM HFBA in water[1]0.01% Formic acid in water[1]
Mobile Phase B Acetonitrile with 0.01% Formic acid[1] or Acetonitrile with 5.0 mM HFBA[1]Acetonitrile with 0.01% Formic acid[1]
Gradient 0-5 min: 10-15% B, 5-25 min: 15% B, 25-60 min: 15-50% B, 60-75 min: 50-100% B[1]0-12 min: 15% B, 12-15 min: 15-21% B, 15-30 min: 21% B, 30-109 min: 21-100% B[1]
Flow Rate 0.200 mL/min[1]0.200 mL/min[1]
Injection Volume 10 µL[1]10 µL[1]
Column Temperature AmbientAmbient
UV Detection Diode Array Detector (DAD) scanning from 220–500 nm[1]Diode Array Detector (DAD) scanning from 220–500 nm[1]
Quantification Wavelength Based on the UV spectrum of geissospermine (typically around 254 nm and 290 nm)Based on the UV spectrum of geissospermine (typically around 254 nm and 290 nm)

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

Table 2: Method Validation Parameters

ParameterSpecification
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.998.[4]
Accuracy Recovery of 96.36–106.95%.[4]
Precision Repeatability and intermediate precision with a relative standard deviation (RSD) ≤ 5%.[2]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected (Signal-to-Noise ratio of ~3).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of ~10).[5]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

The developed HPLC-UV method demonstrated good separation of geissospermine from other alkaloids present in the Geissospermum vellosii bark extract. The use of a diode array detector allows for the confirmation of peak purity by comparing the UV spectra across the peak. The quantitative data for a sample analysis should be summarized as follows:

Table 3: Quantitative Analysis of Geissospermine in a Sample

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Sample 1Insert ValueInsert ValueInsert ValueInsert Value
Sample 2Insert ValueInsert ValueInsert ValueInsert Value
Sample 3Insert ValueInsert ValueInsert ValueInsert Value

Protocol: HPLC-UV Quantification of Geissospermine

1. Preparation of Standard Solutions

1.1. Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of geissospermine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 50 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation

2.1. Follow the Soxhlet extraction procedure as described in the "Sample Preparation" section of the Application Note.[1]

3. HPLC System Setup and Operation

3.1. Set up the HPLC system according to the parameters specified in Table 1. 3.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 3.3. Inject a blank (mobile phase) to ensure the system is clean. 3.4. Inject the working standard solutions in ascending order of concentration. 3.5. Inject the prepared sample solutions. 3.6. After each injection, run the gradient program and allow for a re-equilibration period.

4. Data Analysis

4.1. Calibration Curve: Plot the peak area of the geissospermine standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

4.2. Quantification: Determine the concentration of geissospermine in the sample injections using the calibration curve equation.

4.3. Calculation of Amount in Sample: Calculate the amount of geissospermine in the original sample using the following formula:

Amount (mg/g) = (Concentration from HPLC (µg/mL) * Dilution Factor * Volume of Extract (mL)) / (Initial Weight of Sample (g) * 1000)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Geissospermum Bark grinding Grinding sample->grinding soxhlet Soxhlet Extraction (70:30 EtOH/0.1% HCOOH) grinding->soxhlet centrifugation Centrifugation soxhlet->centrifugation dilution Dilution centrifugation->dilution hplc HPLC System dilution->hplc separation Chromatographic Separation (C18 or Biphenyl Column) hplc->separation detection UV Detection (220-500 nm) separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification report Report quantification->report

Caption: Experimental workflow for geissospermine quantification.

References

Application Note: LC-MS/MS Analysis of Geissospermine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a prominent bisindole alkaloid found in plants of the Geissospermum genus, notably Geissospermum vellosii, commonly known as Pao Pereira. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimalarial and anticholinesterase activities.[1] Accurate and sensitive quantification of Geissospermine in plant extracts is crucial for quality control of herbal products, pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent analysis of Geissospermine from plant materials using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

The following table summarizes representative quantitative data for Geissospermine in different extracts of Geissospermum vellosii bark. Please note that these values are illustrative examples based on typical yields of major alkaloids from plant materials, as specific concentration data for Geissospermine was not available in the cited literature.

Sample IDPlant PartExtraction MethodGeissospermine Concentration (µg/g of dry weight)
GV-SE-01BarkSoxhlet Extraction (70% Ethanol/0.1% Formic Acid)150.0
GV-ME-01BarkMaceration (Methanol)125.5
GV-AE-01BarkAcid-Base Extraction (Aqueous Fraction)95.2

Experimental Protocols

Extraction of Geissospermine from Plant Material (Geissospermum vellosii Bark)

This protocol is adapted from the methodology described by Aigotti et al. (2022).[2]

Materials:

  • Dried and finely ground bark of Geissospermum vellosii

  • Extraction solvent: 70:30 mixture of Ethanol and 0.1% Formic Acid in ultra-pure water[2]

  • Soxhlet apparatus

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

Procedure:

  • Weigh approximately 6.5 g of the finely ground Geissospermum vellosii bark powder and place it into a cellulose extraction thimble.[2]

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Add 200.0 mL of the extraction solvent (70:30 Ethanol/0.1% Formic Acid in water) to a round bottom flask attached to the Soxhlet apparatus.[2]

  • Assemble the Soxhlet apparatus with a condenser and heat the solvent using a heating mantle to a temperature of 93 °C ± 3 °C.[3]

  • Allow the extraction to proceed for a sufficient number of cycles (e.g., 24 cycles as a starting point) to ensure exhaustive extraction.[3] The average time for a single extraction cycle is approximately 45 minutes.[3]

  • After extraction, allow the apparatus to cool down.

  • Transfer the extraction solution to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes to pellet any suspended plant material.[3]

  • Carefully decant the supernatant.

  • Concentrate the supernatant to dryness using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain the crude alkaloid extract.

  • Store the dried extract at -20 °C until further analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Crude alkaloid extract

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Autosampler vials

Procedure:

  • Reconstitute a known amount of the dried crude extract in a suitable solvent, such as a 15:85 mixture of acetonitrile and water.[3]

  • Vortex the sample to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Geissospermine Quantification

The following parameters are based on typical methods for indole (B1671886) alkaloid analysis and specific details from Aigotti et al. (2022).[2]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Pinnacle® DB Biphenyl, 150 x 2.1 mm, 3.0 µm[2]
Mobile Phase A Aqueous formic acid (0.01%)[2]
Mobile Phase B Acetonitrile with 0.01% formic acid[2]
Gradient Start with an isocratic step at 15% B for 12 min, then from 15% to 21% B in 3 min, hold at 21% B for 15 min, and then from 21% to 100% B over 79 min.[2]
Flow Rate 0.200 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 25 °C

Mass Spectrometry (MS) Parameters (Triple Quadrupole in MRM mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.5 kV[2]
Source Temperature 270 °C[2]
Sheath Gas Flow Rate 35 (arbitrary units)[2]
Auxiliary Gas Flow Rate 15 (arbitrary units)[2]
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions for Geissospermine:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
Geissospermine317.194 ([M+2H]²⁺)[2]490.30630 (arbitrary units)[2]
Geissospermine317.194 ([M+2H]²⁺)[2]144.08130 (arbitrary units)[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Plant Material Extraction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Geissospermum vellosii Bark Powder extraction Soxhlet Extraction (70% EtOH / 0.1% HCOOH) start->extraction centrifugation Centrifugation extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration reconstitution Reconstitution concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration lc_separation LC Separation (Biphenyl Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Geissospermine.

Apoptosis Signaling Pathway

apoptosis_pathway geissospermine Geissospermine caspase8 Caspase-8 geissospermine->caspase8 activates caspase9 Caspase-9 geissospermine->caspase9 activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Proposed apoptotic signaling pathway induced by Geissospermine.

References

Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geissospermine, a prominent indole (B1671886) alkaloid isolated from the bark of Geissospermum vellosii, has garnered scientific interest for its potential therapeutic properties, including its activity as a cholinesterase inhibitor.[1][2] Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This document provides a detailed protocol for the in vitro assessment of Geissospermine's acetylcholinesterase inhibitory activity using the well-established Ellman's method.

Data Presentation

SampleEnzyme SourceIC50 Value (µg/mL)
Alkaloid-rich fraction of G. vellosiiElectric Eel Acetylcholinesterase2.9[1]
Alkaloid-rich fraction of G. vellosiiRat Brain Acetylcholinesterase39.3[1]

Experimental Protocols

The following protocol is based on the widely used Ellman's method for determining acetylcholinesterase activity.

Principle

The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is generated when acetylcholinesterase hydrolyzes the substrate acetylthiocholine. The rate of color formation is proportional to the enzyme's activity and can be measured spectrophotometrically at 412 nm. The inhibitory effect of Geissospermine is determined by measuring the reduction in the rate of this reaction in its presence.

Materials and Reagents
  • Geissospermine (of known purity)

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

  • Deionized water

Solution Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.0).

  • ATCI Solution (14 mM): Dissolve 40.3 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

  • Geissospermine Stock Solution: Prepare a stock solution of Geissospermine in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM). Further dilute with phosphate buffer to obtain a range of working concentrations. Ensure the final solvent concentration in the assay does not exceed 1% to avoid interference with the enzyme activity.

Assay Procedure (96-well plate format)
  • Assay Setup: In each well of a 96-well microplate, add the following in the specified order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of Geissospermine solution at various concentrations (or vehicle control for 100% activity).

    • 10 µL of AChE solution (1 U/mL).

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of Geissospermine and the control.

    • Calculate the percentage of inhibition for each Geissospermine concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the Geissospermine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Add_Reagents Add Buffer, Geissospermine, and AChE to 96-well plate Reagents->Add_Reagents Geissospermine Prepare Geissospermine Dilutions Geissospermine->Add_Reagents Pre_incubation Pre-incubate (25°C, 10 min) Add_Reagents->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Add_ATCI Add ATCI to initiate reaction Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (kinetic) Add_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Acetylcholinesterase Signaling Pathway and Inhibition by Geissospermine

Molecular docking studies have elucidated the plausible binding mode of Geissospermine within the active site of acetylcholinesterase.[2] The indole-indoline alkaloid is suggested to interact with key amino acid residues, including those in the catalytic triad (B1167595) (Ser200, His440, Glu327) and other important sites like Tyr121, Ser122, Trp84, and Phe330, through hydrogen bonds, hydrophobic interactions, and π-π stacking.[2] This interaction prevents the substrate, acetylcholine, from accessing the active site, thereby inhibiting its hydrolysis.

AChE_Inhibition cluster_pathway Normal Cholinergic Neurotransmission cluster_inhibition Inhibition by Geissospermine Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding AChE_Inhibited Inhibited AChE Acetylcholine->AChE_Inhibited Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Geissospermine Geissospermine Geissospermine->AChE_Inhibited Binding to Active Site No_Hydrolysis No Hydrolysis AChE_Inhibited->No_Hydrolysis Increased_ACh Increased ACh in Synapse No_Hydrolysis->Increased_ACh

Caption: Inhibition of acetylcholinesterase by Geissospermine.

References

Application Notes and Protocols for Cell-Based Assays Evaluating Geissospermine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cell-based assays used to characterize the anticancer properties of Geissospermine and related alkaloids from the Geissospermum genus. The following sections detail the methodologies for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This assay is crucial for determining the cytotoxic potential of Geissospermine and its derivatives against various cancer cell lines.

Quantitative Data Summary
Compound/ExtractCancer Cell LineAssayIC50 / CC50Selectivity Index (SI)Source
Geissoschizoline N4-methylchlorineACP02 (Human Gastric Adenocarcinoma)MTTIC50: 12.06 µg/mL39.47 (vs. VERO), 41.75 (vs. HepG2)[1][2]
Alkaloid Fraction (G. sericeum)ACP02 (Human Gastric Adenocarcinoma)MTTIC50: 18.29 µg/mL-[1]
Geissoschizoline N4-methylchlorineVERO (Normal Kidney Cells)MTTCC50: 476.0 µg/mL-[2]
Geissoschizoline N4-methylchlorineHepG2 (Hepatocellular Carcinoma)MTTCC50: 503.5 µg/mL-[2]
Pao Pereira Extract (G. vellosii)PC3 (Prostate Cancer)MTTIC50: 122.08 µg/mL (at 72h)-[3]
Experimental Protocol: MTT Assay

This protocol is adapted from studies on Geissospermum alkaloids[1].

Materials:

  • Cancer cell lines (e.g., ACP02, PC3) and a normal cell line (e.g., VERO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Geissospermine or related compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells/well (for ACP02 and VERO) or as optimized for the specific cell line. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Geissospermine in a complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with Geissospermine cell_seeding->treatment compound_prep Prepare Geissospermine dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 3-4h mtt_addition->formazan_formation solubilization Solubilize formazan with DMSO formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Workflow for MTT-based cytotoxicity assay.

Apoptosis Detection

Geissospermine and its related alkaloids have been shown to induce apoptosis in cancer cells. This can be assessed qualitatively and quantitatively using various methods.

Morphological Assessment using Fluorescent Dyes

This method allows for the visualization of nuclear changes characteristic of apoptosis.

Quantitative Data Summary
Compound/ExtractConcentrationCancer Cell LineTreatment Time% Apoptotic Cells% Necrotic CellsSource
Alkaloid Fraction (G. sericeum)50 µg/mLACP0224h~25%~10%[4]
Alkaloid Fraction (G. sericeum)100 µg/mLACP0224h~15%~5%[4]
Geissoschizoline N4-methylchlorine12 µg/mLACP0224h~30%<5%[4]
Geissoschizoline N4-methylchlorine12 µg/mLACP0248h~20%<5%[4]
Experimental Protocol: Hoechst 33342, Propidium (B1200493) Iodide, and Fluorescein Diacetate Staining

This protocol is based on a study of a Geissospermum sericeum alkaloid[5].

Materials:

  • ACP02 cells

  • Geissospermine or related alkaloid

  • Hoechst 33342 (HO) solution (2 µg/mL)

  • Propidium Iodide (PI) solution (5 µg/mL)

  • Fluorescein Diacetate (FDA) solution (15 µg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat ACP02 cells with the desired concentrations of the compound for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Dye Staining: Prepare a dye mix containing HO, PI, and FDA in PBS. Resuspend the cell pellet in the dye mix and incubate for 5 minutes at 37°C.

  • Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using appropriate filters.

    • Viable cells: Green cytoplasm (FDA) and blue, intact nuclei (Hoechst).

    • Early apoptotic cells: Green cytoplasm, and condensed or fragmented blue nuclei.

    • Late apoptotic/necrotic cells: Red nuclei (PI) and potentially some green cytoplasm.

Annexin V/PI Staining by Flow Cytometry

This is a quantitative method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Cancer cells (e.g., MCF-7, MDA-MB-231)

  • Geissospermine or related alkaloid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis

Flavopereirine, an alkaloid from Geissospermum, has been shown to induce cell cycle arrest. This can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

Quantitative Data Summary
CompoundCancer Cell LineConcentrationTreatment TimeEffect on Cell CycleSource
FlavopereirineMCF-710 µM24h & 48hG0/G1 phase arrest[1]
FlavopereirineMDA-MB-23110 µM48hS phase arrest[1]
Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol is adapted from a study on flavopereirine[1].

Materials:

  • Cancer cells (e.g., MCF-7, MDA-MB-231)

  • Geissospermine or related alkaloid

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow cluster_prep Preparation cluster_exp Staining cluster_analysis Analysis cell_treatment Treat cells with Flavopereirine cell_harvest Harvest and fix cells in ethanol cell_treatment->cell_harvest pi_staining Stain with PI/RNase solution cell_harvest->pi_staining flow_cytometry Analyze by flow cytometry pi_staining->flow_cytometry data_analysis Determine cell cycle distribution flow_cytometry->data_analysis

Workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways upon treatment with Geissospermine or related compounds.

Experimental Protocol: Western Blotting

This is a general protocol that can be adapted based on specific antibodies and cellular targets.

Materials:

  • Cancer cells treated with Geissospermine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, p-Akt, p-ERK, p-p38, p65, p53, MDM2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Geissospermum Alkaloids

Intrinsic Apoptosis Pathway

Geissospermum alkaloids have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator (caspase-9) and executioner (caspase-3) caspases.

Apoptosis_Pathway Geissospermine Geissospermine Bax Bax (Pro-apoptotic) Geissospermine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Geissospermine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by Geissospermine.

NF-κB Signaling Pathway

Pao Pereira extract has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

NFkB_Pathway Pao_Pereira Pao Pereira Extract Akt p-Akt Pao_Pereira->Akt Inhibits IkB IκBα Akt->IkB Phosphorylates for degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters in cytoplasm Nucleus Nucleus NFkB_p65->Nucleus Translocation Transcription Transcription of pro-survival and pro-proliferative genes Nucleus->Transcription MAPK_Pathway Flavopereirine Flavopereirine Akt p-Akt Flavopereirine->Akt Inhibits p38 p-p38 MAPK Akt->p38 ERK p-ERK1/2 Akt->ERK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis p53_Pathway Geissolosimine Geissolosimine MDM2 MDM2 Geissolosimine->MDM2 Inhibits interaction with p53 p53 p53 MDM2->p53 Promotes degradation Degradation Proteasomal Degradation p53->Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

In Vivo Models for Studying the Effects of Geissospermine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine (B1235785) is an indole (B1671886) alkaloid predominantly isolated from the bark of trees belonging to the Geissospermum genus, notably Geissospermum vellosii. This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential as an anticholinesterase, anti-inflammatory, antinociceptive, and anticancer agent. These application notes provide detailed protocols for established in vivo models used to investigate the multifaceted effects of Geissospermine, offering a valuable resource for researchers aiming to explore its therapeutic potential. The following sections present comprehensive methodologies for key experiments, summarized quantitative data, and visual representations of associated signaling pathways and experimental workflows.

I. Anticholinesterase and Memory-Enhancing Effects

Geissospermine has been identified as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests its potential in treating cognitive disorders characterized by cholinergic deficits, such as Alzheimer's disease. The scopolamine-induced amnesia model in mice is a widely accepted preclinical tool to evaluate the efficacy of potential memory-enhancing compounds.

Application Note: Scopolamine-Induced Amnesia Model in Mice

This model is utilized to assess the ability of Geissospermine to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570). The protocol involves evaluating cognitive performance in behavioral tasks like the passive avoidance and Morris water maze tests.

Experimental Protocol: Passive Avoidance Test
  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed in groups with ad libitum access to food and water and maintained on a 12-h light/dark cycle.

  • Apparatus: A two-compartment passive avoidance apparatus is used, consisting of a lit chamber and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: On the first day, each mouse is placed in the lit compartment. After a 30-second habituation period, the guillotine door is opened. Once the mouse enters the dark compartment completely, the door is closed, and a mild electric shock (e.g., 0.5 mA for 2 seconds) is delivered to the paws. The latency to enter the dark compartment is recorded.

    • Treatment: Immediately after the acquisition trial, animals are treated with Geissospermine (e.g., 30 mg/kg, intraperitoneally - i.p.), vehicle control, or a standard drug.

    • Amnesia Induction: 30 minutes before the retention trial on the second day, amnesia is induced by scopolamine administration (e.g., 1 mg/kg, i.p.).

    • Retention Trial: 24 hours after the acquisition trial, each mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded for up to 300 seconds. An increased latency to enter the dark compartment is indicative of improved memory retention.

Quantitative Data Summary: Scopolamine-Induced Amnesia Model
Treatment GroupDose (mg/kg, i.p.)Latency to Enter Dark Compartment (seconds, Mean ± SEM)% Reversal of AmnesiaReference
Control (Vehicle)-147.5 ± 10.78-[1]
Scopolamine142.5 ± 9.070%[1]
Geissospermum vellosii extract (PP)30Significantly increased latency compared to scopolamine group-[2]
Geissospermum vellosii extract (PP)60Significantly increased latency compared to scopolamine group-[2]

Note: Specific latency values for Geissospermine were not available in the provided search results, but the extract containing it showed significant effects.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Neurotransmission Geissospermine Geissospermine AChE Acetylcholinesterase (AChE) Geissospermine->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates Neuronal_Signaling Neuronal Signaling & Memory Formation Muscarinic_Receptor->Neuronal_Signaling Initiates Scopolamine Scopolamine Scopolamine->Muscarinic_Receptor Blocks

II. Anti-inflammatory and Antinociceptive Effects

Geissospermum extracts containing geissospermine have demonstrated significant anti-inflammatory and antinociceptive properties in various preclinical models. These effects are thought to be mediated, at least in part, through the cholinergic anti-inflammatory pathway.

Application Note: Models of Pain and Inflammation

The acetic acid-induced writhing test is a model of visceral pain, while the formalin test assesses both neurogenic and inflammatory pain. The carrageenan-induced paw edema model is a classic method to evaluate acute anti-inflammatory activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animals: Male Swiss albino mice (20-30 g) are used.

  • Procedure:

    • Treatment: Animals are pre-treated with Geissospermine (e.g., 30 mg/kg, i.p.), vehicle, or a standard analgesic 30-60 minutes before the induction of writhing.

    • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg).

    • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes. A reduction in the number of writhes indicates an antinociceptive effect.[3][4]

Experimental Protocol: Formalin Test
  • Animals: Male mice (20-30 g) are used.

  • Procedure:

    • Treatment: Animals are pre-treated with Geissospermine (e.g., 30 and 60 mg/kg, i.p.), vehicle, or a standard analgesic 30-60 minutes prior to formalin injection.

    • Induction of Nociception: A 1-2% formalin solution (20 µl) is injected into the subplantar region of the right hind paw.

    • Observation: The time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases: the early phase (0-5 minutes after injection), representing neurogenic pain, and the late phase (15-30 minutes after injection), representing inflammatory pain.[5] A reduction in licking/biting time in either phase indicates antinociceptive activity.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Treatment: Animals are pre-treated with Geissospermine, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) 1 hour before carrageenan injection.

    • Induction of Edema: A 1% solution of carrageenan (0.1 ml) is injected into the subplantar tissue of the right hind paw.

    • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours).[6] The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Quantitative Data Summary: Anti-inflammatory and Antinociceptive Models
ModelTreatmentDose (mg/kg)Outcome% InhibitionReference
Acetic Acid WrithingGeissospermum vellosii extract (PPAC)30Reduction in writhing47.5%[7]
Formalin Test (Late Phase)Geissospermum vellosii extract (PPAC)30Reduction in licking time84.9%[7]
Formalin Test (Late Phase)Geissospermum vellosii extract (PPAC)60Reduction in licking time100%[7]
Carrageenan Paw Edema (2h)Geissospermum vellosii extract (PPAC)-Reduction in paw volume50.6%[7]
Carrageenan Paw Edema (3h)Geissospermum vellosii extract (PPAC)-Reduction in paw volume57.8%[7]
Signaling Pathway: Cholinergic Anti-inflammatory Pathway

Cholinergic_Anti_inflammatory cluster_Neuron Vagus Nerve Ending cluster_Macrophage Macrophage ACh Acetylcholine (ACh) alpha7nAChR α7 Nicotinic Acetylcholine Receptor ACh->alpha7nAChR Activates JAK2 JAK2 alpha7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NF_kB NF-κB STAT3->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Geissospermine Geissospermine AChE Acetylcholinesterase (AChE) Geissospermine->AChE Inhibits AChE->ACh Degrades

III. Anticancer Effects

Extracts of Geissospermum vellosii, rich in alkaloids including Geissospermine, have demonstrated promising anticancer activity in preclinical models, particularly against prostate cancer. The proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

Application Note: Prostate Cancer Xenograft Model

This in vivo model is crucial for evaluating the efficacy of potential anticancer agents in a living organism. It involves the implantation of human cancer cells into immunodeficient mice, allowing for the assessment of tumor growth inhibition.

Experimental Protocol: Prostate Cancer Xenograft in Mice
  • Animals: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Culture: A human prostate cancer cell line (e.g., LNCaP) is cultured under standard conditions.

  • Tumor Implantation:

    • Cells are harvested and suspended in a suitable medium (e.g., Matrigel).

    • A specific number of cells (e.g., 1-2 x 10^6) is injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

    • Geissospermine or an extract containing it is administered (e.g., 10 or 20 mg/kg/day, by oral gavage). The control group receives the vehicle.

  • Tumor Growth Measurement:

    • Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.

    • Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Quantitative Data Summary: Prostate Cancer Xenograft Model

| Treatment Group | Dose (mg/kg/day, oral gavage) | Outcome | % Tumor Growth Suppression | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | - | Progressive tumor growth | 0% |[7] | | Pao Pereira Extract | 10 | Inhibition of tumor growth | Up to 80% |[7] | | Pao Pereira Extract | 20 | Inhibition of tumor growth | Up to 80% |[7] | | Pao Pereira Extract | 50 | Less effective inhibition | - |[7] |

Signaling Pathway: Induction of Apoptosis in Cancer Cells

Apoptosis_Pathway cluster_Signaling Upstream Signaling cluster_Apoptosis Apoptotic Cascade Geissospermine Geissospermine AKT AKT Geissospermine->AKT Modulates p38_MAPK p38 MAPK Geissospermine->p38_MAPK Modulates ERK1_2 ERK1/2 Geissospermine->ERK1_2 Modulates Bax Bax AKT->Bax Bcl2 Bcl-2 AKT->Bcl2 p38_MAPK->Bax p38_MAPK->Bcl2 ERK1_2->Bax ERK1_2->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Conclusion

The in vivo models detailed in these application notes provide a robust framework for the preclinical evaluation of Geissospermine. The evidence gathered from studies utilizing these protocols highlights the compound's significant potential in the fields of neuropharmacology, inflammation, and oncology. Further research using these and other relevant in vivo models is warranted to fully elucidate the mechanisms of action of Geissospermine and to pave the way for its potential clinical development. Researchers are encouraged to adapt and refine these protocols to suit their specific research questions while adhering to ethical guidelines for animal experimentation.

References

Geissospermine: A Promising Alkaloid for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine, a major indole (B1671886) alkaloid isolated from the bark of the Brazilian tree Geissospermum vellosii, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Its multifaceted mechanism of action, primarily centered on cholinesterase inhibition and anti-inflammatory effects, positions it as a potential therapeutic candidate for conditions such as Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits and neuroinflammation. This document provides a detailed overview of Geissospermine's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its investigation and application in a research and drug development setting.

Mechanism of Action

Geissospermine's neuroprotective effects are attributed to two primary mechanisms:

  • Cholinesterase Inhibition: Geissospermine acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting their activity, Geissospermine increases the levels and duration of action of acetylcholine, a neurotransmitter crucial for cognitive functions such as memory and learning, which are often impaired in neurodegenerative diseases like Alzheimer's.

  • Anti-inflammatory Effects: Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Geissospermine is believed to exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway . By increasing acetylcholine levels, Geissospermine can activate alpha-7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like microglia. This activation can lead to a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, thereby mitigating the damaging effects of chronic inflammation in the brain.

Quantitative Data

The inhibitory potency of an alkaloid-rich fraction of Geissospermum vellosii stembark, with Geissospermine as the main active component, against cholinesterases has been determined in several studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. While specific IC50 values for isolated, pure Geissospermine are not consistently reported in the literature, the data from the enriched fraction provides a strong indication of its potent inhibitory activity.

Enzyme TargetSourceIC50 (µg/mL)Reference
Acetylcholinesterase (AChE)Rat Brain39.3
Acetylcholinesterase (AChE)Electric Eel2.9
Butyrylcholinesterase (BChE)Horse Serum1.6

Signaling Pathways and Experimental Workflow

To visually represent the key mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Geissospermine_Mechanism_of_Action cluster_cholinergic Cholinergic Synapse cluster_anti_inflammatory Anti-inflammatory Pathway Geissospermine Geissospermine AChE AChE Geissospermine->AChE Inhibits BChE BChE Geissospermine->BChE Inhibits Increased_ACh Increased Acetylcholine Geissospermine->Increased_ACh Leads to ACh Acetylcholine AChE->ACh Breaks down BChE->ACh Breaks down Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates alpha7nAChR α7nAChR (on Microglia) Increased_ACh->alpha7nAChR Activates NFkB_Pathway NF-κB Pathway alpha7nAChR->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Promotes

Caption: Mechanism of action of Geissospermine in neurodegenerative diseases.

Experimental_Workflow cluster_cholinesterase_assay Cholinesterase Inhibition Assay cluster_anti_inflammatory_assay Anti-inflammatory Assay Ellmans_Assay Ellman's Method Spectrophotometer Measure Absorbance at 412 nm Ellmans_Assay->Spectrophotometer Enzyme AChE or BChE Enzyme->Ellmans_Assay Substrate ATChI or BTChI Substrate->Ellmans_Assay DTNB DTNB DTNB->Ellmans_Assay Geissospermine_Test Geissospermine Geissospermine_Test->Ellmans_Assay IC50_Calculation Calculate IC50 Spectrophotometer->IC50_Calculation Microglia_Culture Microglia Cell Culture LPS_Stimulation LPS Stimulation Microglia_Culture->LPS_Stimulation Geissospermine_Treatment Geissospermine Treatment LPS_Stimulation->Geissospermine_Treatment Cytokine_Measurement Measure Pro-inflammatory Cytokines (ELISA, qPCR) Geissospermine_Treatment->Cytokine_Measurement Data_Analysis Data Analysis Cytokine_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating Geissospermine's activity.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • Butyrylcholinesterase (BChE) from equine serum or other sources

  • Acetylthiocholine iodide (ATChI) - substrate for AChE

  • Butyrylthiocholine iodide (BTChI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Geissospermine (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

    • Prepare serial dilutions of Geissospermine to determine the IC50 value.

  • Assay in 96-well plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Geissospermine solution (or vehicle for control)

      • Enzyme solution (AChE or BChE)

    • Incubate the mixture at room temperature for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding the respective substrate (ATChI for AChE or BTChI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion upon the reaction of DTNB with thiocholine, a product of substrate hydrolysis by the cholinesterase.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Geissospermine.

    • Determine the percentage of enzyme inhibition compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm

Formulating Geissospermine for Preclinical Evaluation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine, a complex indole (B1671886) alkaloid isolated from plants of the Geissospermum genus, has garnered significant interest within the scientific community for its potential therapeutic applications, including anticancer and neuroprotective properties.[1][2] Preclinical studies are essential to evaluate its efficacy and safety profile. However, like many natural products, Geissospermine's presumed poor aqueous solubility presents a considerable challenge for formulation and in vivo administration. These application notes provide a comprehensive guide to formulating Geissospermine for preclinical research, complete with detailed experimental protocols for its evaluation as a potential anticancer agent.

Physicochemical Properties of Geissospermine

PropertyValueSource
Molecular Formula C₄₀H₄₈N₄O₃[3][4]
Molecular Weight 632.84 g/mol [3][4]
CAS Number 427-01-0[5]
Predicted LogP 5.8[3]
Predicted Aqueous Solubility Low (inferred)

Formulation Strategies for Poorly Soluble Geissospermine

To overcome the challenge of poor aqueous solubility for preclinical studies, several formulation strategies can be employed. The primary goal is to develop a safe and effective vehicle that enhances the bioavailability of Geissospermine for both in vitro and in vivo testing.[6][7][8][9]

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvency Utilizing a mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol (B145695), PEG 300/400).Simple to prepare, suitable for initial in vitro screening.Potential for precipitation upon dilution in aqueous media; organic solvents may have toxic effects at higher concentrations.
Surfactant-based Systems Incorporating surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug, increasing its solubility.Can significantly increase solubility and improve stability in aqueous solutions.Surfactants can have their own biological effects and may cause toxicity.
Lipid-based Formulations Dissolving or suspending Geissospermine in a lipid vehicle (e.g., corn oil, sesame oil) for oral or parenteral administration.Can enhance oral bioavailability by promoting lymphatic uptake.May not be suitable for all routes of administration; potential for variability in absorption.
Nanosuspensions Reducing the particle size of Geissospermine to the nanometer range to increase the surface area for dissolution.Increases dissolution velocity, leading to improved bioavailability.Requires specialized equipment for production and characterization.

For initial preclinical studies, a co-solvent system is often the most practical starting point. A common approach is to dissolve Geissospermine in a minimal amount of an organic solvent like DMSO and then dilute it with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS) containing a small percentage of a surfactant like Tween 80 to improve stability.

Experimental Protocols

The following protocols are designed to assess the anticancer potential of a Geissospermine formulation in preclinical settings.

In Vitro Efficacy Studies

A crucial first step in preclinical evaluation is to determine the cytotoxic and apoptotic effects of Geissospermine on cancer cell lines.[10][11][12][13][14][15][16][17][18][19][20][21][22][23]

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][22][23]

  • Materials:

    • Cancer cell line of interest (e.g., human gastric cancer cells)

    • Complete cell culture medium

    • Geissospermine stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the Geissospermine formulation in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted Geissospermine solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][12][13][16][24]

  • Materials:

    • Cancer cell line

    • Geissospermine formulation

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Geissospermine at concentrations around the IC₅₀ value for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis

This assay determines the effect of Geissospermine on the cell cycle progression of cancer cells.[11][14][15][17][21]

  • Materials:

    • Cancer cell line

    • Geissospermine formulation

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with Geissospermine as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy Study: Subcutaneous Xenograft Model

This model is used to evaluate the in vivo antitumor activity of Geissospermine.[1][25][26][27][28]

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

    • Human cancer cell line (e.g., a line sensitive to Geissospermine in vitro)

    • Matrigel (optional, to enhance tumor take rate)

    • Geissospermine formulation for injection (e.g., in a vehicle of saline/DMSO/Tween 80)

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the Geissospermine formulation to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule. The control group should receive the vehicle only.

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Geissospermine.[29][30][31][32][33]

ParameterDescriptionTypical Range for Indole Alkaloids (Oral Administration in Rats)
Tmax (h) Time to reach maximum plasma concentration0.5 - 4.0
Cmax (ng/mL) Maximum plasma concentrationVaries widely depending on dose and bioavailability
t₁/₂ (h) Elimination half-life1.0 - 10.0
AUC (ng·h/mL) Area under the plasma concentration-time curveVaries widely
Bioavailability (%) The fraction of an administered dose that reaches systemic circulationGenerally low to moderate (< 20%)

Note: These values are representative and can vary significantly based on the specific alkaloid and formulation.

Signaling Pathways and Experimental Workflows

Geissospermine-Induced Apoptosis Signaling Pathway

Based on studies of related alkaloids, Geissospermine likely induces apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the p53 tumor suppressor protein.[2][34][35][36][37]

Geissospermine_Apoptosis_Pathway Geissospermine Geissospermine p53 p53 Activation Geissospermine->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Geissospermine.

Preclinical Experimental Workflow for Geissospermine

The overall workflow for the preclinical evaluation of Geissospermine as an anticancer agent follows a logical progression from in vitro to in vivo studies.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Formulation Geissospermine Formulation CellViability Cell Viability Assay (MTT) Formulation->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis ApoptosisAssay->CellCycle Xenograft Subcutaneous Xenograft Model CellCycle->Xenograft Promising in vitro results PK_Studies Pharmacokinetic Studies Xenograft->PK_Studies Toxicity Toxicology Studies PK_Studies->Toxicity

Caption: A streamlined workflow for the preclinical assessment of Geissospermine.

Conclusion

The successful preclinical development of Geissospermine hinges on overcoming its formulation challenges. By employing appropriate strategies to enhance its solubility and bioavailability, researchers can effectively evaluate its therapeutic potential. The protocols and data presented here provide a solid foundation for conducting rigorous in vitro and in vivo studies to assess the anticancer properties of this promising natural product. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is critical for advancing Geissospermine through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Geissospermine Solubility Challenges in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the indole (B1671886) alkaloid Geissospermine in bioassay applications.

Frequently Asked Questions (FAQs)

Q1: What is Geissospermine and why is its solubility a concern for bioassays?

A1: Geissospermine is a complex indole alkaloid with the chemical formula C40H48N4O3 and a molecular weight of 632.8 g/mol .[1] Its high molecular weight and a predicted LogP of 5.8 suggest that it is lipophilic and has low aqueous solubility.[1] This poor water solubility can lead to several challenges in bioassays, including precipitation in aqueous culture media, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the common signs of Geissospermine precipitation in my cell culture?

A2: Precipitation of Geissospermine in cell culture media can manifest as a fine, crystalline-like sediment, cloudiness, or a visible film on the surface of the culture vessel. This can be observed by the naked eye or under a microscope. It is crucial to distinguish this from microbial contamination.

Q3: Can I dissolve Geissospermine directly in my aqueous cell culture medium?

A3: It is highly discouraged to dissolve Geissospermine directly in aqueous cell culture media due to its poor water solubility. Doing so will likely result in immediate precipitation and an unknown final concentration of the compound in your experiment.

Q4: What are the recommended solvents for preparing a Geissospermine stock solution?

Troubleshooting Guide

Issue: Precipitate formation after adding Geissospermine to cell culture medium.

Possible Cause 1: Exceeding the solubility limit in the final assay medium.

  • Solution: Even when using a stock solution, the final concentration of Geissospermine in the aqueous medium must remain below its solubility limit.

    • Recommendation: Perform a solubility test. Prepare serial dilutions of your Geissospermine stock solution in the final bioassay medium and visually inspect for precipitation after a short incubation period (e.g., 30 minutes to 2 hours) at the experimental temperature. This will help determine the maximum workable concentration.

Possible Cause 2: High final concentration of the organic solvent.

  • Solution: High concentrations of organic solvents like DMSO or ethanol (B145695) can be toxic to cells. It is standard practice to keep the final solvent concentration in the culture medium below 0.5%, and ideally at or below 0.1%.

    • Recommendation: Calculate the final solvent concentration in your assay. If it exceeds 0.5%, consider preparing a more concentrated stock solution of Geissospermine to reduce the volume added to the medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess any solvent-induced effects.

Possible Cause 3: Interaction with components in the cell culture medium.

  • Solution: Components in complex media, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and promote precipitation.

    • Recommendation: If precipitation persists, try preparing the final dilution of Geissospermine in a simpler, serum-free medium first, and then adding it to the cells. Allow for a brief equilibration period before adding serum or other complex supplements.

Experimental Protocols

Protocol 1: Preparation of a Geissospermine Stock Solution

This protocol provides a general guideline for preparing a stock solution of Geissospermine. The exact concentration will need to be optimized based on the specific requirements of your bioassay and the determined solubility.

Materials:

  • Geissospermine (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • or Ethanol (200 proof), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh a small amount of Geissospermine (e.g., 1-5 mg) in a sterile microcentrifuge tube. Perform this in a fume hood or a designated area for handling chemical powders.

  • Solvent Addition: Add a precise volume of DMSO or ethanol to the tube to achieve a desired stock concentration (e.g., 10 mM).

    • Calculation Example for a 10 mM Stock in DMSO:

      • Molecular Weight of Geissospermine = 632.8 g/mol

      • To make 1 mL of a 10 mM stock solution, you would need: 0.01 mol/L * 632.8 g/mol * 0.001 L = 0.006328 g = 6.33 mg.

  • Dissolution: Vortex the solution vigorously until the Geissospermine is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation with prolonged heat.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for your application, filter it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store at -20°C or -80°C for long-term stability.

Table 1: Recommended Solvents for Geissospermine Stock Solutions
SolventGradeRecommended Starting ConcentrationNotes
DMSOCell Culture Grade10-20 mMA powerful solvent for many organic compounds. Ensure the final concentration in the assay is non-toxic to cells (typically ≤ 0.5%).
Ethanol200 Proof, Molecular Biology Grade1-10 mMMay be less toxic to some cell lines than DMSO. Ensure the final concentration in the assay is non-toxic.

Signaling Pathway and Workflow Visualizations

Geissospermine-Induced Apoptosis Signaling Pathway

Based on studies of related alkaloids from Geissospermum species, Geissospermine is proposed to induce apoptosis through the intrinsic and extrinsic pathways, culminating in the activation of caspases.

Geissospermine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibition Bax/Bak->Mitochondrion Pore formation Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 and Procaspase-9 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Caspase-9->Procaspase-3 Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Geissospermine Geissospermine Geissospermine->Death Receptors Potential Interaction Geissospermine->Bax/Bak Upregulation/ Activation Geissospermine_Workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_bioassay Bioassay A Weigh Geissospermine B Dissolve in Primary Solvent (e.g., DMSO or Ethanol) to create Stock Solution A->B C Prepare Serial Dilutions of Stock in Assay Medium B->C D Incubate and Visually Inspect for Precipitation C->D D->B Precipitation E Determine Maximum Soluble Concentration (MSC) D->E No Precipitation F Prepare Working Solutions (Concentrations ≤ MSC) E->F G Treat Cells and Include Vehicle Control F->G H Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) G->H I Analyze Data and Determine IC50 H->I

References

Stabilizing Geissospermine in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on stabilizing Geissospermine in solution for long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Geissospermine in solution?

A1: As an indole (B1671886) alkaloid, the stability of Geissospermine in solution is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Indole alkaloids are often susceptible to degradation under acidic conditions and can also be affected by hydrolysis and oxidation.[1][2]

Q2: What are the recommended general storage conditions for Geissospermine stock solutions?

A2: For long-term storage, it is recommended to store Geissospermine stock solutions at low temperatures, typically -20°C or -80°C, in a tightly sealed container to minimize exposure to air and moisture. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light.

Q3: Which solvents are suitable for dissolving and storing Geissospermine?

A3: The choice of solvent can significantly impact the stability of Geissospermine. While specific data for Geissospermine is limited, for many indole alkaloids, aprotic solvents or buffered aqueous solutions at a neutral or slightly basic pH are often preferred. It is crucial to assess the compatibility of the chosen solvent with the experimental system and to perform a preliminary stability study.

Q4: How can I monitor the stability of my Geissospermine solution over time?

A4: The stability of a Geissospermine solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods can separate and quantify the parent compound and its degradation products, providing a clear indication of stability.

Troubleshooting Guides

Problem: I am observing a rapid loss of Geissospermine in my solution during my experiment.

Possible Cause Troubleshooting Step
Inappropriate pH Indole alkaloids can be unstable in acidic conditions.[2] Measure the pH of your solution and adjust to a neutral or slightly basic pH if your experimental conditions allow. Consider using a buffer system to maintain a stable pH.
Exposure to Light Photodegradation can occur. Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions if possible.
Oxidation Geissospermine may be susceptible to oxidation.[1] Prepare solutions with degassed solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
High Temperature Elevated temperatures can accelerate degradation. Maintain your experimental setup at a controlled, low temperature if feasible. Avoid leaving solutions at room temperature for extended periods.
Repeated Freeze-Thaw Cycles This can lead to degradation. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis of the Geissospermine solution.

Possible Cause Troubleshooting Step
Degradation Products The new peaks are likely degradation products of Geissospermine. This indicates that the current storage or experimental conditions are not optimal.
Contamination Ensure that all glassware and solvents are clean and of high purity to rule out external contamination.
Impurity in the original sample Analyze a freshly prepared solution of your Geissospermine solid to confirm the purity of the starting material.

Data Summary

Table 1: General Factors Influencing Indole Alkaloid Stability in Solution

Factor General Effect on Stability Recommendations for Geissospermine
pH Many indole alkaloids are unstable in acidic conditions and may also degrade in strongly basic conditions.[2]Maintain solutions at a neutral to slightly basic pH. Use buffers to control pH.
Temperature Higher temperatures generally accelerate degradation rates.Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature.
Light Exposure to UV or even ambient light can cause photodegradation.Protect solutions from light using amber vials or foil wrapping.
Oxygen The presence of oxygen can lead to oxidative degradation.[1]Use degassed solvents and consider storing under an inert atmosphere (e.g., nitrogen, argon).
Solvent The type of solvent can influence stability through interactions with the molecule.Test stability in a few different biocompatible solvents to find the most suitable one for your experiment.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Geissospermine

A forced degradation study is essential to understand the intrinsic stability of Geissospermine and to identify its potential degradation products.[4][5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of Geissospermine in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining Geissospermine and to profile the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep_solution Prepare Geissospermine Stock Solution start->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photodegradation prep_solution->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation analysis->data end End data->end

Caption: Workflow for a forced degradation study of Geissospermine.

degradation_pathways cluster_degradation Potential Degradation Products cluster_factors Influencing Factors Geissospermine Geissospermine Hydrolysis_Products Hydrolysis Products (e.g., ester cleavage) Geissospermine->Hydrolysis_Products H₂O / H⁺ or OH⁻ Oxidation_Products Oxidation Products (e.g., N-oxides, aromatic hydroxylation) Geissospermine->Oxidation_Products O₂ / Light / Peroxides Photodegradation_Products Photodegradation Products Geissospermine->Photodegradation_Products UV / Visible Light pH pH pH->Hydrolysis_Products Temp Temperature Temp->Hydrolysis_Products Temp->Oxidation_Products Light Light Light->Oxidation_Products Light->Photodegradation_Products Oxygen Oxygen Oxygen->Oxidation_Products

Caption: Potential degradation pathways for Geissospermine.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Geissospermine from its related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkaloids related to Geissospermine found in Geissospermum species?

A1: Geissospermine is an indole (B1671886) alkaloid found in plants of the Geissospermum genus. Other structurally similar alkaloids commonly found alongside it include Geissoschizoline, Flavopereirine, Vellosimine, and Geissolosimine.[1][2] The structural similarities between these compounds can present challenges in achieving baseline separation during HPLC analysis.

Q2: What type of HPLC column is best suited for separating Geissospermine and its related alkaloids?

A2: Reversed-phase columns, particularly C18 and Biphenyl columns, have been successfully used for the separation of alkaloids from Geissospermum vellosii extracts.[1] The choice between them can influence the selectivity of the separation. A C18 column provides retention based on hydrophobicity, while a Biphenyl column can offer different selectivity due to pi-pi interactions with the aromatic indole structure of the alkaloids.

Q3: Why is the mobile phase pH critical for the separation of these alkaloids?

A3: Alkaloids are basic compounds. The pH of the mobile phase affects their ionization state, which in turn significantly impacts their retention and peak shape.[3] Operating at a low pH (e.g., around 3) can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can lead to peak tailing.[4] Acidifying the mobile phase with additives like formic acid is a common practice.[1]

Q4: What is the purpose of using an ion-pairing reagent in the mobile phase?

A4: For basic compounds like alkaloids that may still exhibit poor peak shape or retention, an ion-pairing reagent can be added to the mobile phase. These reagents, such as heptafluorobutyric acid, contain a hydrophobic tail and an ionic head. The hydrophobic tail interacts with the stationary phase, while the ionic head interacts with the ionized analyte, effectively improving retention and peak symmetry.[5]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Poor Resolution / Co-elution of Peaks - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Gradient slope is too steep.- Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation. Experiment with different mobile phase additives like formic acid or an ion-pairing reagent.[1][5]- Change Stationary Phase: If a C18 column does not provide adequate separation, consider a Biphenyl column to exploit different selectivity.[1]- Adjust Gradient: Decrease the steepness of the gradient. A shallower gradient provides more time for the separation of closely eluting compounds.
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Mobile Phase Modification: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to protonate the silanol groups and reduce interactions.[1] Alternatively, a basic modifier like diethylamine (B46881) can be used to compete for active sites.[6]- Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.- pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the alkaloids.[6]
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing of components. Use a buffer to maintain a stable pH.[3]- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- System Check: Perform routine maintenance on the HPLC system, including checking for leaks and ensuring the pump is delivering a consistent flow rate.
Ghost Peaks - Contaminants in the mobile phase or from the sample.- Late eluting compounds from a previous injection.- Use High-Purity Solvents: Filter all mobile phase components before use.- Blank Injections: Run a blank gradient (injecting only the mobile phase) to identify any ghost peaks originating from the system or solvents.- Column Washing: Implement a robust column washing procedure after each run, especially when using complex sample matrices.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Geissospermum vellosii Bark

This protocol is adapted from a method described for the extraction of alkaloids from G. vellosii.[1]

  • Grinding: Grind the dried bark of Geissospermum vellosii into a fine powder.

  • Extraction:

    • Place 6.5 g of the powdered bark into a Soxhlet apparatus.

    • Add 200.0 mL of a 70:30 mixture of Ethanol/0.1% Formic Acid in ultra-pure water to the flask.

    • Set the oil-bath temperature to 93 °C ± 3 °C.

    • Continue the extraction for approximately 24 cycles (a single cycle is about 45 minutes).

  • Centrifugation: Centrifuge the resulting extract for 10 minutes at 5000 rpm.

  • Dilution: Dilute the supernatant 1:3 with a mixture of Acetonitrile/Water (15:85) before HPLC analysis.[1]

HPLC Method for the Separation of Geissospermine and Related Alkaloids

The following are two starting methods adapted from the literature for the analysis of Geissospermum vellosii alkaloids.[1] Further optimization may be required based on the specific instrument and alkaloid profile.

Method 1: Biphenyl Column

ParameterCondition
Column Pinnacle® DB Biphenyl, 150 x 2.1 mm, 3.0 µm particle size
Mobile Phase A 0.01% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.01% Formic Acid
Gradient 0–5 min, 10-15% B; 5-25 min, 15% B (isocratic); 25–60 min, 15-50% B; 60–75 min, 50-100% B
Flow Rate 0.200 mL/min
Injection Volume 10 µL
Detection UV-Diode Array Detector (220–500 nm)

Method 2: C18 Column with Ion-Pairing

ParameterCondition
Column C18 column (e.g., 150 x 2.1 mm, 3.0 µm)
Mobile Phase A 5.0 mM Heptafluorobutyric Acid in Water
Mobile Phase B Acetonitrile with 5.0 mM Heptafluorobutyric Acid
Gradient 0–5 min, 10-15% B; 5-25 min, 15% B (isocratic); 25–60 min, 15-50% B; 60–75 min, 50-100% B
Flow Rate 0.200 mL/min
Injection Volume 10 µL
Detection UV-Diode Array Detector (220–500 nm)

Data Presentation

Table 1: HPLC Method Parameters for Geissospermine Separation

ParameterMethod 1Method 2
Stationary Phase BiphenylC18
Mobile Phase Additive 0.01% Formic Acid5.0 mM Heptafluorobutyric Acid
Organic Solvent AcetonitrileAcetonitrile
Flow Rate 0.200 mL/min0.200 mL/min

Mandatory Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH 2 units away from pKa? start->check_ph adjust_ph Adjust mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is column overloaded? check_ph->check_overload Yes end Peak Shape Improved adjust_ph->end reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_silanol Suspect secondary interactions with silanols? check_overload->check_silanol No reduce_conc->end add_modifier Add mobile phase modifier (e.g., Diethylamine) or use an end-capped column check_silanol->add_modifier Yes check_silanol->end No add_modifier->end

Caption: A flowchart for diagnosing and resolving peak tailing in HPLC.

Signaling Pathway Modulated by a Related Alkaloid, Flavopereirine

Flavopereirine, an alkaloid co-existing with Geissospermine, has been shown to induce apoptosis in human breast cancer cells through the AKT/p38 MAPK/ERK1/2 signaling pathway.[7]

G flavopereirine Flavopereirine akt AKT flavopereirine->akt inhibits cell_cycle_arrest Cell Cycle Arrest flavopereirine->cell_cycle_arrest p38_mapk p38 MAPK akt->p38_mapk regulates erk12 ERK1/2 p38_mapk->erk12 activates apoptosis Apoptosis p38_mapk->apoptosis erk12->apoptosis

Caption: Flavopereirine's impact on the AKT/p38 MAPK/ERK1/2 signaling pathway.

References

Technical Support Center: Optimizing Geissospermine Natural Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the natural extraction of Geissospermine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Geissospermine from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of Geissospermine?

A1: The primary natural source of Geissospermine is the bark of trees from the Geissospermum genus, with Geissospermum vellosii being a notable species.[1][2][3] This tree is native to the Amazon rainforest.[1]

Q2: What are the common methods for extracting Geissospermine?

A2: Geissospermine, an indole (B1671886) alkaloid, can be extracted using various methods, including:

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[2]

  • Maceration: Soaking the plant material in a solvent over a period.[4]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration and extraction efficiency.

  • Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and accelerate extraction.

Q3: What are the key factors influencing the yield of Geissospermine extraction?

A3: Several factors can significantly impact the extraction yield of Geissospermine:

  • Solvent Choice: The polarity of the solvent is crucial. A mixture of ethanol (B145695) and water is commonly used.[2]

  • pH of the Extraction Medium: Acidifying the solvent can improve the solubility of alkaloids and prevent oxidation. A 70:30 mixture of Ethanol/0.1% HCOOH in ultra-pure water has been used effectively.[2]

  • Particle Size of the Plant Material: Grinding the bark to a fine powder increases the surface area for solvent interaction.[2]

  • Extraction Time and Temperature: Optimizing these parameters is essential to maximize yield without degrading the target compound.

  • Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume affects extraction efficiency.[5][6]

Q4: How can I quantify the yield of Geissospermine in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a common and accurate method for quantifying Geissospermine.[2][7][8] Quantitative ¹H NMR (qNMR) can also be a powerful tool for the quantification of indole alkaloids.[8]

Troubleshooting Guides

Issue 1: Low Yield of Geissospermine

Possible Causes and Solutions:

  • Inappropriate Solvent System:

    • Solution: Ensure you are using a solvent system with appropriate polarity. For indole alkaloids like Geissospermine, a mixture of a polar organic solvent and water is often effective. A 70:30 mixture of ethanol and acidified water (e.g., with 0.1% formic acid) has been shown to be effective for extracting alkaloids from Geissospermum bark.[2] The acidification helps to protonate the basic nitrogen of the alkaloid, increasing its solubility in the polar solvent mixture.[2]

  • Suboptimal Extraction Parameters:

    • Solution: Systematically optimize the extraction time, temperature, and solid-to-liquid ratio. Design of Experiments (DoE) can be a valuable tool for this. For instance, increasing the temperature can enhance solubility and diffusion, but excessive heat may lead to degradation. Similarly, a higher solvent-to-solid ratio can improve extraction efficiency up to a certain point.[5][6][9]

  • Improper Plant Material Preparation:

    • Solution: The bark of Geissospermum vellosii should be dried and finely ground to increase the surface area available for extraction.[2] Inadequate grinding will result in poor solvent penetration and lower yields.

  • Degradation of Geissospermine:

    • Solution: Geissospermine may be susceptible to degradation under certain conditions. The use of acidified solvents can help to create less oxidative conditions.[2] Avoid prolonged exposure to high temperatures and light.

Issue 2: Co-extraction of Impurities

Possible Causes and Solutions:

  • Non-selective Solvent System:

    • Solution: While a broad-spectrum solvent may extract Geissospermine, it will also extract other compounds like fats, waxes, and chlorophyll. Consider a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main alkaloid extraction.

  • Complex Plant Matrix:

    • Solution: The bark of Geissospermum vellosii contains a complex mixture of alkaloids and other phytochemicals.[1] A multi-step purification process is often necessary.

Issue 3: Difficulty in Purifying Geissospermine from the Crude Extract

Possible Causes and Solutions:

  • Presence of Structurally Similar Alkaloids:

    • Solution: The crude extract will likely contain other indole alkaloids with similar chemical properties to Geissospermine, making separation challenging.[1] Chromatographic techniques are essential for purification.

  • Inadequate Purification Technique:

    • Solution: A combination of chromatographic methods is often required for successful purification.

      • Acid-Base Extraction: This technique can be used to separate alkaloids from neutral and acidic impurities. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution. The alkaloids will move to the aqueous phase as their protonated salts. The aqueous phase is then basified, and the free alkaloids are back-extracted into an organic solvent.

      • Column Chromatography: Techniques like flash chromatography or preparative HPLC using silica (B1680970) gel or reversed-phase C18 columns are effective for separating individual alkaloids.[10][11] A gradient elution with a mixture of polar and non-polar solvents is typically employed.

Data Presentation

Table 1: Comparison of Extraction Methods for Indole Alkaloids (General)

Extraction MethodTypical Yield (% w/w)Purity (%)Solvent ConsumptionExtraction Time
Maceration1.1967.9HighLong
Soxhlet Extraction1.6374.9ModerateModerate
Ultrasound-Assisted Extraction (UAE)VariableVariableLowShort
Microwave-Assisted Extraction (MAE)2.5088.2LowVery Short
Accelerated Solvent Extraction (ASE)2.6388.8LowVery Short

Note: Data is generalized from studies on various indole alkaloids and may not be specific to Geissospermine. Actual yields and purity will depend on the specific plant material and optimized conditions.

Table 2: Influence of Solvent-to-Solid Ratio on Total Alkaloid Extraction

Plant MaterialSolventSolvent-to-Solid Ratio (mL/g)Total Alkaloid Yield (mg/g)
Actinidia arguta70% Ethanol1:20-
Actinidia arguta70% Ethanol1:251.13
Actinidia arguta70% Ethanol1:30-
Coptis chinensis60% w/w Lactic Acid10<100
Coptis chinensis60% w/w Lactic Acid15~110
Coptis chinensis60% w/w Lactic Acid20~120
Coptis chinensis60% w/w Lactic Acid25~125
Coptis chinensis60% w/w Lactic Acid30~125

Note: This data is from studies on other plants but illustrates the general trend of how solvent-to-solid ratio can impact alkaloid extraction yield.[5][6]

Experimental Protocols

Protocol 1: Soxhlet Extraction of Geissospermine from Geissospermum vellosii Bark

This protocol is based on a method described for the characterization of alkaloids in G. vellosii bark.[2]

1. Materials and Equipment:

  • Dried and finely ground Geissospermum vellosii bark
  • Soxhlet extraction apparatus
  • Ethanol (reagent grade)
  • Formic acid (HCOOH)
  • Ultra-pure water
  • Heating mantle
  • Rotary evaporator
  • Centrifuge

2. Procedure:

  • Prepare the extraction solvent: a 70:30 mixture of ethanol and 0.1% formic acid in ultra-pure water.
  • Weigh approximately 6.5 g of the powdered bark and place it in a cellulose (B213188) thimble.
  • Place the thimble in the Soxhlet extractor.
  • Add 200 mL of the extraction solvent to the round-bottom flask.
  • Assemble the Soxhlet apparatus and set the heating mantle to maintain a gentle boil (oil-bath temperature of approximately 93 °C ± 3 °C).
  • Allow the extraction to proceed for a sufficient number of cycles (e.g., 24 cycles, with each cycle taking about 45 minutes) to ensure exhaustive extraction.[2]
  • After extraction, cool the solution and concentrate it using a rotary evaporator to obtain the crude extract.
  • Centrifuge the extract solution (e.g., at 5000 rpm for 10 minutes) to remove any solid particles.[2]
  • The supernatant containing the crude Geissospermine extract is now ready for purification and analysis.

Visualizations

Extraction_Workflow Start Start: Dried G. vellosii Bark Grinding Grinding to Fine Powder Start->Grinding Extraction Soxhlet Extraction (70:30 Ethanol:0.1% Formic Acid) Grinding->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Centrifugation Centrifugation Concentration->Centrifugation Crude_Extract Crude Geissospermine Extract Centrifugation->Crude_Extract End Purification & Analysis Crude_Extract->End

Caption: Workflow for the extraction of Geissospermine.

Purification_Workflow Start Crude Geissospermine Extract AcidBase Acid-Base Extraction (Separates Alkaloids) Start->AcidBase Alkaloid_Fraction Total Alkaloid Fraction AcidBase->Alkaloid_Fraction Column_Chromatography Column Chromatography (e.g., Flash or Prep-HPLC) Alkaloid_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Purity Analysis (HPLC, TLC) Fraction_Collection->Analysis Pure_Geissospermine Pure Geissospermine Analysis->Pure_Geissospermine

Caption: General purification workflow for Geissospermine.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Geissospermine. This resource is designed for researchers, scientists, and drug development professionals who are working with synthetic Geissospermine and may be encountering lower than expected biological activity in their experiments. This guide provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you identify and resolve potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to diminished bioactivity of synthetic Geissospermine.

Q1: My synthetic Geissospermine shows significantly lower anticholinesterase activity compared to literature values for the natural product. What are the potential causes?

A1: Several factors could contribute to the observed low bioactivity. Consider the following troubleshooting steps:

  • Purity of the Synthetic Compound: The presence of impurities can significantly impact bioactivity.

    • Unreacted Starting Materials or Reagents: Residual reactants from the synthesis can interfere with the assay or compete with Geissospermine for binding to the target enzyme.

    • Side-Products: The complexity of Geissospermine's structure allows for the formation of various side-products during synthesis, which may be inactive or act as inhibitors.

    • Solvent Residues: Incomplete removal of solvents used in purification (e.g., chlorinated solvents, ethers) can denature enzymes or interfere with the assay.

  • Stereochemistry: Geissospermine has multiple chiral centers. The specific stereoisomer of the natural product is responsible for its potent bioactivity.

    • Incorrect Stereoisomers: Your synthesis may have produced a mixture of diastereomers or the wrong enantiomer, which may have lower or no activity. The biological activity of stereoisomers can differ significantly.[1][2][3]

    • Racemization: During synthesis or storage, racemization at key chiral centers might have occurred, leading to a mixture of active and inactive isomers.

  • Compound Stability and Handling: Geissospermine, like many complex natural products, may be sensitive to environmental conditions.

    • Degradation: Exposure to light, extreme pH, high temperatures, or oxidative conditions can lead to the degradation of the compound.[4][5][6] Hydrolysis is a common degradation pathway for complex molecules.[7]

    • Improper Storage: Storing the compound under inappropriate conditions (e.g., not protected from light, at room temperature instead of refrigerated) can lead to gradual degradation over time.

  • Experimental Assay Conditions: The bioassay itself could be the source of the issue.

    • Incorrect Buffer or pH: Cholinesterase activity is highly dependent on pH. Ensure your assay buffer is at the optimal pH for the enzyme (typically pH 7.4-8.0).

    • Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) should be appropriate for the enzyme and the expected IC50 range of the inhibitor.

    • Enzyme Activity: Verify the activity of your acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme stock with a known inhibitor.

Troubleshooting Workflow for Low Anticholinesterase Activity

start Low Anticholinesterase Activity purity Verify Compound Purity (LC-MS, NMR) start->purity stereochem Confirm Stereochemistry (Chiral HPLC, Polarimetry) purity->stereochem Purity Confirmed purify Re-purify Compound purity->purify Impurities Detected stability Assess Compound Stability & Handling stereochem->stability Correct Isomer synthesize Review Synthetic Route for Stereocontrol stereochem->synthesize Incorrect Isomer assay Validate Assay Performance stability->assay Compound Stable store Store Properly (dark, cold, inert atm.) & Re-test stability->store Degradation Suspected optimize Optimize Assay Conditions (pH, substrate, etc.) assay->optimize Assay Issues success Bioactivity Confirmed assay->success Assay Validated

Caption: Troubleshooting decision tree for low anticholinesterase activity.

Q2: I am observing high cytotoxicity of my synthetic Geissospermine in cell-based assays, which is not consistent with expected selective activity. What could be the reason?

A2: High cytotoxicity can be caused by several factors unrelated to the specific bioactivity of Geissospermine:

  • Reactive Impurities: Certain impurities from the synthesis, such as residual heavy metals (from catalysts) or reactive organic molecules, can be generally toxic to cells.

  • Solvent Toxicity: Trace amounts of organic solvents used in the final purification or dissolution steps (e.g., DMSO at high concentrations) can cause cell death.

  • Compound Degradation: Degradation products of Geissospermine might be more cytotoxic than the parent compound.

  • Incorrect Concentration: Errors in weighing or dissolving the compound can lead to a much higher final concentration in the assay than intended.

Q3: How can I confirm the identity and purity of my synthetic Geissospermine?

A3: A combination of analytical techniques is essential for proper characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify the molecular weight of the main component and any impurities. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector: To quantify the purity of the compound. A chiral HPLC method may be necessary to separate stereoisomers.

Quantitative Data Summary

Enzyme SourceTarget EnzymeReported IC50 (µg/mL)
Rat BrainAcetylcholinesterase (AChE)39.3
Electric EelAcetylcholinesterase (AChE)2.9
Horse SerumButyrylcholinesterase (BChE)1.6

Key Experimental Protocols

Here are detailed methodologies for key bioassays to assess the activity of your synthetic Geissospermine.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Synthetic Geissospermine stock solution (in DMSO or appropriate solvent)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI (or BTCI) and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of your synthetic Geissospermine dilution (or solvent control)

      • 10 µL of AChE or BChE enzyme solution

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of ATCI (or BTCI) substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of Geissospermine.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of Geissospermine concentration to calculate the IC50 value.

Experimental Workflow for Cholinesterase Inhibition Assay

prep Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) plate Add Buffer, DTNB, Geissospermine, and Enzyme to 96-well plate prep->plate incubate1 Incubate at 37°C for 15 min plate->incubate1 add_substrate Add Substrate (ATCI or BTCI) incubate1->add_substrate read Measure Absorbance at 412 nm (kinetic read) add_substrate->read analyze Calculate Reaction Rates and % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for the cholinesterase inhibition assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2) or a relevant neuronal cell line

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of synthetic Geissospermine (and a solvent control) and incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the solvent control.

    • Plot the percentage of viability against the logarithm of Geissospermine concentration to determine the CC50 (cytotoxic concentration 50%) value.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of synthetic Geissospermine for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

    • Incubate at room temperature for 10 minutes in the dark.

  • Measure Absorbance:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by Geissospermine compared to the LPS-only control.

Signaling Pathway for LPS-induced Nitric Oxide Production

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO Geissospermine Geissospermine Geissospermine->NFkB Inhibition? Geissospermine->iNOS_protein Inhibition?

Caption: Simplified signaling pathway of LPS-induced NO production.

We hope this technical support guide is a valuable resource for your research with synthetic Geissospermine. Should you have further questions, please consult the relevant scientific literature or contact your compound supplier for more specific information on the batch you are using.

References

Technical Support Center: Geissospermine & High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from the complex natural alkaloid Geissospermine (B1235785) in high-throughput screening (HTS) assays. While Geissospermine is a known acetylcholinesterase inhibitor, its complex structure warrants careful consideration of non-specific assay interference.[1] This guide offers proactive strategies to identify and mitigate potential false-positive results.

FAQs: Geissospermine and HTS Interference

Q1: What is Geissospermine and why should I be concerned about it in my HTS assays?

Geissospermine is a complex indole (B1671886) alkaloid derived from plants of the genus Geissospermum.[2][3] Like many natural products, its intricate and often fluorescent nature can lead to interference in HTS assays, potentially generating false-positive or misleading results.[4][5][6] Proactive evaluation for assay interference is crucial to ensure the validity of screening hits.

Q2: What are the common mechanisms by which a compound like Geissospermine might interfere with HTS assays?

Complex natural products can interfere with HTS assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive signals.[4]

  • Fluorescence Interference: Geissospermine's molecular structure may possess intrinsic fluorescence that can interfere with fluorescence-based assays, either by directly adding to the signal or by quenching it.[7][8]

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme commonly used in reporter gene assays, leading to a false signal of target inhibition.[9][10][11][12][13]

  • Redox Activity: Compounds with redox potential can interfere with assays that are sensitive to the redox state of the reaction components.[14][15]

Q3: Are there any specific structural features in Geissospermine that suggest a potential for HTS interference?

While specific data on Geissospermine's interference profile is limited, its chemical structure contains features common to interfering compounds, such as multiple aromatic rings and a complex, rigid scaffold. These features can contribute to aggregation and intrinsic fluorescence. However, without experimental data, these are theoretical considerations.

Troubleshooting Guide: Geissospermine Interference

If you suspect Geissospermine is causing interference in your HTS assay, follow these troubleshooting steps:

Issue 1: Apparent inhibition in a biochemical assay that is not reproducible or shows a steep dose-response curve.

  • Possible Cause: Compound Aggregation.

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of Geissospermine is significantly reduced or eliminated, aggregation is the likely cause.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of Geissospermine aggregates at concentrations where inhibition is observed.

    • Vary Enzyme Concentration: If the IC50 of Geissospermine increases with higher enzyme concentrations, this is also indicative of aggregation-based inhibition.

Issue 2: Increased or decreased signal in a fluorescence-based assay (e.g., FRET, FP).

  • Possible Cause: Intrinsic Fluorescence or Quenching.

  • Troubleshooting Steps:

    • Read-Only Control: Measure the fluorescence of Geissospermine alone in the assay buffer at various concentrations, without the other assay components. This will determine if the compound itself is fluorescent at the assay's excitation and emission wavelengths.

    • Quenching Control: Incubate Geissospermine with the fluorescent probe used in your assay and measure the signal. A decrease in signal compared to the probe alone indicates quenching.

    • Use a Red-Shifted Fluorophore: If interference is confirmed, consider switching to a red-shifted fluorescent dye, as natural product autofluorescence is more common in the blue-green spectrum.[8]

Issue 3: Apparent inhibition in a luciferase-based reporter gene assay.

  • Possible Cause: Direct Luciferase Enzyme Inhibition.

  • Troubleshooting Steps:

    • Luciferase Counter-Screen: Perform a cell-free assay using purified luciferase enzyme and its substrate in the presence of Geissospermine. A decrease in luminescence will confirm direct inhibition of the enzyme.

    • Use an Orthogonal Reporter: If luciferase inhibition is confirmed, validate your findings using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase.

    • Promoterless Vector Control: Transfect cells with a promoterless luciferase vector and treat with Geissospermine. An effect on the signal would indicate off-target effects on the luciferase protein itself.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) of a compound exhibiting assay interference and how they might change with troubleshooting experiments. These are illustrative values to guide data interpretation.

Assay TypeInitial IC50 (µM)IC50 with 0.01% Triton X-100 (µM)Luciferase Counter-Screen IC50 (µM)Notes
Enzyme Inhibition Assay 5> 100N/AA significant shift in IC50 with detergent suggests aggregation.
Fluorescence Polarization 1010N/ANo change with detergent suggests interference is not due to aggregation. Further fluorescence testing is needed.
Luciferase Reporter Assay 221.5A similar IC50 in the counter-screen confirms direct luciferase inhibition.

Key Experimental Protocols

Protocol 1: Detergent Test for Compound Aggregation

  • Prepare two sets of assay reactions.

  • Set A (Control): Perform the assay according to your standard protocol. Include a concentration range of Geissospermine.

  • Set B (Detergent): Add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding other reagents. Include the same concentration range of Geissospermine.

  • Incubate and read both sets of plates.

  • Analyze the data: Compare the dose-response curves and IC50 values between the two sets. A significant rightward shift or complete loss of inhibition in the presence of detergent is indicative of aggregation.

Protocol 2: Luciferase Counter-Screen

  • Reagents: Purified luciferase enzyme (e.g., from Promega), luciferase assay substrate, assay buffer, and Geissospermine.

  • Prepare a dilution series of Geissospermine in the assay buffer.

  • In a white, opaque microplate, add the purified luciferase enzyme to each well containing the Geissospermine dilutions.

  • Incubate for 15 minutes at room temperature.

  • Add the luciferase substrate to all wells according to the manufacturer's instructions.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting Geissospermine interference.

Aggregation_Workflow Start Apparent Inhibition Observed Check_Aggregation Suspect Aggregation? Start->Check_Aggregation Detergent_Test Perform Detergent Test (e.g., 0.01% Triton X-100) Check_Aggregation->Detergent_Test Yes Analyze_Results Analyze IC50 Shift Detergent_Test->Analyze_Results Aggregator Conclusion: Likely Aggregator Analyze_Results->Aggregator IC50 Shifts Right Not_Aggregator Conclusion: Interference Unlikely to be Aggregation Analyze_Results->Not_Aggregator No Significant Shift DLS Optional: Confirm with DLS Aggregator->DLS

Caption: Workflow for identifying compound aggregation.

Fluorescence_Interference_Pathway cluster_0 Potential Interference Mechanisms cluster_1 Troubleshooting Steps Geissospermine Geissospermine in Assay Well Emission Expected Emission Geissospermine->Emission Intrinsic_Fluorescence Intrinsic Fluorescence (False Positive) Geissospermine->Intrinsic_Fluorescence Emits light at same wavelength Quenching Fluorescence Quenching (False Negative) Geissospermine->Quenching Absorbs emitted light Excitation Excitation Light Excitation->Geissospermine Detector Detector Emission->Detector Intrinsic_Fluorescence->Detector

Caption: Mechanisms of fluorescence interference.

Luciferase_Troubleshooting Start Hit in Luciferase Reporter Assay Hypothesis Possible direct luciferase inhibition? Start->Hypothesis Counter_Screen Perform Cell-Free Luciferase Assay Hypothesis->Counter_Screen Yes Result Analyze Counter-Screen IC50 Counter_Screen->Result Confirmed_Inhibitor Conclusion: Direct Luciferase Inhibitor Result->Confirmed_Inhibitor Potent IC50 Not_Inhibitor Conclusion: Not a Direct Luciferase Inhibitor Result->Not_Inhibitor No or Weak Inhibition

Caption: Logic for luciferase counter-screening.

References

Technical Support Center: Minimizing Degradation of Geissospermine During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Geissospermine, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to help minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Geissospermine degradation?

A1: Like many complex indole (B1671886) alkaloids, Geissospermine is susceptible to degradation from exposure to light, heat, oxygen, and unfavorable pH conditions.[1][2][3][4] Hydrolysis and oxidation are common degradation pathways for alkaloids with ester and amide functionalities and electron-rich indole nuclei.[1]

Q2: What is the ideal temperature for storing Geissospermine?

Q3: How should I store Geissospermine solutions?

A3: Geissospermine solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to oxygen. The choice of solvent can also impact stability. While specific studies on Geissospermine in various solvents are limited, it is best to use high-purity, anhydrous solvents. For aqueous solutions, the pH should be controlled, as extreme pH levels can catalyze hydrolysis.[2][4] It is recommended to prepare fresh solutions for experiments whenever possible.

Q4: Is Geissospermine sensitive to light?

A4: Yes, many indole alkaloids are known to be sensitive to light (photosensitive).[1][6] Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to store both solid Geissospermine and its solutions in amber-colored vials or containers that are protected from light.[3]

Q5: I've noticed a change in the color of my Geissospermine sample. What does this indicate?

A5: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be due to oxidation or the formation of degradation products. If you observe a color change, it is recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of Geissospermine.

Issue Possible Cause Troubleshooting Steps
Reduced Potency or Activity in Experiments Degradation of Geissospermine stock.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.2. Assess Purity: Analyze the purity of the Geissospermine stock using a validated stability-indicating HPLC method.3. Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from a new batch of solid compound.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products.1. Review Storage History: Examine the storage conditions and duration of the sample that shows unexpected peaks.2. Perform Forced Degradation: To tentatively identify potential degradation products, conduct forced degradation studies (see Experimental Protocols section) on a reference sample of Geissospermine and compare the resulting chromatograms.3. Characterize Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize the structure of the unknown peaks.[7]
Precipitation in Solution Upon Storage Poor solubility at storage temperature or solvent evaporation.1. Check Solubility: Confirm the solubility of Geissospermine in the chosen solvent at the storage temperature.2. Inspect Container Seal: Ensure the vial is properly sealed to prevent solvent evaporation.3. Gentle Warming and Sonication: If precipitation is observed, gently warm the solution and sonicate to attempt redissolution. However, be cautious as heat can accelerate degradation. It is often preferable to prepare a fresh solution.
Inconsistent Experimental Results Inconsistent concentration of Geissospermine due to degradation between experiments.1. Standardize Solution Preparation: Prepare fresh solutions for each set of experiments from a well-stored solid sample.2. Aliquot Stock Solutions: If a stock solution must be used over a period, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.

Experimental Protocols

While specific degradation kinetics for Geissospermine are not extensively documented, the following are general protocols for forced degradation studies that can be adapted to assess its stability and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions: Prepare solutions of Geissospermine (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Analysis: Monitor the decrease in the peak area of Geissospermine and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solution: Prepare a solution of Geissospermine (e.g., 1 mg/mL) in a suitable solvent and add a small percentage of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Keep the solution at room temperature, protected from light, for a defined period, with periodic sampling.

  • Analysis: Analyze the samples by HPLC to observe the degradation of Geissospermine and the formation of oxidation products.

Protocol 3: Photostability Testing
  • Sample Preparation: Expose a solution of Geissospermine and a sample of the solid compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

  • Control Sample: Keep a parallel set of samples in the dark at the same temperature as a control.

  • Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC to assess the extent of photodegradation.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place solid Geissospermine in a controlled temperature oven at an elevated temperature (e.g., 80°C).

  • Incubation and Sampling: Store the sample for a defined period, with periodic withdrawal of aliquots for analysis.

  • Analysis: Prepare solutions from the heat-stressed solid and analyze by HPLC to evaluate thermal degradation.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Issue Encountered (e.g., Reduced Potency) check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage assess_purity Assess Purity (e.g., HPLC) check_storage->assess_purity degradation_suspected Degradation Suspected? assess_purity->degradation_suspected fresh_stock Prepare Fresh Stock Solution resolve Issue Resolved fresh_stock->resolve degradation_suspected->fresh_stock Yes forced_degradation Perform Forced Degradation Studies degradation_suspected->forced_degradation Yes, further investigation no_degradation Purity Acceptable degradation_suspected->no_degradation No characterize_degradants Characterize Degradants (e.g., LC-MS) forced_degradation->characterize_degradants no_degradation->resolve

Caption: A logical workflow for troubleshooting common issues with Geissospermine stability.

Conceptual Degradation Pathways of a Bisindole Alkaloid

DegradationPathways Geissospermine Geissospermine (Bisindole Alkaloid) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Geissospermine->Hydrolysis Oxidation Oxidation (Exposure to Air/Peroxides) Geissospermine->Oxidation Photolysis Photolysis (UV/Light Exposure) Geissospermine->Photolysis Hydrolysis_Products Hydrolytic Degradation Products (e.g., Cleavage of ester/amide bonds) Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidative Degradation Products (e.g., N-oxides, hydroxylated derivatives) Oxidation->Oxidation_Products Photolytic_Products Photolytic Degradation Products (e.g., Ring opening, rearrangements) Photolysis->Photolytic_Products

Caption: Conceptual overview of potential degradation pathways for a bisindole alkaloid like Geissospermine.

References

Technical Support Center: Assessing Geissospermine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and troubleshooting common issues when assessing the cytotoxicity of the indole (B1671886) alkaloid, Geissospermine.

Frequently Asked Questions (FAQs)

Q1: What is Geissospermine and what is its reported biological activity?

Geissospermine is a major indole alkaloid derived from the bark of the South American tree Geissospermum vellosii.[1] Traditionally, extracts from this plant have been used for various medicinal purposes.[2] Scientific studies have indicated that Geissospermine and related alkaloids possess biological activities, including anticholinesterase activity and potential anti-cancer effects.[1][2] Research on related alkaloids from Geissospermum species suggests that their cytotoxic effects may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3]

Q2: Which cancer cell lines are recommended for initial screening of Geissospermine cytotoxicity?

Based on studies of related alkaloids from Geissospermum, a good starting point for assessing the cytotoxic potential of Geissospermine would be to use cell lines from gastric, prostate, and breast cancers. A study on a related alkaloid, geissoschizoline (B1216679) N4-methylchlorine, demonstrated significant cytotoxicity in the ACP02 human gastric adenocarcinoma cell line.[3] Furthermore, extracts from G. vellosii have shown activity against castration-resistant prostate cancer (CRPC) cells, and another related alkaloid, flavopereirine (B1672761), has been studied in breast cancer cells.[2][3]

To obtain a broader understanding of Geissospermine's activity, it is advisable to include a panel of cell lines representing different cancer types.

Q3: Should I include non-cancerous cell lines in my experiments?

Yes, it is highly recommended to include non-cancerous cell lines in your cytotoxicity assays. This allows for the determination of a selectivity index (SI), which is a measure of the compound's preferential cytotoxicity towards cancer cells over normal cells. A higher SI value indicates greater selectivity and is a desirable characteristic for a potential anti-cancer agent. For example, in a study with a related alkaloid, VERO (normal kidney epithelial cells) and HepG2 (hepatocellular carcinoma, though often used as a more "normal-like" liver cell line in initial toxicity screening) were used as controls.[3] Including human fibroblast or other normal epithelial cell lines would also be beneficial.

Q4: What is the likely mechanism of action of Geissospermine-induced cytotoxicity?

While direct studies on Geissospermine are limited, research on related alkaloids from Geissospermum provides strong indications of the potential mechanisms. The primary mechanism appears to be the induction of apoptosis. Evidence suggests the involvement of the caspase signaling pathway, a key mediator of apoptosis.[3] Additionally, studies on the related alkaloid flavopereirine have implicated the AKT/p38 MAPK/ERK1/2 and p53 signaling pathways in its apoptotic and cell cycle arrest-inducing effects.[2] It is plausible that Geissospermine may act through similar pathways.

Troubleshooting Guides

Issue 1: Geissospermine precipitates in the cell culture medium.

  • Cause: Geissospermine, like many natural indole alkaloids, may have poor aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to precipitate out of solution.

  • Solution:

    • Optimize DMSO Concentration: Prepare a high-concentration stock solution of Geissospermine in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). Perform serial dilutions of your compound in DMSO before the final dilution into the medium.

    • Pre-warm Medium: Warm the cell culture medium to 37°C before adding the Geissospermine-DMSO solution.

    • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to a smaller volume of medium first, mix well, and then bring it to the final volume.

    • Solubility Testing: Before conducting your cytotoxicity assay, perform a simple solubility test. Prepare your highest desired concentration of Geissospermine in culture medium and visually inspect for precipitation under a microscope after a short incubation at 37°C.

Issue 2: High variability between replicate wells in the MTT assay.

  • Cause: Inconsistent cell seeding, pipetting errors, or interference of Geissospermine with the MTT reagent or formazan (B1609692) crystals can lead to high variability. Some natural products can also have inherent color that interferes with absorbance readings.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges of the wells.

    • Pipetting Technique: Use calibrated pipettes and be consistent with your technique, especially when adding the MTT reagent and the solubilization solution.

    • Compound Interference: To check if Geissospermine interferes with the assay, include control wells with the compound and MTT reagent but without cells. This will reveal any direct reduction of MTT by the compound or colorimetric interference.

    • Formazan Solubilization: Ensure complete solubilization of the formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes. Visually inspect the wells to ensure no crystals remain.

Issue 3: Unexpected or no cytotoxicity observed.

  • Cause: The chosen cell line may be resistant to Geissospermine's effects, the concentration range may be inappropriate, or the incubation time may be too short.

  • Solution:

    • Expand Cell Line Panel: Test a wider range of cell lines from different tissues of origin.

    • Broaden Concentration Range: Use a wider range of Geissospermine concentrations in your initial screening, for example, from 0.01 µM to 100 µM, to ensure you capture the IC50 value.

    • Time-Course Experiment: Perform a time-course experiment, measuring cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation time. Some compounds may require a longer duration to exert their cytotoxic effects.

Data Presentation

Table 1: Cytotoxicity of Geissospermine-Related Alkaloids in Various Cell Lines

CompoundCell LineCell TypeAssayIC50 / CC50 (µg/mL)Selectivity Index (SI)
Geissoschizoline N4-methylchlorineACP02Human Gastric AdenocarcinomaMTT12.0639.47 (vs VERO), 41.75 (vs HepG2)
Geissoschizoline N4-methylchlorineVERONormal Monkey Kidney EpithelialMTT476.0-
Geissoschizoline N4-methylchlorineHepG2Human Hepatocellular CarcinomaMTT503.5-

Data extracted from a study on a related alkaloid, geissoschizoline N4-methylchlorine, as a proxy for Geissospermine.[3] The Selectivity Index (SI) is calculated as CC50 in a normal cell line / IC50 in a cancer cell line.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well flat-bottom plates

    • Geissospermine stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Geissospermine in complete culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Geissospermine. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Geissospermine stock solution (in DMSO)

    • Complete cell culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of Geissospermine for the desired time.

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Cell Seeding (Cancer & Normal Lines) treatment Incubate Cells with Geissospermine (24, 48, 72 hours) prep_cells->treatment prep_geo Geissospermine Dilution prep_geo->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 pathway_analysis Mechanism Elucidation apoptosis->pathway_analysis cell_cycle->pathway_analysis si Selectivity Index Calculation ic50->si

Caption: Workflow for assessing Geissospermine cytotoxicity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Geissospermine Geissospermine (or related alkaloids) Death_Receptors Death Receptors (e.g., Fas, TNFR) Geissospermine->Death_Receptors Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Geissospermine->Bax_Bcl2 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathways affected by Geissospermine.

Signaling_Pathways cluster_akt PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway Geissospermine Geissospermine (or related alkaloids) AKT AKT Geissospermine->AKT inhibition p38 p38 MAPK Geissospermine->p38 activation ERK ERK1/2 Geissospermine->ERK activation p53 p53 Geissospermine->p53 activation Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis p53->Cell_Cycle_Arrest p53->Apoptosis

Caption: Potential signaling pathways modulated by Geissospermine.

References

Optimizing dosage and administration routes for in vivo Geissospermine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geissospermine (B1235785) in in vivo models. Our goal is to facilitate the optimization of dosage and administration routes to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for Geissospermine in vivo?

In a study investigating memory deficits in mice, this alkaloid-rich fraction was administered intraperitoneally (i.p.) at doses of 30 mg/kg and 60 mg/kg.[1] The 30 mg/kg dose was shown to be effective in reducing scopolamine-induced amnesia.[1] A higher dose of 200 mg/kg resulted in convulsions and was lethal to the animals.[1]

Recommendation: Based on this data, a conservative starting dose for an alkaloid-rich fraction containing Geissospermine could be in the range of 10-30 mg/kg via intraperitoneal injection in mice. For pure Geissospermine, a lower starting dose is advisable, and it is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.

2. What is the most appropriate route of administration for Geissospermine?

The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the physicochemical properties of the Geissospermine formulation. Common routes for preclinical in vivo studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage.

  • Intraperitoneal (IP) Injection: This route has been used effectively in studies with an alkaloid-rich fraction of G. vellosii.[1] It offers rapid absorption, though it may be subject to some first-pass metabolism in the liver.[2]

  • Intravenous (IV) Injection: IV administration ensures 100% bioavailability and provides rapid distribution. This route is suitable for determining the intrinsic activity of Geissospermine, bypassing absorption barriers.

  • Subcutaneous (SC) Injection: This route generally provides slower and more sustained absorption compared to IP or IV injections.

  • Oral Gavage: The oral bioavailability of Geissospermine has not been extensively studied. In silico predictions for a related alkaloid, Geissosquizine, suggest high gastrointestinal permeability, which may indicate potential for oral absorption.[1][3] However, experimental validation is necessary.

3. What are suitable vehicles for solubilizing Geissospermine?

Geissospermine is an alkaloid and its solubility can be pH-dependent. For in vivo administration, it is crucial to use a biocompatible vehicle that is non-toxic to the animals.

  • Aqueous Solutions: For water-soluble salts of Geissospermine, sterile water for injection or isotonic saline (0.9% NaCl) are the preferred vehicles.

  • Co-solvents: If solubility is a challenge, a mixture of solvents can be used. A common approach for compounds with limited aqueous solubility is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS).[4] It is critical to ensure the final concentration of the organic solvent is low enough to not cause toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Dose is too low.- Poor bioavailability via the chosen administration route.- Inappropriate vehicle leading to poor absorption.- Perform a dose-escalation study to find the effective dose.- Consider a more direct route of administration, such as intravenous (IV) injection, to confirm activity.- Evaluate the solubility of your Geissospermine formulation in the chosen vehicle and consider alternative vehicles or formulation strategies.
Animal distress or toxicity (e.g., convulsions, lethargy) - Dose is too high.- Vehicle toxicity.- Rapid administration rate (for IV).- Reduce the dose. A lethal dose of 200 mg/kg has been reported for an alkaloid-rich fraction in mice.[1]- Run a vehicle-only control group to rule out vehicle-induced toxicity.- For IV injections, administer the solution slowly and monitor the animal closely.
Precipitation of Geissospermine upon dilution of stock solution - Poor solubility of the compound in the final vehicle mixture.- pH of the final solution is not optimal for solubility.- Decrease the final concentration of the compound.- Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range.- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.
Variability in experimental results - Inconsistent administration technique.- Instability of the Geissospermine formulation.- Differences in animal strain, age, or sex.- Ensure all personnel are properly trained in the chosen administration technique.- Prepare fresh formulations for each experiment and protect from light and heat if necessary.- Standardize the animal model and report all relevant details in your methodology.

Quantitative Data Summary

Table 1: In Vivo Dosage of an Alkaloid-Rich Fraction of Geissospermum vellosii in Mice

Administration RouteDoseObservationReference
Intraperitoneal (i.p.)30 mg/kgSignificantly reduced scopolamine-induced amnesia[1]
Intraperitoneal (i.p.)60 mg/kgHighest effective dose without noticeable side effects[1]
Intraperitoneal (i.p.)200 mg/kgInduced convulsions followed by death[1]

Experimental Protocols

Protocol 1: Preparation of Geissospermine for Intraperitoneal Administration

  • Materials:

    • Geissospermine (or alkaloid-rich fraction)

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles (appropriate gauge for mice, e.g., 27G)

  • Procedure:

    • Weigh the required amount of Geissospermine in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the compound completely. For example, for a 10 mg/ml stock solution, dissolve 10 mg of Geissospermine in 1 ml of DMSO.

    • Vortex gently until the solution is clear.

    • For the final injection solution, dilute the stock solution with sterile 0.9% saline to the desired final concentration. Ensure the final DMSO concentration is below a toxic level (typically <5% v/v for IP injections).

    • Administer the solution intraperitoneally to the lower right quadrant of the abdomen to avoid the bladder and cecum.

Signaling Pathways and Experimental Workflows

Geissospermine's Anticholinesterase Activity

Pharmacological studies have shown that Geissospermine inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[1][5] This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is relevant for conditions with cholinergic deficits, such as Alzheimer's disease.[5]

Geissospermine_AChE_Inhibition Geissospermine Geissospermine AChE Acetylcholinesterase (AChE) Geissospermine->AChE Inhibits ACh_breakdown Choline + Acetate AChE->ACh_breakdown Catalyzes ACh Acetylcholine (ACh) ACh->AChE Substrate Cholinergic_Synapse Increased ACh in Synaptic Cleft ACh->Cholinergic_Synapse Cholinergic_Receptors Cholinergic Receptors Cholinergic_Synapse->Cholinergic_Receptors Activates Cellular_Response Enhanced Cholinergic Signaling Cholinergic_Receptors->Cellular_Response

Caption: Geissospermine inhibits acetylcholinesterase, increasing acetylcholine levels.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of Geissospermine.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Calculation Dose Calculation Animal_Acclimatization->Dose_Calculation Formulation_Prep Geissospermine Formulation Preparation Formulation_Prep->Dose_Calculation Administration Administration (e.g., IP, IV, Oral) Dose_Calculation->Administration Behavioral_Monitoring Behavioral & Health Monitoring Administration->Behavioral_Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Behavioral Test, Biomarker Analysis) Behavioral_Monitoring->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis

Caption: A generalized workflow for in vivo Geissospermine studies.

References

Validation & Comparative

Geissospermine: A Comparative Analysis of its Bioactivity within the Geissospermum Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Geissospermine with other alkaloids isolated from the Geissospermum genus. The data presented is compiled from various scientific studies to offer an objective overview supported by experimental evidence. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Comparative Bioactivity of Geissospermum Alkaloids

The alkaloids derived from the Geissospermum genus, particularly from species such as G. vellosii, G. laeve, and G. reticulatum, have demonstrated a wide spectrum of biological activities.[1] This guide focuses on a comparative analysis of their antiplasmodial, leishmanicidal, anticholinesterase, and cytotoxic properties.

Antiplasmodial Activity

Multiple studies have highlighted the potential of Geissospermum alkaloids as antimalarial agents. The in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has been a key area of investigation.

Table 1: Comparative Antiplasmodial Activity of Geissospermum Alkaloids against P. falciparum

AlkaloidStrain(s)IC50 (µM)Source SpeciesReference
Geissospermine D10 (chloroquine-sensitive)1.14G. vellosii[2]
K1 (chloroquine-resistant), T9-96 (chloroquine-sensitive)11.53 (K1), 1.83 (T9-96)G. vellosii[3]
GeissolosimineD10 (chloroquine-sensitive)0.96G. vellosii[2]
GeissoschizolineD10 (chloroquine-sensitive)13.96G. vellosii[2]
VellosiminolD10 (chloroquine-sensitive)157G. vellosii[2]
GeissoschizoneD10 (chloroquine-sensitive)Not specifiedG. vellosii[2]
FlavopereirineK1 (chloroquine-resistant), T9-96 (chloroquine-sensitive)11.53 (K1), 1.83 (T9-96)G. vellosii[3]
Leishmanicidal Activity

Certain Geissospermum alkaloids have also been evaluated for their activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.

Table 2: Comparative Leishmanicidal Activity of Geissospermum Alkaloids

AlkaloidLeishmania SpeciesIC50 (µg/mL)Exposure TimeSource SpeciesReference
FlavopereirineL. amazonensis (promastigotes)0.2324 hG. vellosii[3]
L. amazonensis (promastigotes)0.1572 hG. vellosii[3]
Anticholinesterase Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. Several Geissospermum alkaloids have been investigated for this activity.

Table 3: Comparative Anticholinesterase Activity of Geissospermum Alkaloids

AlkaloidEnzyme SourceIC50 (µM)SpecificitySource SpeciesReference
Geissospermine Horse Serum BChE-BChE selectiveG. vellosii[4]
GeissoschizolineHuman AChE20.40Non-selectiveG. vellosii[4]
Human BChE10.21Non-selectiveG. vellosii[4]
Geissoschizone--Non-selective (AChE & BChE)G. vellosii[4]
3',4',5',6'-tetradehydrogeissospermine--Non-selective (AChE & BChE)G. vellosii[4]
Cytotoxicity

Evaluating the cytotoxic effects of these alkaloids is crucial to determine their therapeutic window and potential for adverse effects.

Table 4: Comparative Cytotoxicity of Geissospermum Alkaloids

AlkaloidCell LineCC50 (µg/mL)Source SpeciesReference
FlavopereirineTHP-1 (human monocytic cells)> 400 (at 48h and 72h)G. vellosii[3]
GeissospermiculatineTHP-1 (malignant human monocytic cells)Cytotoxicity comparable to staurosporine (B1682477) (10 µM) at 30 µg/mLG. reticulatum[5]
GeissoschizolineNot specifiedNon-cytotoxic in tested modelsG. vellosii[4]

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This method quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.

  • Parasite Culture: Plasmodium falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: A stock solution of the test alkaloid is prepared, typically in dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to the desired concentrations.

  • Assay Plate Preparation: The serially diluted compounds are added to a 96-well microtiter plate.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.

  • Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release the parasite DNA and allow for staining.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Leishmanicidal Assay (Resazurin-based Method)

This colorimetric assay measures the metabolic activity of viable Leishmania promastigotes.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media until they reach the logarithmic growth phase.

  • Drug Preparation: Test alkaloids are dissolved and serially diluted as described for the antiplasmodial assay.

  • Assay Plate Setup: The diluted compounds are added to a 96-well plate, followed by the addition of the parasite suspension.

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 72 hours) at the optimal temperature for parasite growth.

  • Resazurin (B115843) Addition: A solution of resazurin is added to each well.

  • Further Incubation: The plate is incubated for an additional period to allow viable cells to reduce the blue resazurin to the pink, fluorescent resorufin.

  • Absorbance/Fluorescence Measurement: The absorbance or fluorescence is measured using a microplate reader.

  • IC50 Determination: The IC50 values are determined by analyzing the dose-response curves.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method quantifies the activity of cholinesterase enzymes.

  • Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine or butyrylthiocholine). The enzyme (AChE or BChE) solution is also prepared.

  • Reaction Mixture: In a 96-well plate, the enzyme, DTNB, and the test inhibitor (alkaloid) at various concentrations are mixed in the buffer.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the wells.

  • Spectrophotometric Reading: The absorbance is measured at 412 nm at regular intervals. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[2]

Cytotoxicity Assay (MTT Method)

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

  • Cell Seeding: Human cell lines (e.g., THP-1) are seeded into a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Flavopereirine-Induced Apoptosis in Breast Cancer Cells

Flavopereirine has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells through the modulation of the AKT/p38 MAPK/ERK1/2 signaling pathway.

Flavopereirine_Pathway Flavopereirine Flavopereirine AKT AKT (Phosphorylation ↓) Flavopereirine->AKT Inhibits p38_MAPK p38 MAPK (Phosphorylation ↑) AKT->p38_MAPK Inhibits ERK1_2 ERK1/2 (Phosphorylation ↑) p38_MAPK->ERK1_2 Activates Apoptosis Apoptosis p38_MAPK->Apoptosis ERK1_2->Apoptosis

Caption: Flavopereirine-induced apoptotic signaling cascade.

Anti-Inflammatory Action of Geissoschizoline

Geissoschizoline has demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from activated microglial cells.[4] This suggests an inhibitory effect on inflammatory signaling pathways in these immune cells of the central nervous system.

Geissoschizoline_Anti_Inflammatory LPS LPS (Lipopolysaccharide) Microglia Activated Microglia LPS->Microglia Activates Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α) Microglia->Inflammatory_Mediators Releases Geissoschizoline Geissoschizoline Geissoschizoline->Microglia Inhibits Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation

Caption: Geissoschizoline's inhibition of neuroinflammation.

References

A Comparative Analysis of Geissospermine and Donepezil for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of Geissospermine (B1235785), a natural alkaloid, and Donepezil (B133215), a synthetic drug widely prescribed for Alzheimer's disease. This analysis is based on available experimental data and is intended to inform further research and drug discovery efforts in the field of neurodegenerative diseases.

Executive Summary

Donepezil is a well-established, potent, and selective inhibitor of acetylcholinesterase. In contrast, the inhibitory activity of Geissospermine has been reported for an alkaloid-rich fraction of Geissospermum vellosii stembark, where it is the principal active component. While this fraction demonstrates notable AChE inhibition, a direct comparison with pure Donepezil is challenging due to the lack of specific data on isolated Geissospermine. The available data suggests that while the Geissospermine-containing fraction is a less potent inhibitor than Donepezil on a mass basis, further investigation into the purified compound is warranted.

Quantitative Comparison of AChE Inhibition

The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of a Geissospermine-rich fraction and Donepezil against acetylcholinesterase from various sources.

CompoundSource of AChEIC50 (µg/mL)IC50 (µM)Reference
Alkaloid-rich fraction of G. vellosii (main component: Geissospermine)Rat Brain39.3~62.1[1][2]
Alkaloid-rich fraction of G. vellosii (main component: Geissospermine)Electric Eel (Electrophorus electricus)2.9~4.6[1][2]
DonepezilHuman-0.032 - 0.0599[3][4]
DonepezilElectric Eel (Electrophorus electricus)-0.021 - 0.05[5][6]
DonepezilRat Brain-0.0067[7]

Note: The molar concentration for the Geissospermine-rich fraction was estimated using the molecular weight of pure Geissospermine (632.85 g/mol )[8][9][10]. This should be considered an approximation as the exact composition of the fraction is not detailed.

Mechanism of Action

Geissospermine: The precise mechanism of AChE inhibition by Geissospermine has been explored through molecular docking studies. These studies suggest that Geissospermine binds to the active site of AChE, interacting with key residues. Specifically, it is proposed to form hydrogen bonds with Tyr121, Ser122, Ser200, and His440, the latter two being part of the catalytic triad. Additionally, hydrophobic and π-π stacking interactions with Phe330 and Trp84, which are crucial for substrate binding, are also indicated[11][12]. This suggests a competitive or mixed-type inhibition mechanism.

Donepezil: Donepezil is a selective, reversible, and non-competitive inhibitor of AChE[1]. It binds to the peripheral anionic site (PAS) of the enzyme, which is distinct from the catalytic active site where acetylcholine (B1216132) binds. This binding alters the conformation of the enzyme, thereby reducing its catalytic efficiency.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the general signaling pathway affected by AChE inhibitors like Geissospermine and Donepezil. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE AChE ACh_syn->AChE Hydrolysis Receptor Cholinergic Receptor ACh_syn->Receptor Binding Inhibitor Geissospermine or Donepezil Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal Experimental_Workflow cluster_geisso Geissospermine (Natural Product) cluster_donepezil Donepezil (Synthetic Compound) cluster_assay AChE Inhibition Assay cluster_analysis Data Analysis & Comparison G_extract Extraction of Alkaloid-rich Fraction G_purify Isolation & Purification of Geissospermine G_extract->G_purify G_char Structural Characterization (e.g., NMR, MS) G_purify->G_char Assay Ellman's Method G_purify->Assay D_synth Chemical Synthesis D_purify Purification & Quality Control (e.g., HPLC) D_synth->D_purify D_purify->Assay IC50 IC50 Determination Assay->IC50 Compare Comparative Analysis of IC50 values & Mechanism IC50->Compare

References

Unveiling the Anticancer Potential of Geissospermine: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the natural world. Among the promising candidates are indole (B1671886) alkaloids derived from plants of the Geissospermum genus. This guide provides a comparative analysis of the current understanding of the anticancer targets of Geissospermine (B1235785) and its related alkaloids, offering a valuable resource for researchers in oncology and drug discovery. While direct experimental validation of Geissospermine's anticancer targets remains an area of active investigation, this guide compiles the existing data on related compounds to provide a framework for future cross-validation studies.

Comparative Analysis of Anticancer Activity

Extracts from Geissospermum vellosii, commonly known as Pao pereira, have demonstrated significant anticancer activities in preclinical models.[1][2] These extracts are rich in β-carboline alkaloids and have been shown to suppress the growth of various cancer cell lines, including prostate and ovarian cancer.[1][3] The anticancer effects are largely attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4]

While specific quantitative data for Geissospermine's anticancer activity is limited, studies on other alkaloids from the same genus provide valuable insights. For instance, an alkaloid fraction from Geissospermum sericeum and the isolated compound geissoschizoline (B1216679) N4-methylchlorine exhibited significant inhibitory effects on human gastric adenocarcinoma cells (ACP02), with IC50 values of 18.29 µg/mL and 12.06 µg/mL, respectively.[5] Another prominent alkaloid, flavopereirine, has been shown to inhibit the proliferation of various human thyroid cancer cell lines.[4] An in-silico study has also pointed towards Geissolosimine, another related alkaloid, as a potential inhibitor of the MDM2-p53 interaction, a critical pathway in cancer development.[6][7]

Table 1: Cytotoxicity of Geissospermum Alkaloids in Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 ValueReference
Geissospermum vellosii (Pao) ExtractOvarian Cancer (SHIN-3, OVCAR-5, OVCAR-8)180-235 µg/mL[3]
Alkaloid Fraction (G. sericeum)Human Gastric Adenocarcinoma (ACP02)18.29 µg/mL[5]
Geissoschizoline N4-methylchlorineHuman Gastric Adenocarcinoma (ACP02)12.06 µg/mL[5]
FlavopereirineHuman Thyroid Cancer (IHH-4, WRO, SW579, 8505c, KMH-2)Proliferation inhibition observed[4]

Potential Anticancer Targets and Signaling Pathways

The anticancer activity of Geissospermum alkaloids appears to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

Several studies indicate that these alkaloids trigger apoptosis. For example, geissoschizoline N4-methylchlorine is suggested to induce apoptosis through the caspase pathway, with molecular docking studies indicating favorable interactions with caspase-3 and caspase-8.[5] The induction of apoptosis is a hallmark of many successful anticancer drugs.

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apoptosis_pathway Geissospermum_Alkaloids Geissospermum Alkaloids Bax Bax Geissospermum_Alkaloids->Bax Bcl2 Bcl-2 Geissospermum_Alkaloids->Bcl2 Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution Bax->Mitochondrion permeabilization Bcl2->Mitochondrion

Caption: Proposed apoptosis induction pathway by Geissospermum alkaloids.

Cell Cycle Arrest

Flavopereirine has been shown to induce cell cycle arrest in human breast cancer cells through the AKT/p38 MAPK/ERK1/2 signaling pathway.[8] This suggests that alkaloids from Geissospermum may exert their anticancer effects by halting the uncontrolled proliferation of cancer cells at specific phases of the cell cycle.

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cell_cycle_pathway Flavopereirine Flavopereirine AKT AKT Flavopereirine->AKT p38_MAPK p38 MAPK Flavopereirine->p38_MAPK ERK1_2 ERK1/2 Flavopereirine->ERK1_2 Cell_Cycle_Proteins Cell Cycle Regulatory Proteins AKT->Cell_Cycle_Proteins p38_MAPK->Cell_Cycle_Proteins ERK1_2->Cell_Cycle_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest

Caption: Signaling pathway for flavopereirine-induced cell cycle arrest.

Acetylcholinesterase Inhibition

Interestingly, Geissospermine has been identified as a potent inhibitor of acetylcholinesterase (AChE).[9][10][11] While this activity has been primarily explored in the context of Alzheimer's disease, the role of non-neuronal AChE in cancer progression is an emerging area of research, suggesting a potential, yet unconfirmed, anticancer mechanism for Geissospermine.

Experimental Protocols for Target Validation

To facilitate further research and cross-validation of Geissospermine's anticancer targets, this section provides detailed methodologies for key experimental assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Geissospermine or other test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

mtt_workflow node_A Seed Cells in 96-well plate node_B Treat with Geissospermine node_A->node_B node_C Add MTT Reagent node_B->node_C node_D Incubate (4h, 37°C) node_C->node_D node_E Solubilize Formazan (DMSO) node_D->node_E node_F Measure Absorbance (570 nm) node_E->node_F

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with Geissospermine for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Geissospermine for 24 or 48 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence strongly suggests that alkaloids from the Geissospermum genus, including Geissospermine, hold significant promise as anticancer agents. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, mediated by key signaling pathways. However, a critical gap remains in the specific experimental validation of Geissospermine's molecular targets.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of pure Geissospermine across a wide panel of cancer cell lines.

  • Target Identification Studies: Employing techniques such as affinity chromatography, mass spectrometry, and genetic screening to identify the direct molecular targets of Geissospermine.

  • In-depth Mechanistic Studies: Validating the identified targets and elucidating the downstream signaling pathways affected by Geissospermine using techniques like western blotting, kinase assays, and gene expression analysis.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of Geissospermine in animal models of cancer.

By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of Geissospermine and pave the way for the development of novel and effective cancer therapies.

References

Unveiling the In Vivo Potential of Geissospermine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Geissospermine, a prominent indole (B1671886) alkaloid derived from the bark of Geissospermum vellosii. Drawing from available preclinical data, this document summarizes its demonstrated antitumor and anti-inflammatory properties in animal models, offering a comparative perspective against established therapeutic alternatives. Detailed experimental protocols and visual workflows are provided to support further investigation and validation of this promising natural compound.

Antitumor Efficacy in a Prostate Cancer Xenograft Model

Extracts of Geissospermum vellosii, rich in alkaloids like Geissospermine, have shown significant potential in preclinical models of prostate cancer. In a notable study, an enriched extract demonstrated substantial suppression of tumor growth in a human prostate cancer xenograft model.

Comparative Efficacy Data
Treatment GroupDosageRoute of AdministrationTumor Growth SuppressionAnimal ModelCell LineReference
G. vellosii Extract10 mg/kg/dayOral GavageUp to 80%Immunodeficient MiceLNCaP[1]
G. vellosii Extract20 mg/kg/dayOral GavageUp to 80%Immunodeficient MiceLNCaP[1]
G. vellosii Extract50 mg/kg/dayOral GavageLess effective than lower dosesImmunodeficient MiceLNCaP[1]
Vehicle Control-Oral Gavage-Immunodeficient MiceLNCaP[1]

Note: A U-shaped dose-response curve was observed, with the 50 mg/kg/day dose being less effective than the 10 and 20 mg/kg/day doses[1].

Experimental Protocol: LNCaP Xenograft Model

This protocol outlines the methodology used to establish and evaluate the antitumor effects of Geissospermum vellosii extract in a human prostate cancer xenograft model.

1. Cell Culture:

  • Human prostate cancer LNCaP cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Male immunodeficient mice (e.g., BALB/c nude) of 11-12 weeks of age are used.

  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Inoculation:

  • LNCaP cells are harvested, and viability is confirmed to be >98%.

  • A suspension of one million cells in a mixture of media and Matrigel (150-200 µL total volume) is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • The G. vellosii extract is administered daily via oral gavage at the specified doses. The vehicle control group receives the same volume of the vehicle solution.

  • Treatment is continued for a predefined period, for instance, 6 weeks.

5. Efficacy Evaluation:

  • Tumor volume is measured at regular intervals throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), can be performed.

G_vellosii_Xenograft_Workflow cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment cluster_evaluation Efficacy Evaluation LNCaP_culture Culture LNCaP cells Harvest_cells Harvest and prepare cell suspension LNCaP_culture->Harvest_cells Tumor_inoculation Subcutaneous injection of LNCaP cells Nude_mice Immunodeficient mice Nude_mice->Tumor_inoculation Randomization Randomize mice into groups Tumor_inoculation->Randomization Treatment_admin Daily oral gavage with G. vellosii extract or vehicle Randomization->Treatment_admin Tumor_measurement Measure tumor volume regularly Treatment_admin->Tumor_measurement Endpoint_analysis Excise and weigh tumors at study end Tumor_measurement->Endpoint_analysis IHC_analysis Immunohistochemistry (Ki-67, TUNEL) Endpoint_analysis->IHC_analysis Anti_Inflammatory_Workflow cluster_carrageenan Carrageenan-Induced Paw Edema (Rats) cluster_acetic_acid Acetic Acid-Induced Writhing (Mice) Carr_treatment Administer PPAC fraction (i.p.) or Indomethacin (p.o.) Carr_induction Inject carrageenan into hind paw Carr_treatment->Carr_induction Carr_evaluation Measure paw volume at intervals Carr_induction->Carr_evaluation AA_treatment Administer PPAC/Ethanolic extract (p.o.) or Indomethacin (p.o.) AA_induction Inject acetic acid (i.p.) AA_treatment->AA_induction AA_evaluation Count abdominal constrictions AA_induction->AA_evaluation Putative_Signaling_Pathways cluster_nfkb NF-κB Pathway (in vitro) cluster_mtor Potential mTOR Involvement G_vellosii G. vellosii Extract NFKB_inhibition Inhibition of NF-κB activation G_vellosii->NFKB_inhibition Cell_effects ↓ Cell Growth ↓ Survival ↓ Invasion NFKB_inhibition->Cell_effects Geissospermine Geissospermine mTOR_pathway mTOR Signaling Pathway (?) Geissospermine->mTOR_pathway Needs in vivo validation Growth_apoptosis Regulation of Cell Growth and Apoptosis mTOR_pathway->Growth_apoptosis

References

Geissospermine and its Congeners: A Comparative Guide to Natural Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective acetylcholinesterase (AChE) inhibitors to combat neurodegenerative diseases like Alzheimer's has led researchers to explore the vast chemical diversity of the natural world. Among the myriad of plant-derived compounds, alkaloids from Geissospermum vellosii, notably Geissospermine, have garnered attention for their potential neuroprotective properties. This guide provides a comprehensive comparison of Geissospermine and its related alkaloids with other prominent natural product AChE inhibitors, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

The efficacy of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the AChE inhibitory activities of Geissospermine, its related alkaloid Geissoschizoline, and other well-established natural and synthetic inhibitors.

CompoundSourceEnzyme SourceIC50
Geissospermine (in alkaloid-rich fraction) Geissospermum vellosiiRat Brain39.3 µg/mL (~62.1 µM)
Geissoschizoline Geissospermum vellosiiHuman AChE20.40 µM[1][2]
Galantamine Galanthus spp. and other Amaryllidaceae-410 nM (0.41 µM)[3]
Huperzine A Huperzia serrataRat Cortex82 nM (0.082 µM)[1]
Donepezil (Synthetic) -Human AChE10 nM - 222.23 µM (Varies by study)[1][4]

Note on Geissospermine Activity: It is crucial to highlight a significant finding regarding the AChE inhibitory activity of pure Geissospermine. While an alkaloid-rich fraction of Geissospermum vellosii, where Geissospermine is the primary component, demonstrates AChE inhibition (IC50 of 39.3 µg/mL against rat brain AChE)[5], a 2020 study by Lima et al. reported that isolated, pure Geissospermine exclusively inhibits butyrylcholinesterase (BChE) and does not exhibit activity against acetylcholinesterase[2]. In contrast, another alkaloid from the same plant, Geissoschizoline, was identified as a non-selective inhibitor of both human AChE and BChE, with an IC50 of 20.40 µM for AChE[1][2]. This suggests that the previously reported AChE inhibitory activity of the G. vellosii extract may be attributed to other constituents like Geissoschizoline or a synergistic interaction between multiple compounds within the extract.

Experimental Protocols

A standardized method for determining AChE inhibitory activity is crucial for the accurate comparison of different compounds. The most commonly employed technique is the spectrophotometric method developed by Ellman and colleagues.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay is a colorimetric method that measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (typically pH 8.0)

  • Test compound (inhibitor) at various concentrations

  • Positive control (e.g., Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer.

  • Assay Mixture Preparation: In each well of the microplate, the following are added in order:

    • Phosphate buffer

    • Test compound solution at different dilutions

    • DTNB solution

  • Enzyme Addition: AChE solution is added to the wells, and the plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI.

  • Measurement: The absorbance at 412 nm is measured kinetically over a period of time (e.g., 5 minutes) using a microplate reader.

  • Calculation: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Binds to AChR->Postsynaptic Signal Transmission Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes Inhibitor Natural Product Inhibitor (e.g., Geissoschizoline) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Inhibitor, DTNB) reagent_prep->plate_setup enzyme_add Add AChE Enzyme & Incubate plate_setup->enzyme_add reaction_start Initiate Reaction with ATCI enzyme_add->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement data_analysis Calculate % Inhibition & Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for AChE Inhibition Assay.

Conclusion

The investigation into natural product acetylcholinesterase inhibitors reveals a landscape of compounds with varying potencies and specificities. While the initial interest in Geissospermine was based on the activity of its parent extract, recent evidence suggests that its congener, Geissoschizoline, is the more direct contributor to the observed AChE inhibition. In comparison to well-established natural inhibitors like Galantamine and the exceptionally potent Huperzine A, Geissoschizoline demonstrates moderate activity. This underscores the importance of isolating and characterizing individual compounds from bioactive extracts to accurately attribute pharmacological effects. The continued exploration of the rich chemical space of natural products holds significant promise for the discovery of novel and effective therapeutic agents for neurodegenerative diseases.

References

A Comparative Analysis of Geissospermine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of Geissospermine, a naturally occurring indole (B1671886) alkaloid, against two well-established anti-cancer agents: Vincristine and Combretastatin A4. This objective comparison is supported by available experimental data to inform future research and drug development efforts.

Executive Summary

Geissospermine, derived from plants of the Geissospermum genus, has demonstrated potential therapeutic activities, including anticancer and acetylcholinesterase inhibitory effects. Its primary mechanism in cancer appears to be the induction of apoptosis through the intrinsic pathway, involving the modulation of the Bcl-2 family of proteins and activation of caspases. As an acetylcholinesterase inhibitor, it presents a potential avenue for neurodegenerative disease research.

This guide compares Geissospermine's proposed anticancer mechanism with that of Vincristine, a vinca (B1221190) alkaloid that disrupts microtubule dynamics, and Combretastatin A4, a tubulin-binding agent that destabilizes microtubules. While all three compounds ultimately lead to apoptosis in cancer cells, their primary molecular targets and upstream signaling pathways differ significantly.

Data Presentation

Cytotoxicity of Geissospermine and Alternatives
CompoundCell LineCancer TypeIC50 ValueCitation(s)
Geissoschizoline N4-methylchlorine ACP02Gastric Adenocarcinoma12.06 µg/mL[1][2]
Vincristine A549Lung Carcinoma40 nM
MCF-7Breast Adenocarcinoma5 nM
1A9Ovarian Carcinoma4 nM
SY5YNeuroblastoma1.6 nM
Combretastatin A4 BFTC 905Bladder Cancer< 4 nM
TSGH 8301Bladder Cancer< 4 nM
518A2Melanoma1.8 nM

Mechanism of Action Comparison

Geissospermine: Induction of Apoptosis via the Intrinsic Pathway

The proposed primary anticancer mechanism of Geissospermum alkaloids, including Geissospermine, is the induction of apoptosis. This process is believed to be initiated through the intrinsic or mitochondrial pathway. While direct quantitative data for Geissospermine's effect on Bcl-2 family proteins is limited, studies on related alkaloids from Geissospermum suggest a mechanism involving the alteration of the pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) protein ratio. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.

Additionally, Geissospermine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests a potential therapeutic role in neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature. However, a specific inhibition constant (Ki) for Geissospermine against AChE is not yet well-documented.

Vincristine: Disruption of Microtubule Dynamics

Vincristine, a vinca alkaloid, exerts its cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Vincristine binds to β-tubulin subunits, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the metaphase of mitosis (M-phase arrest), as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.

Combretastatin A4: Tubulin Destabilization

Combretastatin A4, a natural stilbenoid phenol, also targets tubulin but through a different mechanism than Vincristine. It binds to the colchicine-binding site on β-tubulin, which induces a conformational change that prevents tubulin polymerization and leads to the destabilization of existing microtubules. This disruption of the microtubule network also results in mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Signaling Pathway Diagrams

Geissospermine_Apoptosis_Pathway Geissospermine Geissospermine Bcl2 Bcl-2 (Anti-apoptotic) Geissospermine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Geissospermine->Bax Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Bax->Mitochondrion Permeabilizes membrane Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Geissospermine.

Vincristine_Combretastatin_Pathway cluster_vincristine Vincristine cluster_combretastatin Combretastatin A4 Vincristine Vincristine Tubulin_V β-Tubulin Vincristine->Tubulin_V Polymerization Microtubule Polymerization Tubulin_V->Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption Polymerization->Mitotic_Spindle Combretastatin Combretastatin A4 Tubulin_C β-Tubulin (Colchicine site) Combretastatin->Tubulin_C Destabilization Microtubule Destabilization Tubulin_C->Destabilization Induces Destabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Vincristine and Combretastatin A4.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate IC50 values.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Geissospermine, Vincristine, Combretastatin A4) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.

Materials:

  • White or black 96-well plates

  • Treated cell lysates

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AFC)

  • Assay buffer

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: After treating cells with the test compounds for the desired time, harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein from each lysate to individual wells. Add the caspase-3/7 substrate solution, which includes the assay buffer and the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Express the results as a fold-change in activity compared to the untreated control.

Tubulin Polymerization Assay (Absorbance-based)

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (General tubulin buffer containing GTP)

  • Test compounds

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in G-PEM buffer on ice to the desired final concentration (e.g., 3-5 mg/mL).

  • Compound Addition: In a pre-chilled 96-well plate, add the test compounds at various concentrations. Include a positive control for inhibition (e.g., Vincristine or Combretastatin A4) and a vehicle control (DMSO).

  • Initiation of Polymerization: Add the cold tubulin solution to each well. Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the forming microtubules.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization (Vmax) and the maximum polymer mass can be determined from the kinetic curves. Compare the curves of the compound-treated samples to the control to assess the inhibitory or promoting effects on tubulin polymerization.

Experimental Workflow Diagram

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Mechanism cluster_tubulin Microtubule Interaction Cell_Culture 1. Cancer Cell Culture Compound_Treatment_MTT 2. Treatment with Geissospermine, Vincristine, or Combretastatin A4 Cell_Culture->Compound_Treatment_MTT MTT_Assay 3. MTT Assay Compound_Treatment_MTT->MTT_Assay IC50_Determination 4. IC50 Value Determination MTT_Assay->IC50_Determination Caspase_Assay 2. Caspase-3/7 Activity Assay IC50_Determination->Caspase_Assay Tubulin_Assay 1. In Vitro Tubulin Polymerization Assay IC50_Determination->Tubulin_Assay Compound_Treatment_Apoptosis 1. Treat Cells with Compounds Compound_Treatment_Apoptosis->Caspase_Assay Bcl2_Bax_Analysis 3. Bcl-2/Bax Expression Analysis (Western Blot/qPCR) Compound_Treatment_Apoptosis->Bcl2_Bax_Analysis

Caption: General experimental workflow for comparative analysis.

Conclusion

Geissospermine and its related alkaloids present an interesting avenue for anticancer drug discovery, primarily through the induction of apoptosis via the intrinsic pathway. This mechanism is distinct from the microtubule-disrupting actions of established chemotherapeutics like Vincristine and Combretastatin A4. The acetylcholinesterase inhibitory activity of Geissospermine further broadens its potential therapeutic applications.

Further research is warranted to elucidate the precise molecular interactions of Geissospermine with the Bcl-2 family proteins and to quantify its inhibitory potency against acetylcholinesterase. A more comprehensive understanding of its structure-activity relationships will be crucial for optimizing its therapeutic potential and for the rational design of novel, more potent analogues. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

A Comparative Guide to the In Silico and In Vitro Activity of Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Geissospermine (B1235785), a major indole (B1671886) alkaloid isolated from the bark of the South American tree Geissospermum vellosii, has garnered scientific interest for its potential therapeutic applications. Traditionally used in folk medicine, recent research has employed both computational (in silico) and laboratory-based (in vitro) methods to elucidate its biological activities. This guide provides a comprehensive comparison of the predicted and observed activities of Geissospermine, with a focus on its anticholinesterase and antiplasmodial effects.

In Silico Analysis: Predicting Molecular Interactions

Computational studies, primarily through molecular docking, have been instrumental in predicting the binding affinity and interaction of Geissospermine with specific biological targets. A significant focus of this research has been on its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.

Molecular docking simulations have proposed a plausible binding mode for Geissospermine within the active site of AChE.[1] These in silico models suggest that the alkaloid forms specific and stable interactions with key amino acid residues of the enzyme. Notably, hydrogen bonds are predicted to form with Tyr121, Ser122, Ser200, and His440, the latter two being part of the enzyme's catalytic triad.[1] Furthermore, hydrophobic and π-π stacking interactions with Phe330 and Trp84, which are crucial for substrate stabilization, are also indicated by these computational models.[1] This predicted binding provides a structural hypothesis for the experimentally observed inhibition of AChE.

While direct in silico studies on Geissospermine's antiplasmodial and anticancer activities are less prevalent in the available literature, related alkaloids from Geissospermum species have been investigated. For instance, in silico analysis of geissolosimine, a structurally similar indole alkaloid, has suggested its potential as an inhibitor of the MDM2-p53 interaction, a key target in cancer therapy.[2][3][4]

Experimental Workflow for In Silico Molecular Docking

in_silico_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Structure Preparation docking Molecular Docking (e.g., AutoDock, Molegro) protein_prep->docking ligand_prep Ligand (Geissospermine) Structure Preparation ligand_prep->docking binding_mode Binding Mode Analysis docking->binding_mode interaction_analysis Interaction Analysis binding_mode->interaction_analysis scoring Scoring and Ranking interaction_analysis->scoring

In Silico Molecular Docking Workflow

In Vitro Validation: Experimental Evidence of Biological Activity

In vitro studies have provided experimental validation for some of the computationally predicted activities of Geissospermine, and have also uncovered additional biological effects.

Pharmacological assays have confirmed that Geissospermine is an inhibitor of acetylcholinesterase.[1] Studies have demonstrated its inhibitory activity against AChE sourced from both rat brains and electric eels (Electrophorus electricus).[1] Another study investigating several indole alkaloids from G. vellosii found that while the related compound geissoschizoline (B1216679) inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), Geissospermine was selective for BChE in their assays.[5]

The antiplasmodial activity of Geissospermine has also been demonstrated in vitro. It has been tested against the chloroquine-sensitive D10 strain of Plasmodium falciparum, the parasite responsible for malaria, exhibiting an IC50 value of 3.17 µg/mL.[6] This finding supports the traditional use of G. vellosii bark as an antimalarial agent.[6]

The cytotoxic potential of Geissospermine and related alkaloids has been explored against various cancer cell lines. However, specific IC50 values for Geissospermine against different cancer cell lines are not consistently reported across the literature, with some studies focusing on crude extracts or other isolated alkaloids from the same plant.[7][8][9]

Quantitative Summary of In Vitro Activity
Biological Activity Assay/Target Cell Line/Organism Result (IC50) Reference
AnticholinesteraseAcetylcholinesterase (AChE) InhibitionRat brain, Electrophorus electricusActivity Confirmed[1]
AnticholinesteraseButyrylcholinesterase (BChE) InhibitionHumanActivity Confirmed[5]
AntiplasmodialAntiplasmodial AssayPlasmodium falciparum (D10 strain)3.17 µg/mL[6]

Experimental Workflow for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prepare_reagents Prepare AChE Solution, Substrate (ATCI), DTNB, and Geissospermine dilutions incubation Incubate AChE with Geissospermine prepare_reagents->incubation add_substrate Add ATCI and DTNB incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

In Vitro AChE Inhibition Assay Workflow

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of action for AChE inhibitors is the prevention of the breakdown of the neurotransmitter acetylcholine (B1216132). By blocking the active site of AChE, these inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The in silico data for Geissospermine aligns with this mechanism, suggesting its direct binding to the enzyme's active site.

AChE_inhibition cluster_normal Normal Function cluster_inhibition Inhibition ACh Acetylcholine AChE AChE ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Geissospermine Geissospermine Blocked_AChE Blocked AChE Geissospermine->Blocked_AChE Binds to Active Site ACh_inhibited Acetylcholine ACh_inhibited->Blocked_AChE Binding Prevented

Mechanism of AChE Inhibition

Experimental Protocols

In Silico Molecular Docking

Molecular docking simulations for Geissospermine and acetylcholinesterase were performed using programs such as AutoDock and Molegro Virtual Docker.[1] The crystal structure of the Torpedo californica acetylcholinesterase (TcAChE) was obtained from the Protein Data Bank. For the docking protocol, water molecules and co-factors were typically excluded, and protonation states were set to physiological pH. The Geissospermine structure was treated as flexible, allowing for the exploration of various conformations, while the enzyme was generally treated as a rigid body.[10] The docking results were analyzed based on the predicted binding energy and the interactions between the ligand and the protein's active site residues.[10]

In Vitro Acetylcholinesterase Inhibition Assay

The in vitro inhibition of AChE activity by Geissospermine can be determined using a spectrophotometric method based on Ellman's reaction.[11] The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme (AChE from electric eel or rat brain homogenates), the substrate acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The enzyme is pre-incubated with varying concentrations of Geissospermine before the addition of the substrate. The enzymatic reaction, which produces thiocholine (B1204863), is monitored by the reaction of thiocholine with DTNB to form 5-thio-2-nitrobenzoate, a colored compound that can be quantified by measuring the absorbance at 412 nm.[11] The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor, and the IC50 value is determined from the dose-response curve.

In Vitro Antiplasmodial Assay

The antiplasmodial activity of Geissospermine against Plasmodium falciparum is assessed using a standard in vitro assay. The parasites are cultured in human erythrocytes and exposed to serial dilutions of Geissospermine. The parasite growth inhibition is typically measured using a SYBR Green I-based fluorescence assay. After a specified incubation period (e.g., 72 hours), the red blood cells are lysed, and SYBR Green I dye, which intercalates with the parasitic DNA, is added. The fluorescence intensity, which is proportional to the number of viable parasites, is measured using a fluorescence plate reader. The IC50 value is calculated from the concentration-response curve.

Conclusion

The available scientific evidence indicates a good correlation between the in silico predictions and the in vitro observed activities of Geissospermine, particularly concerning its role as a cholinesterase inhibitor. Molecular docking studies have provided a plausible structural basis for its inhibitory action on AChE, which is supported by experimental data. Furthermore, in vitro assays have confirmed its antiplasmodial properties, lending credence to its traditional use.

For researchers and drug development professionals, Geissospermine represents a promising natural scaffold. The in silico models can guide the design of new, more potent, and selective derivatives. Future research should aim to further quantify the in vitro cytotoxic profile of pure Geissospermine against a broader range of cancer cell lines and to explore its in vivo efficacy and safety in animal models for its most promising activities. The multi-target potential of this class of alkaloids warrants continued investigation.

References

Validating the antiplasmodial activity of Geissospermine against known antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Evaluation of the Antiplasmodial Efficacy of Geissospermine Against Established Antimalarial Agents

[City, State] – [Date] – In the global effort to combat the persistent threat of malaria, researchers are in a constant search for novel compounds with potent antiplasmodial activity. This guide provides a comprehensive comparison of Geissospermine, an indole (B1671886) alkaloid derived from the Amazonian plant Geissospermum vellosii, against a panel of standard antimalarial drugs. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available in vitro and in vivo data to objectively evaluate the potential of Geissospermine as a future antimalarial therapeutic.

In Vitro Antiplasmodial Activity

The in vitro efficacy of an antimalarial compound is a critical initial determinant of its potential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of parasite growth. The following table summarizes the available IC50 data for Geissospermine and standard antimalarials against various strains of Plasmodium falciparum, the deadliest species of malaria parasite.

CompoundP. falciparum StrainIC50 (µM)Citation(s)
Geissospermine D10 (Chloroquine-Sensitive)3.17 µg/mL[1]
D10 (Chloroquine-Sensitive)~5.0 µM (calculated from 3.17 µg/mL)[1]
Chloroquine D10 (Chloroquine-Sensitive)0.009 µM[2]
3D7 (Chloroquine-Sensitive)0.015 µM
W2 (Chloroquine-Resistant)0.231 µM
K1 (Chloroquine-Resistant)0.155 µM[2]
Artemisinin 3D7 (Chloroquine-Sensitive)0.0266 µM
K1 (Chloroquine-Resistant)0.0199 µM
Mefloquine 3D7 (Chloroquine-Sensitive)0.0166 µM
W2 (Chloroquine-Resistant)0.030 µM

Note: The IC50 value for Geissospermine was reported in µg/mL and has been converted to µM for comparative purposes, assuming a molecular weight of approximately 632.8 g/mol .

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen while exhibiting minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) measures the concentration of a compound that is toxic to 50% of mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specificity for the parasite. A higher SI value is desirable, indicating greater selectivity.

In Vivo Antiplasmodial Efficacy

In vivo studies are essential to evaluate a compound's efficacy within a living organism, taking into account factors like metabolism and bioavailability. The Peters' 4-day suppressive test is a standard in vivo assay used to assess the antimalarial activity of compounds in mice infected with Plasmodium berghei. The effective dose that reduces parasitemia by 50% (ED50) is a key parameter.

Currently, there is a lack of published data from standardized in vivo assays such as the Peters' test for Geissospermine. This represents a significant gap in the evaluation of its potential as a systemic antimalarial agent.

Mechanism of Action

Understanding the mechanism by which a compound exerts its antiplasmodial effect is fundamental for drug development, including overcoming potential resistance. The precise mechanism of action for Geissospermine against Plasmodium has not yet been fully elucidated. General studies on alkaloids suggest a potential mechanism involving the inhibition of protein synthesis in Plasmodium falciparum.[1]

In contrast, the mechanisms of action for many standard antimalarials are well-characterized:

  • Chloroquine: Accumulates in the parasite's acidic food vacuole and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.

  • Artemisinin and its derivatives: Are activated by heme iron in the parasite, generating reactive oxygen species that damage parasite proteins and other macromolecules.

  • Mefloquine: Is also thought to interfere with heme detoxification, although its exact mechanism is not as well understood as chloroquine's.

Further research is critically needed to delineate the specific molecular targets and signaling pathways affected by Geissospermine within the malaria parasite.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the IC50 of antimalarial compounds.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well microplate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the CC50 of a compound on mammalian cells.

  • Cell Culture: Mammalian cell lines (e.g., Vero or HepG2) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 values are calculated from the dose-response curves.

In Vivo Antiplasmodial Activity Assay (Peters' 4-Day Suppressive Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment: Two hours post-infection, the mice are treated orally or subcutaneously with the test compound once daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of chemosuppression. The ED50 value is then determined by regression analysis.

Visualizing the Path Forward

To facilitate a clearer understanding of the experimental processes and the current knowledge of antimalarial mechanisms, the following diagrams have been generated.

Experimental_Workflow General Experimental Workflow for Antimalarial Drug Screening cluster_invitro In Vitro Evaluation cluster_cytotoxicity Cytotoxicity Assessment cluster_invivo In Vivo Efficacy a Parasite Culture (P. falciparum) c Co-incubation (72h) a->c b Drug Dilution Series b->c d SYBR Green I Assay c->d e IC50 Determination d->e o o e->o High Potency f Mammalian Cell Culture (e.g., Vero, HepG2) h Co-incubation (48-72h) f->h g Drug Dilution Series g->h i MTT Assay h->i j CC50 Determination i->j p p j->p Low Toxicity k Mouse Infection (P. berghei) l 4-Day Drug Treatment k->l m Parasitemia Measurement l->m n ED50 Determination m->n r Preclinical Development n->r Promising In Vivo Efficacy q Lead Compound Identification o->q p->q High Selectivity Index q->n Proceed to In Vivo Antimalarial_Mechanisms Known and Postulated Antimalarial Mechanisms of Action cluster_chloroquine Chloroquine cluster_artemisinin Artemisinin cluster_geissospermine Geissospermine (Postulated) cq1 Enters Food Vacuole cq2 Inhibits Heme Polymerization cq1->cq2 cq3 Toxic Heme Accumulation cq2->cq3 cq4 Parasite Death cq3->cq4 art1 Activated by Heme Iron art2 Generates Reactive Oxygen Species (ROS) art1->art2 art3 Damage to Parasite Proteins & Macromolecules art2->art3 art4 Parasite Death art3->art4 geis1 Enters Parasite geis2 Inhibits Protein Synthesis (Hypothesized) geis1->geis2 geis3 Disruption of Essential Parasite Functions geis2->geis3 geis4 Parasite Death geis3->geis4

References

Safety Operating Guide

Geissospermine [MI] proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the proper disposal of Geissospermine, a substance classified as non-hazardous. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Hazard Assessment

Geissospermine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle it with the standard care afforded to all laboratory chemicals.

General Disposal Principles

The primary principle for the disposal of Geissospermine is to adhere to national and local regulations. Waste should not be mixed with other chemicals, and original containers should be used for disposal where possible. Uncleaned containers should be treated as if they hold the product itself. It is also advised to prevent the entry of Geissospermine into drains.

Data Presentation: Chemical and Physical Properties

The following table summarizes key quantitative data for Geissospermine.

PropertyValue
Molecular Formula C₄₀H₄₈N₄O₃
Molecular Weight 632.8 g/mol
XLogP3 5.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3
Exact Mass 632.37264141 Da
Monoisotopic Mass 632.37264141 Da
Topological Polar Surface Area 61 Ų
Heavy Atom Count 47
Complexity 1270

Source: PubChem CID 90478935[1]

Experimental Protocols: Step-by-Step Disposal Procedures

As a non-hazardous substance, the disposal of Geissospermine does not typically involve complex experimental protocols. The procedure is a systematic workflow based on the form of the waste.

4.1. Unused or Surplus Geissospermine (Solid)

  • Containerization: Keep the Geissospermine in its original, labeled container. If the original container is not available, use a clean, dry, and compatible container. Clearly label the container as "Geissospermine Waste".

  • Segregation: Do not mix with other chemical waste.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's chemical waste management program. Follow their specific procedures for non-hazardous solid waste pickup.

4.2. Contaminated Labware (e.g., gloves, weighing paper)

  • Collection: Place all solid waste contaminated with Geissospermine into a designated, labeled waste bag or container.

  • Disposal: Dispose of as non-hazardous laboratory waste according to your institution's guidelines. This may involve placing it in the regular laboratory trash if permitted, or through a specific non-hazardous waste stream.

4.3. Empty Geissospermine Containers

  • Decontamination (if required): If institutional policy requires, rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: Collect the rinsate as chemical waste. Do not pour down the drain.

  • Container Disposal: Once clean and dry, deface or remove the original label and dispose of the container according to your institution's recycling or waste disposal procedures for non-hazardous containers.

4.4. Spills

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Sweep up the absorbed material and place it in a suitable, labeled container for disposal.

  • Cleaning: Clean the spill area with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the collected spill material as non-hazardous solid waste through your institution's waste management program.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Geissospermine waste.

Geissospermine_Disposal_Workflow start Geissospermine Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps containerize_solid Containerize and Label as 'Non-Hazardous Solid Waste' solid_waste->containerize_solid containerize_liquid Containerize and Label as 'Non-Hazardous Liquid Waste' liquid_waste->containerize_liquid sharps_container Place in a designated 'Sharps' container sharps_waste->sharps_container institutional_pickup Arrange for pickup via Institutional Waste Program containerize_solid->institutional_pickup containerize_liquid->institutional_pickup sharps_container->institutional_pickup end Proper Disposal institutional_pickup->end

Caption: Geissospermine Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

Geissospermine is an indole (B1671886) alkaloid found in plants of the Geissospermum genus. While specific hazard information is limited, related alkaloids and compounds with biological activity should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

Due to the lack of specific data for Geissospermine, a cautious approach to PPE is recommended, treating it as a potentially hazardous substance. The following PPE should be worn at all times when handling Geissospermine:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific glove breakthrough data for Geissospermine, it is advisable to use double gloves, with the outer glove being removed and disposed of immediately after handling the compound.[2] Nitrile gloves are a common choice for handling many chemicals, but their specific resistance to Geissospermine is unknown.[2] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat with long sleeves is required. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[3]

  • Respiratory Protection: Work with solid Geissospermine or solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols. If there is a potential for airborne particles outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[3][4]

Operational Plan for Handling Geissospermine

Engineering Controls:

  • All work involving Geissospermine, including weighing, preparing solutions, and running reactions, should be conducted in a well-ventilated chemical fume hood.

Standard Operating Procedures:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

  • Weighing: If handling solid Geissospermine, weigh the required amount on a tared weigh paper or in a suitable container within the fume hood to minimize the risk of generating dust.

  • Solution Preparation: When dissolving Geissospermine, add the solvent slowly to the solid to avoid splashing.

  • Handling: Use appropriate laboratory equipment (e.g., spatulas, pipettes) to handle the compound and its solutions. Avoid direct contact with skin.

  • Post-Handling: After completing the work, decontaminate the work area in the fume hood.

Disposal Plan

Proper disposal of Geissospermine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with Geissospermine, including unused compound, solutions, contaminated gloves, weigh papers, and pipette tips, should be collected in a designated, properly labeled hazardous waste container.[5]

  • Waste Container: The waste container should be made of a material compatible with the solvents used and should be kept closed when not in use.

  • Disposal Method: As a general practice for alkaloid compounds, chemical waste should not be disposed of down the drain.[6] All Geissospermine waste should be disposed of through your institution's hazardous waste management program.[5] Clearly label the waste container with "Hazardous Waste," the name "Geissospermine," and any other components of the waste stream.

Quantitative Data

The following table summarizes the available in vitro cytotoxicity data for an alkaloid fraction containing Geissospermine and for a related alkaloid, geissoschizoline (B1216679) N4-methylchlorine, isolated from Geissospermum sericeum.

SampleCell LineAssayIC₅₀ / CC₅₀ (µg/mL)Selectivity Index (SI)
Alkaloid FractionACP02 (gastric adenocarcinoma)MTT18.29-
Geissoschizoline N4-methylchlorineACP02 (gastric adenocarcinoma)MTT12.0639.47 (vs. VERO), 41.75 (vs. HepG2)
Geissoschizoline N4-methylchlorineVERO (normal kidney)MTT476.0-
Geissoschizoline N4-methylchlorineHepG2 (human hepatoma)MTT503.5-

Data extracted from a study on alkaloids from Geissospermum sericeum.[7]

Experimental Protocols

Extraction of Alkaloids from Geissospermum vellosii Bark

This protocol describes the extraction of alkaloids, including Geissospermine, from the bark of Geissospermum vellosii.[8]

  • Sample Preparation: The Geissospermum bark is frozen and then finely ground using a blender.

  • Soxhlet Extraction: 6.5 g of the powdered bark is extracted using a Soxhlet apparatus with 200.0 mL of a 70:30 mixture of Ethanol/0.1% formic acid in ultra-pure water. The oil-bath temperature is maintained at 93 ± 3 °C. A single extraction cycle takes approximately 45 minutes, and the process is repeated for 24 cycles.

  • Centrifugation: The resulting extraction solution is centrifuged for 10 minutes at 5000 rpm.

  • Sample Dilution: The supernatant is diluted 1:3 with a 15:85 mixture of acetonitrile/water before HPLC analysis.

HPLC-UV-MS Analysis of Geissospermine

This protocol outlines the analytical procedure for identifying Geissospermine in the bark extract.[8]

  • Chromatographic Separation: The diluted extract is analyzed using High-Performance Liquid Chromatography (HPLC).

    • Column: Gemini® NX-C18 (150 × 2.0 mm, 3.0 µm particle size).

    • Mobile Phase:

      • Eluent A: Aqueous formic acid (0.01%).

      • Eluent B: Acetonitrile with 0.01% formic acid.

    • Gradient: An initial isocratic step at 15% B for 12 minutes, followed by a linear gradient from 15% to 21% B over 3 minutes, another isocratic step at 21% B for 15 minutes, and a final linear gradient from 21% to 100% B over 79 minutes.

    • Flow Rate: 0.200 mL/min.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detection: A Diode Array Detector (DAD) is used to scan a wavelength range of 220–500 nm.

    • Mass Spectrometry: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used for mass analysis in the m/z range of 220–1200.

Visualizations

experimental_workflow cluster_extraction Extraction Protocol start_extraction Start: Geissospermum Bark grinding Grind Bark start_extraction->grinding soxhlet Soxhlet Extraction (Ethanol/Formic Acid) grinding->soxhlet centrifugation Centrifuge Extract soxhlet->centrifugation dilution Dilute Supernatant centrifugation->dilution end_extraction End: Prepared Sample dilution->end_extraction

Caption: Workflow for the extraction of alkaloids from Geissospermum bark.

analysis_workflow cluster_analysis Analytical Protocol start_analysis Start: Prepared Sample hplc HPLC Separation start_analysis->hplc uv_detection UV-Vis Detection hplc->uv_detection ms_analysis Mass Spectrometry hplc->ms_analysis data_analysis Data Analysis uv_detection->data_analysis ms_analysis->data_analysis end_analysis End: Geissospermine Identification data_analysis->end_analysis

Caption: Workflow for the HPLC-UV-MS analysis of Geissospermine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.